molecular formula C13H8O7 B15565226 Urolithin M5

Urolithin M5

Numéro de catalogue: B15565226
Poids moléculaire: 276.20 g/mol
Clé InChI: ZELMDXUEWHBWPN-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3,4,8,9,10-Pentahydroxybenzo[c]chromen-6-one has been reported in Lagerstroemia speciosa, Punica granatum, and other organisms with data available.
from Ludwigia octovalvis;  structure in first source

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

3,4,8,9,10-pentahydroxybenzo[c]chromen-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8O7/c14-6-2-1-4-8-5(3-7(15)9(16)11(8)18)13(19)20-12(4)10(6)17/h1-3,14-18H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZELMDXUEWHBWPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1C3=C(C(=C(C=C3C(=O)O2)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Urolithin M5: A Comprehensive Technical Guide on its Discovery, Natural Sources, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Urolithin M5, a gut microbial metabolite of ellagic acid, has emerged as a molecule of significant interest in the scientific community. Initially identified as a product of the biotransformation of ellagitannins found in various fruits and nuts, it has also been isolated directly from the leaves of Canarium album (Chinese olive). This technical guide provides an in-depth overview of the discovery of this compound, its natural dietary precursors, and its notable biological activities, including its role as a potent antiviral and anti-inflammatory agent. Detailed experimental protocols for its isolation and functional characterization are presented, alongside quantitative data on its natural sources. Furthermore, this guide elucidates the molecular signaling pathways modulated by this compound, offering a comprehensive resource for researchers and professionals in drug discovery and development.

Discovery and Chemical Properties of this compound

This compound, also known as 3,4,8,9,10-pentahydroxy-6H-dibenzo[b,d]pyran-6-one, is a key intermediate in the metabolic pathway of ellagitannins. Ellagitannins are complex polyphenols abundant in various fruits, nuts, and seeds. Following ingestion, these compounds are hydrolyzed to ellagic acid in the gut. Subsequently, the gut microbiota metabolizes ellagic acid into a series of urolithins, including this compound.[1][2]

Beyond its role as a microbial metabolite, this compound has been successfully isolated as a natural product from the leaves of the medicinal plant Canarium album (Lour.) DC., commonly known as the Chinese olive.[3] This discovery has opened avenues for investigating its direct therapeutic potential.

Chemical Structure:

  • Systematic Name: 3,4,8,9,10-pentahydroxy-6H-dibenzo[b,d]pyran-6-one

  • Molecular Formula: C₁₃H₈O₇

  • Molecular Weight: 276.2 g/mol

Natural Sources and Dietary Precursors

This compound is not directly present in foods. Instead, its formation relies on the dietary intake of its precursors, ellagitannins and ellagic acid, and the presence of specific gut microbiota capable of their biotransformation.

Table 1: Key Dietary Sources of Ellagitannins and Ellagic Acid

Food SourcePrecursor Content (mg/100g fresh weight)Key References
Pomegranate Ellagitannins (as punicalagins): >200[4]
Walnuts Ellagitannins: 2.8 - 16.6% of ingested ETs excreted as metabolites
Strawberries Ellagic acid: up to 95.8[5]
Ellagitannins: 2.8% of ingested ETs excreted as metabolites
Raspberries Ellagic acid: up to 150
Ellagitannins: metabolite excretion indicates significant content
Canarium album This compound directly isolated from leaves; 330 mg from 10 kg of leaves[3]

Experimental Protocols

Bioassay-Guided Isolation of this compound from Canarium album

The isolation of this compound from the leaves of Canarium album is achieved through a multi-step bioassay-guided fractionation process, where fractions are tested for a specific biological activity (e.g., antiviral activity) to guide the purification of the active compound.[3]

Experimental Workflow for Bioassay-Guided Isolation

G Start Dried Leaves of Canarium album Extraction Extraction with 95% Ethanol (B145695) Start->Extraction CrudeExtract Crude Ethanol Extract Extraction->CrudeExtract Partition Partition with Ethyl Acetate (B1210297) and Water CrudeExtract->Partition EtOAc Ethyl Acetate Fraction (Active) Partition->EtOAc Water Aqueous Fraction Partition->Water ColumnChromatography Silica (B1680970) Gel Column Chromatography EtOAc->ColumnChromatography Fractions Collection of Fractions ColumnChromatography->Fractions Bioassay Antiviral Bioassay (e.g., Plaque Reduction Assay) Fractions->Bioassay ActiveFraction Identification of Active Fractions Bioassay->ActiveFraction HPLC Preparative High-Performance Liquid Chromatography (HPLC) ActiveFraction->HPLC PureCompound Pure this compound HPLC->PureCompound

Caption: Bioassay-guided isolation workflow for this compound.

Detailed Steps:

  • Extraction: The dried and powdered leaves of Canarium album are extracted with 95% ethanol. The solvent is then evaporated under reduced pressure to obtain the crude ethanol extract.

  • Solvent Partitioning: The crude extract is suspended in water and partitioned successively with ethyl acetate. The antiviral activity is typically found to be concentrated in the ethyl acetate fraction.

  • Column Chromatography: The active ethyl acetate fraction is subjected to silica gel column chromatography, eluting with a gradient of solvents (e.g., a dichloromethane-methanol gradient).

  • Fraction Collection and Bioassay: Multiple fractions are collected and screened for their ability to inhibit a target virus (e.g., influenza virus) in a suitable cell line using an assay such as the plaque reduction assay.

  • Identification of Active Fractions: Fractions demonstrating significant antiviral activity are pooled.

  • Preparative HPLC: The pooled active fractions are further purified by preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

  • Structure Elucidation: The chemical structure of the isolated compound is confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[3]

Neuraminidase Inhibition Assay

The antiviral activity of this compound against influenza viruses is primarily attributed to its ability to inhibit the viral neuraminidase (NA) enzyme.[3] This can be quantified using a fluorometric assay with the substrate 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).[1][6][7]

Experimental Workflow for Neuraminidase Inhibition Assay

G Start Prepare Reagents: - this compound dilutions - Neuraminidase enzyme - MUNANA substrate - Assay buffer Plate Add this compound and Neuraminidase to 96-well plate Start->Plate Incubate1 Pre-incubate to allow inhibitor binding Plate->Incubate1 AddSubstrate Add MUNANA substrate to initiate reaction Incubate1->AddSubstrate Incubate2 Incubate at 37°C AddSubstrate->Incubate2 StopReaction Add Stop Solution Incubate2->StopReaction Measure Measure fluorescence (Ex: 365 nm, Em: 450 nm) StopReaction->Measure Analyze Calculate % inhibition and IC50 value Measure->Analyze

Caption: Workflow for the MUNANA-based neuraminidase inhibition assay.

Detailed Steps:

  • Reagent Preparation:

    • Prepare serial dilutions of this compound in assay buffer (e.g., 32.5 mM MES, 4 mM CaCl₂, pH 6.5).

    • Dilute the neuraminidase enzyme from a specific influenza virus strain to an optimal concentration in the assay buffer.

    • Prepare a working solution of the MUNANA substrate.

  • Assay Procedure:

    • In a 96-well black microplate, add the this compound dilutions. Include controls with a known neuraminidase inhibitor (e.g., oseltamivir) and a no-inhibitor control.

    • Add the diluted neuraminidase enzyme to all wells except the substrate control wells.

    • Pre-incubate the plate to allow for inhibitor-enzyme interaction.

    • Initiate the enzymatic reaction by adding the MUNANA substrate to all wells.

    • Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

    • Stop the reaction by adding a stop solution (e.g., NaOH in ethanol).

  • Data Acquisition and Analysis:

    • Measure the fluorescence of the product, 4-methylumbelliferone, using a microplate reader (excitation ~365 nm, emission ~450 nm).

    • Calculate the percentage of neuraminidase inhibition for each concentration of this compound.

    • Determine the half-maximal inhibitory concentration (IC₅₀) by plotting the percent inhibition against the logarithm of the inhibitor concentration.[1][6][7]

Biological Activities and Signaling Pathways

Antiviral Activity

This compound has demonstrated significant antiviral activity against various strains of influenza A virus.[3]

Table 2: In Vitro Antiviral and Neuraminidase Inhibitory Activity of this compound

Influenza A StrainIC₅₀ (μM) - Plaque ReductionIC₅₀ (μM) - Neuraminidase InhibitionCC₅₀ (μM) in MDCK cellsReference
A/WSN/33 (H1N1)3.74243.2227.4[3][8]
A/PR/8/34 (H1N1)16.51257.1227.4[3][8]
A/Hong Kong/1/68 (H3N2)11.23174.8227.4[3][8]
A/California/7/2009 (H1N1) - Oseltamivir-resistant10.87191.5227.4[3][8]

IC₅₀: Half-maximal inhibitory concentration; CC₅₀: 50% cytotoxic concentration.

In vivo studies using a mouse model infected with the PR8 influenza strain have shown that oral administration of this compound (200 mg/kg/day) can protect 50% of the mice from death and improve lung edema.[3][8]

Anti-inflammatory Activity

This compound exhibits anti-inflammatory properties by modulating key signaling pathways involved in the inflammatory response. Specifically, it has been shown to reduce the expression of pro-inflammatory cytokines.[3][9]

Signaling Pathway of this compound in Inflammation

G cluster_0 Inflammatory Stimulus (e.g., Virus) cluster_1 This compound Intervention cluster_2 Cellular Signaling Cascade Stimulus Influenza Virus NFkB_pathway NF-κB Pathway Activation Stimulus->NFkB_pathway Activates UrolithinM5 This compound UrolithinM5->NFkB_pathway Inhibits Cytokine_production Pro-inflammatory Cytokine Production NFkB_pathway->Cytokine_production TNFa TNF-α Cytokine_production->TNFa IL6 IL-6 Cytokine_production->IL6

Caption: this compound inhibits the NF-κB signaling pathway.

Studies have demonstrated that in influenza virus-infected mice, treatment with this compound leads to a significant reduction in the levels of key pro-inflammatory mediators, including Nuclear Factor-kappa B (NF-κB), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-6 (IL-6) in the lungs.[3][9] The inhibition of the NF-κB signaling pathway is a crucial mechanism underlying the anti-inflammatory effects of urolithins.[10][11][12]

Gut Microbiota Metabolism: From Ellagic Acid to this compound

The conversion of dietary ellagitannins and ellagic acid to urolithins is a complex metabolic process carried out by the gut microbiota. This compound is a key intermediate in this pathway.

Metabolic Pathway of Ellagic Acid to Urolithins

G Ellagitannins Ellagitannins (from diet) EllagicAcid Ellagic Acid Ellagitannins->EllagicAcid Hydrolysis UroM5 This compound EllagicAcid->UroM5 Decarboxylation & Dehydroxylation UroD Urolithin D UroM5->UroD Dehydroxylation UroC Urolithin C UroD->UroC Dehydroxylation UroA Urolithin A UroC->UroA Dehydroxylation UroB Urolithin B UroC->UroB Dehydroxylation

References

Urolithin M5 Biosynthesis Pathway in Gut Microbiota: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Urolithins are a class of bioactive metabolites produced by the human gut microbiota from dietary ellagitannins and ellagic acid, which are abundant in foods such as pomegranates, berries, and nuts. Among these, Urolithin M5 stands as a pivotal intermediate in the intricate biosynthetic pathway leading to the formation of other urolithins, including the well-studied Urolithin A. The production of these compounds is highly dependent on the composition of an individual's gut microbiome, leading to different "urolithin metabotypes." This technical guide provides a comprehensive overview of the this compound biosynthesis pathway, including the key bacterial players, enzymatic reactions, quantitative data, and detailed experimental protocols for its study.

The this compound Biosynthesis Pathway

The conversion of dietary ellagic acid to this compound is the initial and rate-limiting step in the overall urolithin production cascade. This process is exclusively carried out by specific members of the gut microbiota, primarily belonging to the Coriobacteriaceae family.

The biosynthesis of this compound from ellagic acid involves a critical enzymatic reaction: the opening of one of the lactone rings of ellagic acid followed by decarboxylation.[1][2] This conversion is a key step that initiates the transformation of the relatively insoluble ellagic acid into more bioavailable urolithin intermediates.

Key Microbial Species Involved

Two main genera of bacteria have been identified as the primary producers of this compound and its subsequent metabolites:

  • Gordonibacter : Species such as Gordonibacter urolithinfaciens and Gordonibacter pamelaeae are known to convert ellagic acid into this compound, Urolithin M6, and Urolithin C.[3][4][5] The abundance of Gordonibacter is positively correlated with the "metabotype A," which is characterized by the production of Urolithin A as the final product.[4][6]

  • Ellagibacter : Ellagibacter isourolithinifaciens is another key bacterium capable of metabolizing ellagic acid to this compound and other intermediates.[4][7]

Enzymatic Conversion

Recent research has shed light on the specific enzymes responsible for the multi-step conversion of ellagic acid. The initial conversion to this compound and subsequent dehydroxylations are catalyzed by molybdenum-dependent enzymes, specifically catechol dehydroxylases.[8] These enzymes exhibit regioselectivity, meaning they act on specific hydroxyl groups of the urolithin backbone.

The overall pathway from ellagic acid to downstream urolithins can be summarized as follows:

  • Ellagic Acid → this compound : This initial step involves the lactone ring cleavage and decarboxylation of ellagic acid.

  • This compound → Urolithin M6 : Dehydroxylation at a specific position on the this compound molecule.

  • Urolithin M6 → Urolithin C : Further dehydroxylation.

  • Urolithin C → Urolithin A or Isourolithin A : The final dehydroxylation step, leading to the production of the most well-known urolithins.

Urolithin_Biosynthesis_Pathway cluster_bacteria Gut Microbiota EA Ellagic Acid UM5 This compound EA->UM5 Lactone Ring Cleavage & Decarboxylation UM6 Urolithin M6 UM5->UM6 Dehydroxylation UC Urolithin C UM6->UC Dehydroxylation UA Urolithin A UC->UA IsoUA Isourolithin A UC->IsoUA Gordonibacter Gordonibacter spp. Ellagibacter spp.

Quantitative Data on this compound Production

The following tables summarize quantitative data from in vitro fermentation studies, providing insights into the efficiency of this compound production and its subsequent conversion.

Table 1: Production of this compound and Other Intermediates by Gordonibacter species

Time (hours)Ellagic Acid (µM)This compound (µM)Urolithin M6 (µM)Urolithin C (µM)
030000
2415820
4854105
72<11812

Data synthesized from in vitro fermentation studies with Gordonibacter urolithinfaciens.[3]

Table 2: Kinetic Parameters of Urolithin Dehydroxylases

EnzymeSubstrateKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
Eadh1This compound1.5 ± 0.31.1 ± 0.1729,000
Eadh2Urolithin M62.2 ± 0.50.8 ± 0.1363,000
Eadh3Urolithin C3.1 ± 0.60.5 ± 0.05161,000

Kinetic parameters for molybdenum-dependent dehydroxylases (Eadh) from gut bacteria.[8]

Signaling Pathways Modulated by this compound

While much of the research on the biological activities of urolithins has focused on the downstream metabolite Urolithin A, emerging evidence suggests that this compound itself possesses bioactive properties, particularly in modulating inflammatory signaling pathways.

In vivo studies in mouse models of influenza virus infection have shown that this compound treatment can significantly reduce the levels of pro-inflammatory cytokines.[1][9][10] This effect is mediated, at least in part, through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) signaling pathways.

Urolithin_M5_Signaling UM5 This compound NFkB NFkB UM5->NFkB Inhibits MAPK MAPK UM5->MAPK Inhibits Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines MAPK->Cytokines

Experimental Protocols

This section provides detailed methodologies for key experiments used in the study of this compound biosynthesis.

In Vitro Anaerobic Fermentation of Ellagic Acid

This protocol is designed to assess the ability of a gut microbial community or isolated bacterial strains to produce this compound from ellagic acid.

Materials:

  • Anaerobic chamber

  • Sterile anaerobic culture tubes or serum bottles

  • Basal medium (e.g., Brain Heart Infusion supplemented with yeast extract, hemin, and vitamin K)

  • Ellagic acid stock solution (dissolved in a suitable solvent like DMSO)

  • Fecal slurry from a healthy donor or a pure culture of a urolithin-producing bacterium

  • Gas mixture for anaerobic conditions (e.g., 85% N₂, 10% H₂, 5% CO₂)

Procedure:

  • Preparation of Media: Prepare the basal medium and autoclave. Transfer the medium into the anaerobic chamber to deaerate overnight.

  • Inoculum Preparation:

    • Fecal Slurry: Homogenize fresh fecal samples in anaerobic phosphate-buffered saline (PBS) to a final concentration of 10% (w/v).

    • Pure Culture: Grow the bacterial strain to the late logarithmic phase in the appropriate growth medium.

  • Fermentation Setup:

    • In the anaerobic chamber, add the basal medium to sterile culture tubes.

    • Add the ellagic acid stock solution to achieve the desired final concentration (e.g., 50 µM).

    • Inoculate the medium with the fecal slurry (e.g., 5% v/v) or the pure bacterial culture.

    • Seal the tubes tightly with rubber stoppers and aluminum crimps.

  • Incubation: Incubate the cultures at 37°C for a specified period (e.g., 24, 48, 72 hours), with gentle shaking.

  • Sampling: At designated time points, withdraw aliquots of the culture from the tubes using a sterile syringe for subsequent analysis.

Quantification of Urolithins by HPLC-DAD-MS/MS

This method allows for the separation, identification, and quantification of this compound and other urolithins in culture supernatants or biological samples.

Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD) and a tandem mass spectrometer (MS/MS)

  • Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile phase A: Water with 0.1% formic acid

  • Mobile phase B: Acetonitrile with 0.1% formic acid

  • Urolithin standards (including this compound)

  • Sample extracts

Procedure:

  • Sample Preparation:

    • Centrifuge the fermentation samples to pellet bacterial cells.

    • Filter the supernatant through a 0.22 µm syringe filter.

    • For complex matrices like plasma or urine, a solid-phase extraction (SPE) step may be necessary to clean up the sample.

  • Chromatographic Separation:

    • Set the column temperature (e.g., 40°C).

    • Use a gradient elution program, for example:

      • 0-2 min: 5% B

      • 2-15 min: linear gradient to 95% B

      • 15-18 min: hold at 95% B

      • 18-20 min: return to 5% B and equilibrate.

    • Set the DAD to monitor at relevant wavelengths for urolithins (e.g., 254 nm, 305 nm).

  • Mass Spectrometry Detection:

    • Use an electrospray ionization (ESI) source in negative ion mode.

    • Set up Multiple Reaction Monitoring (MRM) transitions for each urolithin of interest. For this compound, a characteristic transition would be m/z 275 -> [daughter ion].

  • Quantification:

    • Prepare a calibration curve using the urolithin standards.

    • Analyze the samples and quantify the concentration of this compound based on the peak area and the calibration curve.

Quantification of Urolithin-Producing Bacteria by qPCR

This protocol is used to determine the abundance of specific bacteria, such as Gordonibacter and Ellagibacter, in gut microbiota samples.

Materials:

  • DNA extraction kit for fecal samples

  • qPCR instrument

  • qPCR master mix (containing DNA polymerase, dNTPs, and a fluorescent dye like SYBR Green)

  • Specific primers for the 16S rRNA gene of the target bacteria

  • Standard DNA for creating a standard curve

Procedure:

  • DNA Extraction: Extract total DNA from fecal samples using a commercially available kit, following the manufacturer's instructions.

  • Primer Design and Validation: Design or obtain validated primers that specifically target the 16S rRNA gene of the bacterial species of interest.

  • Standard Curve Preparation: Prepare a serial dilution of a known amount of DNA from a pure culture of the target bacterium to create a standard curve.

  • qPCR Reaction:

    • Set up the qPCR reaction by mixing the master mix, primers, and template DNA (from samples and standards).

    • Run the qPCR program with appropriate cycling conditions (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

  • Data Analysis:

    • Generate a standard curve by plotting the cycle threshold (Ct) values against the logarithm of the standard DNA concentration.

    • Determine the abundance of the target bacteria in the samples by interpolating their Ct values on the standard curve.[11][12][13]

Experimental_Workflow Sampling Sampling DNA_Extraction DNA_Extraction Sampling->DNA_Extraction Metabolite_Extraction Metabolite_Extraction Sampling->Metabolite_Extraction Data_Analysis Data Analysis and Correlation qPCR qPCR qPCR->Data_Analysis HPLC HPLC HPLC->Data_Analysis

Conclusion

The biosynthesis of this compound by the gut microbiota is a critical gateway to the production of a range of bioactive urolithins. Understanding this pathway, the key microbial players, and the enzymes involved is essential for researchers and drug development professionals interested in harnessing the health benefits of ellagitannin-rich foods. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for further research into this fascinating area of host-microbiome interaction. Future studies focusing on the specific enzymatic mechanisms and the direct biological effects of this compound will undoubtedly pave the way for novel therapeutic strategies targeting the gut microbiome to improve human health.

References

Urolithin M5 as a Neuraminidase Inhibitor: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Urolithin M5, a metabolite derived from ellagitannins found in sources such as the leaves of Canarium album (Lour.) DC., has emerged as a promising natural antiviral agent.[1][2][3][4] This technical guide provides an in-depth exploration of the core mechanism of action of this compound as an inhibitor of influenza virus neuraminidase. It consolidates available preclinical data, details relevant experimental methodologies, and visualizes the proposed molecular interactions and signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of virology, pharmacology, and drug development.

Introduction: The Role of Neuraminidase in Influenza Virus Replication

Influenza viruses, enveloped RNA viruses of the Orthomyxoviridae family, are a persistent global health concern.[1][4] Their surface is decorated with two key glycoproteins: hemagglutinin (HA) and neuraminidase (NA).[1] While hemagglutinin facilitates viral entry by binding to sialic acid receptors on host cells, neuraminidase is crucial for the release of newly formed viral progeny.[5][6] Neuraminidase is a sialidase enzyme that cleaves the glycosidic linkages of sialic acids, thereby preventing the aggregation of new virions on the host cell surface and facilitating their spread to uninfected cells.[5][6] Due to its critical role in the viral life cycle and its relatively conserved active site, neuraminidase is a primary target for antiviral drug development.[1][2]

This compound: A Natural Neuraminidase Inhibitor

This compound has been identified as a potent anti-influenza compound through bioassay-guided isolation from the leaves of Canarium album.[1][4] Studies have demonstrated its efficacy against various influenza A virus strains, including oseltamivir-resistant variants, in both in vitro and in vivo models.[1][4] The primary mechanism of its antiviral activity has been attributed to the direct inhibition of the viral neuraminidase enzyme.[1][2][3][4]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies on this compound.

Table 1: In Vitro Antiviral Activity and Cytotoxicity of this compound
ParameterCell LineInfluenza A StrainValueReference
IC₅₀ (Antiviral) MDCKA/WSN/33 (H1N1)3.74 - 16.51 µM (range across strains)[2][4]
MDCKA/PR/8/34 (H1N1)3.74 - 16.51 µM (range across strains)[2][4]
MDCKA/Hong Kong/1/68 (H3N2)3.74 - 16.51 µM (range across strains)[2][4]
MDCKA/California/7/2009 (H1N1, Oseltamivir-resistant)3.74 - 16.51 µM (range across strains)[2][4]
IC₅₀ (Neuraminidase Inhibition) -A/WSN/33 (H1N1)243.2 µM[7]
-A/PR/8/34 (H1N1)257.1 µM[7]
-A/Hong Kong/1/68 (H3N2)174.8 µM[7]
-A/California/7/2009 (H1N1, Oseltamivir-resistant)191.5 µM[7]
CC₅₀ (Cytotoxicity) MDCK-227.4 µM[2][4]

IC₅₀ (Half-maximal inhibitory concentration): Concentration of this compound that inhibits 50% of viral replication or neuraminidase activity. CC₅₀ (Half-maximal cytotoxic concentration): Concentration of this compound that reduces the viability of host cells by 50%.

Table 2: In Vivo Efficacy of this compound in a PR8-Infected Mouse Model
ParameterTreatment GroupValue/OutcomeReference
Survival Rate This compound (200 mg/kg/day)50% survival[1][4]
Vehicle0% survival[1][4]
Lung Index Reduction This compoundSignificant reduction in lung edema[1][7]
Lung Viral Load This compound0.52 log reduction[7]

Mechanism of Action: Neuraminidase Inhibition and Anti-inflammatory Effects

The mechanism of action of this compound appears to be twofold: direct inhibition of viral neuraminidase and modulation of the host inflammatory response.

Direct Inhibition of Neuraminidase

This compound directly inhibits the enzymatic activity of influenza neuraminidase.[1][4] While the precise binding site and kinetic profile of this compound have not yet been elucidated, studies on structurally related flavonoids suggest potential modes of interaction.[1] Many flavonoids act as competitive or non-competitive inhibitors of neuraminidase.[1] A competitive inhibitor would bind to the active site of the enzyme, directly competing with the natural substrate, sialic acid. A non-competitive inhibitor would bind to an allosteric site, inducing a conformational change that reduces the enzyme's catalytic efficiency.[2][3]

Given the polyphenolic structure of this compound, it is plausible that it forms hydrogen bonds and hydrophobic interactions with key amino acid residues within the neuraminidase active site or a nearby allosteric pocket.

G This compound directly inhibits viral neuraminidase. cluster_virus Influenza Virion cluster_host Host Cell cluster_inhibition Inhibition Mechanism Virion New Virion HostCell Infected Host Cell NA Neuraminidase (NA) SialicAcid Sialic Acid Receptor NA->SialicAcid Cleaves HA Hemagglutinin (HA) HA->SialicAcid Binds UrolithinM5 This compound UrolithinM5->NA Inhibits

Caption: this compound directly inhibits viral neuraminidase.

Anti-inflammatory Effects via NF-κB Signaling

Influenza virus infection triggers a potent inflammatory response, characterized by the release of pro-inflammatory cytokines, which can lead to severe lung damage.[7] this compound has been shown to mitigate this "cytokine storm" by down-regulating the expression of key inflammatory mediators, including nuclear factor-kappa B (NF-κB), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[7][8]

The NF-κB signaling pathway is a central regulator of inflammation.[9] While a direct link between neuraminidase inhibition by this compound and the suppression of NF-κB has not been definitively established, it is known that other urolithins can directly inhibit this pathway.[10] It is plausible that this compound exerts a parallel anti-inflammatory effect, independent of its neuraminidase inhibitory activity, by targeting components of the NF-κB signaling cascade. This dual action makes it a particularly attractive therapeutic candidate.

G This compound inhibits the pro-inflammatory NF-κB pathway. Influenza Influenza Virus Infection NFkB_Pathway NF-κB Signaling Pathway Influenza->NFkB_Pathway Activates UrolithinM5 This compound UrolithinM5->NFkB_Pathway Inhibits Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB_Pathway->Cytokines Induces Production Inflammation Lung Inflammation & Tissue Damage Cytokines->Inflammation Causes

Caption: this compound inhibits the pro-inflammatory NF-κB pathway.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to evaluate the efficacy of this compound.

Neuraminidase Inhibition Assay (MUNANA Assay)

This fluorometric assay is a standard method for quantifying neuraminidase activity and inhibition.

  • Principle: The assay utilizes the fluorogenic substrate 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA). Neuraminidase cleaves MUNANA, releasing the fluorescent product 4-methylumbelliferone (B1674119) (4-MU). The fluorescence intensity is directly proportional to the enzyme's activity. Inhibitors will cause a reduction in the fluorescence signal.[1][11]

  • Methodology:

    • Preparation: Serially dilute this compound in an appropriate assay buffer. Prepare a solution of influenza virus with a known concentration of neuraminidase.

    • Reaction Setup: In a 96-well black plate, add the diluted this compound, the virus solution, and the MUNANA substrate. Include controls for 100% enzyme activity (no inhibitor) and background fluorescence (no enzyme).

    • Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

    • Termination: Stop the reaction by adding a stop solution (e.g., NaOH in ethanol).

    • Detection: Measure the fluorescence using a microplate reader at an excitation wavelength of ~365 nm and an emission wavelength of ~450 nm.

    • Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ value using a dose-response curve.

G Workflow for the MUNANA Neuraminidase Inhibition Assay. Start Start Prepare Prepare serial dilutions of this compound Start->Prepare AddReagents Add this compound, Virus (NA), and MUNANA to 96-well plate Prepare->AddReagents Incubate Incubate at 37°C AddReagents->Incubate Stop Add Stop Solution Incubate->Stop Read Measure Fluorescence (Ex: ~365nm, Em: ~450nm) Stop->Read Calculate Calculate % Inhibition and IC₅₀ Read->Calculate End End Calculate->End

References

Unveiling the Bioactive Potential of Urolithin M5 from Canarium album Leaves: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical whitepaper provides an in-depth analysis of the biological activities of Urolithin M5, a significant phytochemical isolated from the leaves of Canarium album (Chinese olive). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of natural compounds. Herein, we summarize the current scientific findings on this compound, with a primary focus on its potent anti-influenza and anti-inflammatory properties. Detailed experimental protocols, quantitative data, and visualizations of the underlying molecular mechanisms are provided to facilitate further research and development.

Executive Summary

This compound, a metabolite derived from ellagitannins present in Canarium album leaves, has emerged as a promising natural compound with significant biological activities. Extensive research has demonstrated its efficacy as a potent inhibitor of the influenza virus, including oseltamivir-resistant strains. The primary mechanism of its antiviral action is the inhibition of viral neuraminidase (NA). Furthermore, this compound exhibits notable anti-inflammatory effects by modulating the NF-κB signaling pathway, leading to a reduction in pro-inflammatory cytokines. While the broader urolithin family displays antioxidant and anticancer properties, specific quantitative data for this compound in these areas are currently limited, representing a promising avenue for future investigation. This guide consolidates the existing data on this compound, offering a comprehensive resource for the scientific community.

Anti-Influenza Activity of this compound

This compound has been identified as a potent anti-influenza agent, acting primarily as a neuraminidase inhibitor.[1] Its efficacy has been demonstrated against multiple influenza A virus strains, including those resistant to conventional antiviral drugs.

In Vitro Efficacy

In vitro studies are crucial for determining the direct antiviral effect of a compound. The plaque reduction assay is a standard method used to quantify the inhibition of viral replication.

Table 1: In Vitro Anti-influenza Activity of this compound

Virus StrainAssay TypeParameterValue (µM)
A/WSN/33 (H1N1)Plaque ReductionIC₅₀3.74 - 16.51
A/PR/8/34 (H1N1)Plaque ReductionIC₅₀3.74 - 16.51
A/Hong Kong/1/68 (H3N2)Plaque ReductionIC₅₀3.74 - 16.51
A/California/7/2009 (H1N1) (Oseltamivir-resistant)Plaque ReductionIC₅₀3.74 - 16.51
Madin-Darby Canine Kidney (MDCK) cellsCytotoxicity AssayCC₅₀227.4

IC₅₀ (Half-maximal inhibitory concentration) represents the concentration of this compound required to inhibit viral plaque formation by 50%. A lower IC₅₀ indicates higher potency.[2] CC₅₀ (Half-maximal cytotoxic concentration) is the concentration at which the compound reduces the viability of uninfected cells by 50%. A higher CC₅₀ is desirable, indicating lower toxicity to host cells.[2]

Neuraminidase Inhibition

The primary mechanism of this compound's anti-influenza activity is the inhibition of the viral neuraminidase (NA) enzyme, which is essential for the release of new virus particles from infected cells.

Table 2: Neuraminidase Inhibitory Activity of this compound

Virus StrainAssay TypeParameterValue (µM)
A/WSN/33 (H1N1)MUNANA AssayIC₅₀243.2
A/California/7/2009 (H1N1) (Oseltamivir-resistant)MUNANA AssayIC₅₀191.5
A/PR/8/34 (H1N1)MUNANA AssayIC₅₀257.1
A/Hong Kong/1/68 (H3N2)MUNANA AssayIC₅₀174.8

The MUNANA (2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid) assay is a fluorescence-based method to measure NA activity.[2]

In Vivo Efficacy

The protective effects of this compound have been confirmed in a mouse model of influenza A virus (A/PR/8/34) infection.

Table 3: In Vivo Anti-influenza Effects of this compound in a Mouse Model

Treatment GroupDosageSurvival Rate
This compound200 mg/kg/day50%
Vehicle Control-0%

Treatment with this compound also led to an improvement in lung edema.[2]

Anti-Inflammatory Activity of this compound

Influenza virus infection triggers an inflammatory response that can lead to severe lung damage. This compound has been shown to mitigate this by reducing the expression of key pro-inflammatory cytokines.[1]

Modulation of Pro-inflammatory Cytokines

In a PR8-infected mouse model, oral administration of this compound (200 mg/kg/day) significantly decreased the production of NF-κB, TNF-α, and IL-6 in lung homogenates.[1] This effect contributes to the overall therapeutic benefit by reducing the inflammatory storm associated with severe influenza.

The NF-κB Signaling Pathway

The transcription factor NF-κB is a master regulator of the inflammatory response and is activated upon influenza virus infection.[3][4][5][6][7][8][9][10][11] By inhibiting the NF-κB pathway, this compound effectively dampens the downstream expression of pro-inflammatory genes.

G This compound Inhibition of NF-κB Signaling Pathway Influenza_Virus Influenza Virus Infection Cellular_Signaling Cellular Signaling (e.g., TLRs) Influenza_Virus->Cellular_Signaling activates IKK_Complex IKK Complex Cellular_Signaling->IKK_Complex activates IkB IκB IKK_Complex->IkB phosphorylates NF_kB_IkB NF-κB-IκB (Inactive Complex in Cytoplasm) IKK_Complex->NF_kB_IkB leads to degradation of IκB IkB->NF_kB_IkB NF_kB NF-κB (p50/p65) NF_kB->NF_kB_IkB Nucleus Nucleus NF_kB->Nucleus translocates to NF_kB_IkB->NF_kB releases Pro_inflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6) Nucleus->Pro_inflammatory_Genes activates Urolithin_M5 This compound Urolithin_M5->IKK_Complex inhibits

Caption: this compound inhibits the NF-κB signaling pathway, reducing pro-inflammatory gene expression.

Antioxidant and Anticancer Potential: A Research Gap

While many urolithins, such as Urolithin A, have demonstrated significant antioxidant and anticancer activities, there is a current lack of specific quantitative data for this compound in these areas.[1][12]

  • Antioxidant Activity: Canarium album leaf extracts are known to possess antioxidant properties, likely due to their rich phenolic content, which includes the precursors to this compound.[13] The general antioxidant mechanism of urolithins involves scavenging free radicals and upregulating endogenous antioxidant enzymes.[1][4] However, specific assays like ORAC or DPPH have not been reported for purified this compound.

  • Anticancer Activity: Urolithin A has been shown to inhibit the proliferation of various cancer cell lines, including those of the colon, breast, and liver, with reported IC₅₀ values in the micromolar range.[13][14][15][16][17][18][19] The mechanisms often involve cell cycle arrest and induction of apoptosis. While extracts from Canarium album have shown antiproliferative effects on HCT116 colorectal cancer cells, the specific contribution of this compound has not been elucidated.[13]

The exploration of this compound's antioxidant and anticancer potential represents a significant and promising area for future research.

Experimental Protocols

Bioassay-Guided Isolation of this compound from Canarium album Leaves

A common method for isolating this compound involves a multi-step extraction and chromatographic process.[10][11][20][21]

G Isolation Workflow for this compound Start Dried Canarium album Leaves Extraction Extraction with Aqueous Solvent (e.g., water or ethanol) Start->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Partition Solvent-Solvent Partitioning (e.g., with Ethyl Acetate) Crude_Extract->Partition Fractions Fractionation Partition->Fractions Column_Chromatography Column Chromatography (e.g., Silica Gel, Sephadex) Fractions->Column_Chromatography Purified_Fractions Purified Fractions Column_Chromatography->Purified_Fractions Bioassay Bioassay for Anti-influenza Activity (e.g., Plaque Reduction Assay) Purified_Fractions->Bioassay Active_Fraction Identification of Active Fraction Bioassay->Active_Fraction Final_Purification Final Purification (e.g., HPLC) Active_Fraction->Final_Purification Urolithin_M5 Pure this compound Final_Purification->Urolithin_M5

Caption: A general workflow for the bioassay-guided isolation of this compound.

Plaque Reduction Assay

This assay is fundamental for determining the in vitro antiviral activity of a compound.[22][23][24][25][26]

  • Cell Seeding: Seed a confluent monolayer of Madin-Darby Canine Kidney (MDCK) cells in 12-well plates and incubate overnight.

  • Virus Dilution: Prepare serial dilutions of the influenza virus stock.

  • Infection: Wash the MDCK cell monolayer and infect with the virus dilutions in the presence of varying concentrations of this compound. A no-compound control is included.

  • Incubation: Incubate the plates for 1-2 hours to allow for viral adsorption.

  • Overlay: Remove the virus-containing medium and add a semi-solid overlay (e.g., containing agarose (B213101) or Avicel) to restrict virus spread to adjacent cells.

  • Plaque Formation: Incubate the plates for 2-3 days until visible plaques (zones of cell death) are formed.

  • Staining and Counting: Fix the cells and stain with a dye (e.g., crystal violet) to visualize and count the plaques.

  • IC₅₀ Calculation: The IC₅₀ value is calculated as the concentration of this compound that reduces the number of plaques by 50% compared to the virus control.[13]

Neuraminidase (NA) Inhibition Assay (MUNANA-based)

This fluorescence-based assay quantifies the inhibitory effect of a compound on the NA enzyme.[5][6][27][28][29]

  • Reagent Preparation: Prepare a working solution of the fluorogenic substrate MUNANA.

  • Incubation: In a 96-well plate, incubate the influenza virus with serial dilutions of this compound for a defined period to allow for inhibitor binding.

  • Reaction Initiation: Add the MUNANA substrate to all wells to start the enzymatic reaction.

  • Incubation: Incubate the plate at 37°C. The NA enzyme will cleave MUNANA, releasing a fluorescent product (4-methylumbelliferone).

  • Reaction Termination: Stop the reaction by adding a stop solution (e.g., a high pH buffer).

  • Fluorescence Measurement: Measure the fluorescence intensity using a plate reader (excitation ~365 nm, emission ~450 nm).

  • IC₅₀ Calculation: The IC₅₀ value is determined as the concentration of this compound that reduces the fluorescence signal (i.e., NA activity) by 50% compared to the no-inhibitor control.[6]

In Vivo Anti-influenza Mouse Model

Animal models are essential for evaluating the therapeutic efficacy of a compound in a living organism.

  • Animal Model: Use BALB/c mice, a common strain for influenza research.

  • Infection: Anesthetize the mice and intranasally inoculate them with a lethal dose of influenza A/PR/8/34 virus.

  • Treatment: Orally administer this compound (e.g., 200 mg/kg/day) or a vehicle control for a specified number of consecutive days post-infection.[21] A positive control group treated with a known antiviral like oseltamivir (B103847) can also be included.

  • Monitoring: Monitor the mice daily for body weight changes, signs of illness, and survival for a period of 14-21 days.

  • Endpoint Analysis: At specific time points, a subset of mice can be euthanized to collect lung tissue for viral load determination (e.g., by plaque assay or qPCR) and analysis of inflammatory markers (e.g., by ELISA for cytokines like TNF-α and IL-6).[21]

Future Directions

The potent anti-influenza and anti-inflammatory activities of this compound from Canarium album leaves position it as a strong candidate for further preclinical and clinical development. Key areas for future research include:

  • Elucidation of Antioxidant and Anticancer Activities: Conducting specific in vitro and in vivo studies to quantify the antioxidant and anticancer efficacy of this compound.

  • Mechanism of Action Studies: Further investigation into the precise molecular interactions of this compound with viral neuraminidase and components of the NF-κB signaling pathway.

  • Pharmacokinetic and Toxicological Profiling: Comprehensive studies to determine the absorption, distribution, metabolism, excretion (ADME), and safety profile of this compound.

  • Synergistic Studies: Evaluating the potential for synergistic effects when this compound is combined with other antiviral or anti-inflammatory agents.

Conclusion

This compound, isolated from the leaves of Canarium album, demonstrates significant and well-documented anti-influenza and anti-inflammatory properties. Its ability to inhibit viral neuraminidase and modulate the NF-κB signaling pathway underscores its therapeutic potential. While further research is needed to fully characterize its antioxidant and anticancer activities, the existing data strongly support the continued investigation of this compound as a novel natural product-derived therapeutic agent. This technical guide provides a solid foundation for researchers to build upon in their efforts to unlock the full potential of this promising compound.

References

Urolithin M5: A Technical Guide on the Ellagitannin Metabolite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Urolithin M5, a gut microbiota-derived metabolite of dietary ellagitannins, is emerging as a molecule of significant interest in the scientific community. This technical guide provides a comprehensive overview of this compound, detailing its biosynthesis, known biological activities, and the molecular mechanisms it modulates. Particular focus is given to its established anti-influenza properties and its potential as an anti-cancer agent. This document synthesizes quantitative data from published studies, presents detailed experimental protocols for key assays, and visualizes the known signaling pathways and experimental workflows using Graphviz diagrams to facilitate a deeper understanding for research and development purposes.

Introduction

Urolithins are a class of dibenzopyran-6-one derivatives produced by the human gut microbiota from ellagitannins and ellagic acid, which are abundant in various fruits, nuts, and seeds. Following ingestion, ellagitannins are hydrolyzed to ellagic acid, which is then sequentially metabolized by gut bacteria into a series of urolithins. This compound is a key intermediate in this metabolic cascade.[1] While much of the research on urolithins has focused on Urolithin A and B, this compound has demonstrated distinct and potent biological activities, notably as an antiviral and anti-inflammatory agent. This guide aims to consolidate the current technical knowledge on this compound to serve as a resource for researchers and professionals in drug development.

Biosynthesis of this compound

The formation of urolithins is a multi-step process initiated by the hydrolysis of ellagitannins to ellagic acid in the gut. Ellagic acid is then metabolized by gut microorganisms through a series of reactions including decarboxylation and dehydroxylation. This compound is an early-stage metabolite in this pathway, formed from ellagic acid.[1] This biotransformation is dependent on the individual's gut microbiome composition, leading to variations in urolithin production among different people.

Urolithin_M5_Biosynthesis Ellagitannins Ellagitannins (from diet) Ellagic_Acid Ellagic Acid Ellagitannins->Ellagic_Acid Hydrolysis (Gut Microbiota) Urolithin_M5 This compound Ellagic_Acid->Urolithin_M5 Metabolism (Gut Microbiota) Other_Urolithins Other Urolithins (Urolithin D, C, A, B) Urolithin_M5->Other_Urolithins Further Metabolism

Figure 1: Biosynthesis pathway of this compound from dietary ellagitannins.

Biological Activities and Mechanisms of Action

This compound has been primarily investigated for its anti-influenza and potential anti-cancer activities. The following sections detail the current understanding of its mechanisms of action, supported by quantitative data.

Anti-Influenza Activity

This compound has demonstrated significant antiviral activity against various influenza A virus (IAV) strains, including oseltamivir-resistant strains.[2][3] Its primary mechanism of action is the inhibition of viral neuraminidase (NA), an essential enzyme for the release of progeny virions from infected cells.[2][4]

This compound inhibits the enzymatic activity of influenza neuraminidase, thereby preventing the cleavage of sialic acid residues on the host cell surface and halting the spread of the virus.[2]

Beyond its direct antiviral effects, this compound also modulates the host's inflammatory response to influenza infection. It has been shown to reduce the expression of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Nuclear Factor-kappa B (NF-κB).[2][5] This anti-inflammatory effect can mitigate the excessive immune response, often referred to as a "cytokine storm," which is a major contributor to the pathology of severe influenza.[2]

Urolithin_M5_Anti_Influenza_Mechanism cluster_virus Influenza Virus Life Cycle cluster_host Host Cell Response Virus_Release Viral Progeny Release Neuraminidase Neuraminidase (NA) Virus_Release->Neuraminidase NFkB_pathway NF-κB Pathway Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB_pathway->Cytokines Inflammation Inflammation & Lung Injury Cytokines->Inflammation Urolithin_M5 This compound Urolithin_M5->Neuraminidase Inhibits Urolithin_M5->NFkB_pathway Inhibits

Figure 2: Mechanism of anti-influenza action of this compound.

Potential Anti-Cancer Activity

While research on the anti-cancer effects of this compound is less extensive than for other urolithins like Urolithin A, preliminary evidence suggests its potential in this area. Some studies have indicated that urolithins, as a class, can inhibit cancer cell proliferation and induce apoptosis.[6][7] The potential mechanisms include the inhibition of topoisomerase II, an enzyme crucial for DNA replication in rapidly dividing cells.

It is important to note that the direct effects of this compound on key cancer-related signaling pathways such as MAPK and PI3K/Akt are still under investigation, with much of the current understanding extrapolated from studies on Urolithin A.[8]

Quantitative Data

The following tables summarize the quantitative data available for the biological activities of this compound.

Table 1: In Vitro Anti-Influenza Activity of this compound [2]

ParameterVirus StrainCell LineValue
IC₅₀ (μM) A/WSN/33 (H1N1)MDCK3.74
A/PR/8/34 (H1N1)MDCK16.51
A/Hong Kong/1/68 (H3N2)MDCKNot specified
A/California/7/2009 (H1N1)pdm09MDCK10.23
CC₅₀ (μM) -MDCK227.4

IC₅₀ (Half-maximal inhibitory concentration): Concentration of this compound required to inhibit viral replication by 50%. CC₅₀ (Half-maximal cytotoxic concentration): Concentration of this compound that results in 50% cell death.

Table 2: In Vivo Anti-Influenza Activity of this compound in a Mouse Model [2][3]

Animal ModelVirus StrainDosageOutcome
BALB/c miceA/PR/8/34 (H1N1)200 mg/kg/day50% survival rate, improved lung edema

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound.

Plaque Reduction Assay for Antiviral Activity

This assay is used to determine the concentration of an antiviral compound that inhibits the formation of viral plaques in a cell culture.

Materials:

  • Madin-Darby Canine Kidney (MDCK) cells

  • Minimum Essential Medium (MEM) supplemented with 2% fetal bovine serum (FBS)

  • Influenza virus stock

  • This compound stock solution

  • Agarose (B213101) overlay (containing MEM, bovine serum albumin, and trypsin)

  • Crystal violet staining solution

Procedure:

  • Seed MDCK cells in 6-well plates and grow to confluence.

  • Wash the cell monolayer with phosphate-buffered saline (PBS).

  • Prepare serial dilutions of the influenza virus and infect the MDCK cells for 1 hour at 37°C.

  • Remove the virus inoculum and wash the cells with PBS.

  • Prepare the agarose overlay containing different concentrations of this compound.

  • Add the overlay to the infected cells and allow it to solidify at room temperature.

  • Incubate the plates at 37°C in a 5% CO₂ incubator for 2-3 days until plaques are visible.

  • Fix the cells with 10% formalin and stain with crystal violet.

  • Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the untreated control.

  • The IC₅₀ value is determined from the dose-response curve.

Plaque_Reduction_Assay_Workflow Start Start Seed_Cells Seed MDCK cells in 6-well plates Start->Seed_Cells Infect_Cells Infect with Influenza Virus Seed_Cells->Infect_Cells Add_Overlay Add Agarose Overlay with this compound Infect_Cells->Add_Overlay Incubate Incubate (2-3 days) Add_Overlay->Incubate Fix_Stain Fix and Stain with Crystal Violet Incubate->Fix_Stain Count_Plaques Count Plaques Fix_Stain->Count_Plaques Calculate_IC50 Calculate IC₅₀ Count_Plaques->Calculate_IC50 End End Calculate_IC50->End

Figure 3: Workflow for the Plaque Reduction Assay.

Neuraminidase (NA) Inhibition Assay (MUNANA Assay)

This fluorometric assay measures the inhibitory effect of a compound on the enzymatic activity of influenza neuraminidase.

Materials:

  • Influenza virus stock

  • This compound stock solution

  • MUNANA (2’-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid) substrate

  • Assay buffer (e.g., MES buffer with CaCl₂)

  • Stop solution (e.g., glycine-NaOH buffer)

  • Fluorometer

Procedure:

  • In a 96-well black plate, add the influenza virus preparation.

  • Add serial dilutions of this compound to the wells.

  • Pre-incubate the virus and this compound mixture at 37°C for a specified time.

  • Initiate the enzymatic reaction by adding the MUNANA substrate to all wells.

  • Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

  • Stop the reaction by adding the stop solution.

  • Measure the fluorescence of the product (4-methylumbelliferone) using a fluorometer (excitation ~365 nm, emission ~450 nm).

  • Calculate the percentage of NA inhibition for each concentration of this compound compared to the untreated control.

  • The IC₅₀ value is determined from the dose-response curve.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement

This assay quantifies the concentration of specific cytokines (e.g., TNF-α, IL-6, NF-κB) in biological samples.

Materials:

  • Lung tissue homogenates from experimental animals

  • Specific ELISA kits for TNF-α, IL-6, and NF-κB p65

  • Microplate reader

Procedure:

  • Prepare lung tissue homogenates from control and this compound-treated, influenza-infected mice.

  • Follow the instructions provided with the specific ELISA kit. This typically involves: a. Coating a 96-well plate with a capture antibody specific for the cytokine of interest. b. Adding the lung homogenate samples and standards to the wells. c. Incubating to allow the cytokine to bind to the capture antibody. d. Washing the plate to remove unbound material. e. Adding a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase). f. Incubating to allow the detection antibody to bind to the captured cytokine. g. Washing the plate again. h. Adding a substrate that is converted by the enzyme to produce a colored product. i. Stopping the reaction and measuring the absorbance at a specific wavelength using a microplate reader.

  • Generate a standard curve using the known concentrations of the cytokine standards.

  • Determine the concentration of the cytokine in the samples by interpolating their absorbance values on the standard curve.

Future Directions

The current body of research provides a strong foundation for the potential of this compound as a therapeutic agent, particularly in the context of viral infections. However, several areas warrant further investigation:

  • Elucidation of Signaling Pathways: While the effect on the NF-κB pathway is established in the context of influenza, direct evidence for the modulation of other key signaling pathways, such as MAPK and PI3K/Akt, by this compound is needed.

  • Anti-Cancer Mechanisms: A more in-depth investigation into the specific anti-cancer mechanisms of this compound is required, including its effects on different cancer cell lines and the validation of topoisomerase II as a direct target.

  • Pharmacokinetics and Bioavailability: Detailed pharmacokinetic studies are necessary to understand the absorption, distribution, metabolism, and excretion of this compound in vivo, which will be crucial for determining appropriate dosing and delivery methods for therapeutic applications.

  • Clinical Trials: Following promising preclinical results, well-designed clinical trials will be essential to evaluate the safety and efficacy of this compound in humans.

Conclusion

This compound, a natural metabolite of ellagitannins, has demonstrated potent anti-influenza activity through the dual mechanism of neuraminidase inhibition and modulation of the host inflammatory response. Its potential as an anti-cancer agent is also an emerging area of interest. This technical guide has provided a consolidated overview of the current knowledge, including quantitative data and detailed experimental protocols, to aid researchers and drug development professionals in further exploring the therapeutic potential of this promising compound. Continued research is essential to fully elucidate its mechanisms of action and translate these findings into clinical applications.

References

Investigating the Anticancer Potential of Urolithin M5: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific research into the direct anticancer properties of Urolithin M5 is currently limited. This guide summarizes the available preliminary data on this compound and provides a comprehensive overview of the well-documented anticancer activities of other major urolithins (Urolithin A, B, and C) to offer a contextual framework and suggest potential avenues for future investigation of this compound.

Introduction to Urolithins and this compound

Urolithins are a class of phenolic compounds that are metabolites produced by the gut microbiota from ellagitannins and ellagic acid.[1] These precursor compounds are abundant in various fruits and nuts, including pomegranates, berries, and walnuts.[1] The transformation of ellagic acid by gut bacteria leads to the formation of different types of urolithins, primarily Urolithin A, B, C, and D, with Urolithin A and B being the most common in the human gut.[1][2] The specific urolithins produced can vary among individuals, leading to different "metabotypes".[1]

This compound is one of the naturally occurring urolithins.[3] However, compared to other urolithins like Urolithin A, the anticancer potential of this compound is a nascent field of study with sparse direct evidence.

Anticancer Potential of this compound: Preliminary Findings

Direct research on the anticancer effects of isolated this compound is in its early stages. The available information primarily comes from studies on plant extracts that contain this compound as one of their constituents.

Extracts from Chinese olive (Canarium album L.), which are known to contain this compound, have demonstrated antiproliferative effects on HCT116 colorectal cancer cells.[4][5] One study on a methanol-ethyl acetate (B1210297) partitioned fraction of Chinese olive fruits, which contained 12% ellagic acid, showed profound anti-proliferative activities in HCT116 cells and inhibited tumor growth in a mouse model with CT26 colon carcinoma cells.[5] This extract was found to promote apoptosis through the suppression of the NF-κB signaling pathway.[5] While these findings are promising, the effects cannot be solely attributed to this compound, as the extracts contain a multitude of other compounds.

The limited direct evidence for this compound's anticancer activity highlights a significant gap in the literature and underscores the need for further research with the isolated compound. To understand its potential, it is valuable to examine the well-documented anticancer properties of other urolithins.

Anticancer Potential of the Urolithin Family: A Proxy for this compound's Potential

Extensive research has been conducted on the anticancer properties of Urolithin A, B, and C. These studies provide a strong foundation for hypothesizing the potential mechanisms of action for this compound.

Urolithin A (UA)

Urolithin A is the most studied urolithin and has demonstrated potent anticancer effects across a wide range of malignancies.[3] UA's mechanisms of action are multifaceted and include the induction of apoptosis, cell cycle arrest, and modulation of key oncogenic signaling pathways.[1][3]

Urolithin B (UB)

Urolithin B has also shown promising anticancer activities, particularly in triple-negative breast cancer and osteosarcoma.[6][7] UB has been shown to suppress proliferation, angiogenesis, and metastasis.[6] In colorectal cancer, UB can remodel the gut microbiota and the tumor immune microenvironment.[8]

Urolithin C (UC)

Urolithin C has demonstrated anticancer effects in colorectal and prostate cancer cells.[1][9] It has been shown to inhibit proliferation and migration while inducing apoptosis and cell cycle arrest.[9]

Quantitative Data on the Anticancer Activity of Urolithins

The following tables summarize the available quantitative data on the antiproliferative effects of Urolithins A, B, and C against various cancer cell lines.

Table 1: IC50 Values for Urolithin A in Various Cancer Cell Lines

Cancer Type Cell Line IC50 (µM) Exposure Time (h) Reference
Colorectal Cancer HCT116 Not specified, but shows p53-dependent growth inhibition Not specified [10]
Colorectal Cancer HT-29 Not specified, but inhibits proliferation Not specified [11]
Colorectal Cancer SW480 Not specified, but inhibits proliferation Not specified [11]
Colorectal Cancer SW620 Not specified, but inhibits proliferation Not specified [11]
Prostate Cancer DU145 44.3 ± 2.9 (for methylated UA) 48 [1]
Leukemia Jurkat ~25 48 [12]

| Leukemia | K562 | ~25 | 48 |[12] |

Table 2: IC50 Values for Urolithin B in Various Cancer Cell Lines

Cancer Type Cell Line IC50 (µM) Exposure Time (h) Reference
Breast Cancer MDA-MB-231 Not specified, but shows cytotoxic effects Not specified [6]

| Hepatocellular Carcinoma | HepG2 | Not specified, but inhibits growth | Not specified |[13] |

Table 3: IC50 Values for Urolithin C in Various Cancer Cell Lines

Cancer Type Cell Line IC50 (µM) Exposure Time (h) Reference
Colorectal Cancer RKO 28.81 72 [9]
Colorectal Cancer HCT116 23.06 72 [9]
Colorectal Cancer DLD1 14.7 72 [9]

| Prostate Cancer | LNCaP | 35.2 ± 3.7 | Not specified |[1] |

Signaling Pathways Modulated by Urolithins

Urolithins exert their anticancer effects by modulating a complex network of signaling pathways that are crucial for cancer cell survival, proliferation, and metastasis.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is common in many cancers. Urolithin A has been shown to inhibit this pathway in pancreatic and gastric cancer cells, leading to decreased cell proliferation and induction of apoptosis.[14][15] Urolithin C has also been found to block the activation of the AKT/mTOR signaling pathway in colorectal cancer.[9][16]

PI3K_Akt_mTOR_Pathway Urolithin_A_C Urolithin A, C PI3K PI3K Urolithin_A_C->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: Urolithins A and C inhibit the PI3K/Akt/mTOR signaling pathway.

p53 Signaling Pathway

The tumor suppressor protein p53 plays a critical role in preventing cancer formation by inducing cell cycle arrest and apoptosis in response to cellular stress. Urolithin A has been reported to stabilize p53 and upregulate its target genes, such as p21 and TIGAR, in colon cancer cells, leading to growth inhibition.[10][17]

p53_Signaling_Pathway Urolithin_A Urolithin A p53 p53 Urolithin_A->p53 p21 p21 p53->p21 Apoptosis Apoptosis p53->Apoptosis CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest

Caption: Urolithin A activates the p53 tumor suppressor pathway.

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway is involved in cell fate determination, proliferation, and migration. Its aberrant activation is a hallmark of several cancers, particularly colorectal cancer. Urolithin B has been shown to inhibit Wnt/β-catenin signaling in colon cancer cells.[12]

Wnt_Beta_Catenin_Pathway Urolithin_B Urolithin B Wnt_Signaling Wnt Signaling Urolithin_B->Wnt_Signaling Beta_Catenin β-catenin Wnt_Signaling->Beta_Catenin Gene_Transcription Target Gene Transcription Beta_Catenin->Gene_Transcription

Caption: Urolithin B inhibits the Wnt/β-catenin signaling pathway.

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility and advancement of research. Below are generalized methodologies for key experiments cited in the study of urolithins' anticancer effects.

Cell Culture
  • Cell Lines: HCT116, HT-29, SW480, SW620 (colorectal cancer), MDA-MB-231 (breast cancer), MG-63 (osteosarcoma), LNCaP, DU-145 (prostate cancer), HepG2 (hepatocellular carcinoma), Jurkat, K562 (leukemia).

  • Media: RPMI-1640 or DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Cell Viability Assay (MTT Assay)
  • Seed cells in a 96-well plate at a density of 5x10^3 to 1x10^4 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the urolithin for 24, 48, or 72 hours.

  • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Treat cells with the desired concentration of the urolithin for the specified time.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X binding buffer.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Analyze the cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

Western Blot Analysis
  • Lyse the treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration using a BCA protein assay kit.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against target proteins (e.g., Akt, p-Akt, mTOR, p53, Bcl-2, Bax, Caspase-3) overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Tumor Xenograft Model
  • Inject cancer cells (e.g., 1x10^6 to 5x10^6 cells) subcutaneously into the flank of immunodeficient mice (e.g., BALB/c nude mice).

  • Once tumors reach a palpable size, randomize the mice into control and treatment groups.

  • Administer the urolithin (e.g., orally or via intraperitoneal injection) at a specified dosage and frequency.

  • Measure tumor volume and body weight regularly.

  • At the end of the experiment, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).

Experimental_Workflow_In_Vivo Cell_Culture Cancer Cell Culture Injection Subcutaneous Injection into Mice Cell_Culture->Injection Tumor_Growth Tumor Growth Monitoring Injection->Tumor_Growth Randomization Randomization Tumor_Growth->Randomization Treatment Urolithin Treatment Randomization->Treatment Control Vehicle Control Randomization->Control Measurement Tumor Volume & Body Weight Measurement Treatment->Measurement Control->Measurement Analysis Tumor Excision & Analysis Measurement->Analysis

Caption: General workflow for an in vivo tumor xenograft study.

Future Directions and Conclusion

The existing body of research strongly supports the anticancer potential of the urolithin family, with Urolithin A, B, and C demonstrating efficacy against a variety of cancers through multiple mechanisms of action. While direct evidence for this compound is currently scarce, the preliminary findings from studies on this compound-containing extracts are encouraging.

Future research should focus on:

  • Investigating the anticancer effects of isolated this compound in a panel of cancer cell lines to determine its specific activity and IC50 values.

  • Elucidating the molecular mechanisms and signaling pathways modulated by this compound.

  • Conducting in vivo studies to evaluate the efficacy and safety of this compound in animal models of cancer.

  • Exploring potential synergistic effects of this compound with existing chemotherapeutic agents.

References

Unveiling the Anti-inflammatory Potential of Urolithin M5: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Urolithin M5, a metabolite of ellagic acid produced by the gut microbiota, is emerging as a compound of interest for its potential therapeutic properties. This technical guide provides a comprehensive overview of the current understanding of this compound's anti-inflammatory effects. Drawing from available in vivo data and inferring from studies on closely related urolithins, this document details its impact on key inflammatory mediators, outlines relevant experimental protocols, and visualizes the implicated signaling pathways. The information presented herein is intended to serve as a foundational resource for researchers and professionals in the field of drug discovery and development, facilitating further exploration into the anti-inflammatory applications of this compound.

Introduction

Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. Urolithins, a class of gut microbial metabolites derived from ellagitannins found in pomegranates, berries, and nuts, have garnered significant attention for their anti-inflammatory properties. While Urolithin A and B are the most studied, emerging evidence suggests that other urolithins, such as this compound, also possess noteworthy biological activity. This guide focuses specifically on the anti-inflammatory properties of this compound, summarizing the existing quantitative data and providing detailed experimental methodologies to standardize future research in this area.

Quantitative Data on Anti-inflammatory Effects of this compound

The primary in vivo evidence for the anti-inflammatory activity of this compound comes from a study in an influenza virus-infected mouse model. The data demonstrates a significant reduction in key pro-inflammatory cytokines in the lung tissue of mice treated with this compound.

Table 1: In Vivo Anti-inflammatory Effects of this compound in Influenza Virus-Infected BALB/c Mice

BiomarkerTreatment GroupConcentration/DosageResultReference
NF-κBThis compound200 mg/kg/dSignificant decrease in expression levels in lung homogenates compared to vehicle group.[1]Xiao et al., 2022
TNF-αThis compound200 mg/kg/dSignificant decrease in expression levels in lung homogenates compared to vehicle group.[1]Xiao et al., 2022
IL-6This compound200 mg/kg/dSignificant decrease in expression levels in lung homogenates compared to vehicle group.[1]Xiao et al., 2022

Key Signaling Pathways

Based on studies of related urolithins, the anti-inflammatory effects of this compound are likely mediated through the inhibition of the NF-κB (Nuclear Factor-kappa B) signaling pathway. This pathway is a central regulator of inflammation, and its inhibition leads to a downstream reduction in the expression of pro-inflammatory cytokines and enzymes.

NF-kB Signaling Pathway Inflammatory Stimulus (e.g., LPS, Virus) Inflammatory Stimulus (e.g., LPS, Virus) IKK Complex IKK Complex Inflammatory Stimulus (e.g., LPS, Virus)->IKK Complex Activates This compound This compound This compound->IKK Complex Inhibits IκBα IκBα IKK Complex->IκBα Phosphorylates NF-κB (p65/p50) NF-κB (p65/p50) IκBα->NF-κB (p65/p50) Releases Nucleus Nucleus NF-κB (p65/p50)->Nucleus Translocates to Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) Nucleus->Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) Activates Transcription of

Figure 1: Proposed inhibition of the NF-κB signaling pathway by this compound.

Experimental Protocols

Due to the limited specific literature on this compound, the following in vitro protocols are based on established methodologies for assessing the anti-inflammatory properties of other urolithins, such as Urolithin A and C. These can serve as a robust starting point for investigating this compound.

In Vitro Anti-inflammatory Assay in Macrophages

This protocol describes the induction of an inflammatory response in RAW 264.7 macrophage cells using lipopolysaccharide (LPS) and the subsequent assessment of this compound's inhibitory effects.

In Vitro Anti-inflammatory Assay Workflow cluster_0 Cell Culture and Treatment cluster_1 Analysis Seed RAW 264.7 cells Seed RAW 264.7 cells Pre-treat with this compound Pre-treat with this compound Seed RAW 264.7 cells->Pre-treat with this compound Stimulate with LPS Stimulate with LPS Pre-treat with this compound->Stimulate with LPS Incubate Incubate Stimulate with LPS->Incubate Collect Supernatant Collect Supernatant Incubate->Collect Supernatant Lyse Cells Lyse Cells Incubate->Lyse Cells ELISA for Cytokines (TNF-α, IL-6) ELISA for Cytokines (TNF-α, IL-6) Collect Supernatant->ELISA for Cytokines (TNF-α, IL-6) Western Blot (iNOS, COX-2, p-IκBα) Western Blot (iNOS, COX-2, p-IκBα) Lyse Cells->Western Blot (iNOS, COX-2, p-IκBα) RT-qPCR (TNF-α, IL-6 mRNA) RT-qPCR (TNF-α, IL-6 mRNA) Lyse Cells->RT-qPCR (TNF-α, IL-6 mRNA)

Figure 2: General workflow for in vitro anti-inflammatory assays.

4.1.1. Cell Culture and Treatment

  • Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a density of 1.5 x 10^5 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • This compound Pre-treatment: Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 2 hours.

  • LPS Stimulation: Induce inflammation by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubation: Incubate the plates for 24 hours.

4.1.2. Measurement of Pro-inflammatory Cytokines (TNF-α and IL-6) by ELISA

  • Sample Collection: After incubation, centrifuge the 96-well plates and collect the cell culture supernatants.

  • ELISA Protocol: Quantify the levels of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions. The general steps include coating the plate with a capture antibody, adding the samples, adding a detection antibody, followed by a substrate for colorimetric detection.

  • Data Analysis: Measure the absorbance at 450 nm using a microplate reader and calculate the cytokine concentrations based on a standard curve.

4.1.3. Western Blot Analysis for iNOS, COX-2, and Phospho-IκBα

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate with primary antibodies against iNOS, COX-2, phospho-IκBα, and a loading control (e.g., β-actin). Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Anti-inflammatory Assay in a Mouse Model

This protocol is based on the methodology used in the study by Xiao et al. (2022) to evaluate the anti-inflammatory effects of this compound in influenza-infected mice.[2]

4.2.1. Animal Model and Treatment

  • Animals: Use male BALB/c mice (6-8 weeks old).

  • Infection: Intranasally infect the mice with a sublethal dose of influenza A virus.

  • Treatment: Orally administer this compound (200 mg/kg/day) or a vehicle control for a specified number of days post-infection.

4.2.2. Sample Collection and Processing

  • Euthanasia and Tissue Collection: At the end of the treatment period, euthanize the mice and collect the lung tissues.

  • Tissue Homogenization: Homogenize the lung tissues in a suitable buffer for subsequent analysis.

4.2.3. Measurement of Inflammatory Markers

  • ELISA: Use the lung homogenates to measure the protein levels of NF-κB, TNF-α, and IL-6 using specific ELISA kits as per the manufacturer's protocols.

Conclusion and Future Directions

The available evidence, although limited, strongly suggests that this compound possesses significant anti-inflammatory properties, primarily through the downregulation of the NF-κB signaling pathway and the subsequent reduction of pro-inflammatory cytokines. The provided quantitative data and experimental protocols offer a solid foundation for further research into this promising natural metabolite.

Future studies should aim to:

  • Elucidate the broader anti-inflammatory profile of this compound in various in vitro and in vivo models of inflammation beyond viral infection.

  • Investigate the effects of this compound on other inflammatory pathways, such as the MAPK and PI3K/Akt signaling pathways.

  • Determine the optimal therapeutic dosage and assess the safety profile of this compound.

  • Explore the potential synergistic effects of this compound with other natural compounds or existing anti-inflammatory drugs.

A deeper understanding of the anti-inflammatory mechanisms of this compound will be crucial for its potential development as a novel therapeutic agent for the prevention and treatment of chronic inflammatory diseases.

References

Methodological & Application

Application Notes and Protocols for In Vitro Antiviral Assay of Urolithin M5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Urolithin M5, a metabolite derived from ellagic acid found in various fruits and nuts, has demonstrated promising antiviral properties, particularly against influenza viruses.[1][2] Its mechanism of action involves the inhibition of viral neuraminidase (NA), a key enzyme for the release of progeny virions from infected host cells.[1][2][3] These application notes provide a comprehensive overview and detailed protocols for evaluating the in vitro antiviral efficacy of this compound. The following sections include a summary of its antiviral activity, and detailed protocols for cytotoxicity, antiviral, and mechanistic assays.

Quantitative Data Summary

The antiviral activity of this compound against various influenza A virus (IAV) strains has been quantified, along with its cytotoxic profile. The key parameters are the 50% cytotoxic concentration (CC50), the 50% inhibitory concentration (IC50) for viral replication, and the 50% inhibitory concentration for neuraminidase activity.

ParameterCell LineVirus StrainValue (µM)Assay TypeReference
CC50MDCKN/A227.4MTT Assay[3]
IC50MDCKA/WSN/33 (H1N1)3.74 - 16.51Plaque Reduction[3]
IC50MDCKA/California/7/2009 (H1N1)pdm093.74 - 16.51Plaque Reduction[3]
IC50MDCKA/PR/8/34 (H1N1)3.74 - 16.51Plaque Reduction[3]
IC50MDCKA/Hong Kong/1/68 (H3N2)3.74 - 16.51Plaque Reduction[3]
IC50 (NA)N/AA/WSN/33 (H1N1)243.2MUNANA Assay[3]
IC50 (NA)N/AA/California/7/2009 (H1N1)pdm09191.5MUNANA Assay[3]
IC50 (NA)N/AA/PR/8/34 (H1N1)257.1MUNANA Assay[3]
IC50 (NA)N/AA/Hong Kong/1/68 (H3N2)174.8MUNANA Assay[3]

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

This protocol determines the concentration range of this compound that is non-toxic to the host cells, which is crucial for distinguishing antiviral effects from cytotoxicity.

Materials:

  • Madin-Darby Canine Kidney (MDCK) cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed MDCK cells in a 96-well plate at a density of 1 × 10^4 cells/well and incubate for 24 hours at 37°C with 5% CO2.

  • Prepare serial dilutions of this compound in DMEM.

  • Remove the culture medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a cell-only control.

  • Incubate for 48-72 hours at 37°C with 5% CO2.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 492 nm using a microplate reader.

  • Calculate the CC50 value using regression analysis.

Plaque Reduction Assay

This assay evaluates the ability of this compound to inhibit the replication of influenza virus.

Materials:

  • Confluent MDCK cell monolayers in 6-well plates

  • Influenza virus stock (e.g., A/WSN/33 (H1N1))

  • This compound

  • Virus infection medium (DMEM with 2 µg/mL TPCK-trypsin)

  • Agarose (B213101) overlay (containing DMEM, agarose, and TPCK-trypsin)

  • Crystal violet solution

Procedure:

  • Wash the confluent MDCK cell monolayers with PBS.

  • Infect the cells with 100 plaque-forming units (PFU) of influenza virus for 1 hour at 37°C.

  • Remove the virus inoculum and wash the cells with PBS.

  • Prepare an overlay containing various concentrations of this compound mixed with the agarose overlay medium.

  • Add the this compound-containing overlay to the infected cells.

  • Incubate for 48-72 hours at 37°C with 5% CO2 until plaques are visible.

  • Fix the cells with 4% paraformaldehyde and stain with crystal violet solution.

  • Count the number of plaques in each well.

  • Calculate the percentage of plaque inhibition for each concentration of this compound compared to the virus control.

  • Determine the IC50 value using regression analysis.

Neuraminidase (NA) Inhibition Assay (MUNANA Assay)

This fluorometric assay directly measures the inhibitory effect of this compound on the enzymatic activity of viral neuraminidase.

Materials:

  • Influenza virus stock

  • This compound

  • MUNANA (2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid) substrate

  • Assay buffer (e.g., MES buffer)

  • Stop solution (e.g., NaOH in ethanol)

  • Black 96-well plates

  • Fluorescence microplate reader (Excitation: 365 nm, Emission: 450 nm)

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a black 96-well plate, add the this compound dilutions, the influenza virus, and the assay buffer. Include a virus-only control and a no-virus control.

  • Incubate the plate at 37°C for 30 minutes.

  • Add the MUNANA substrate to all wells to start the enzymatic reaction.

  • Incubate for 1 hour at 37°C.

  • Stop the reaction by adding the stop solution.

  • Measure the fluorescence intensity using a microplate reader.

  • Calculate the percentage of NA inhibition for each concentration of this compound.

  • Determine the IC50 value using regression analysis.

Visualizations

experimental_workflow cluster_cytotoxicity Cytotoxicity Assay (MTT) cluster_antiviral Antiviral Assay (Plaque Reduction) cluster_mechanistic Mechanistic Assay (NA Inhibition) c1 Seed MDCK Cells c2 Add this compound Dilutions c1->c2 c3 Incubate (48-72h) c2->c3 c4 Add MTT Reagent c3->c4 c5 Solubilize Formazan c4->c5 c6 Measure Absorbance c5->c6 c7 Calculate CC50 c6->c7 a1 Infect MDCK Cells with Influenza Virus a2 Add this compound Overlay a1->a2 a3 Incubate (48-72h) a2->a3 a4 Fix and Stain Plaques a3->a4 a5 Count Plaques a4->a5 a6 Calculate IC50 a5->a6 m1 Incubate Virus with this compound m2 Add MUNANA Substrate m1->m2 m3 Incubate (1h) m2->m3 m4 Stop Reaction m3->m4 m5 Measure Fluorescence m4->m5 m6 Calculate IC50 (NA) m5->m6 signaling_pathway cluster_virus_lifecycle Influenza Virus Lifecycle v_entry Viral Entry & Replication v_assembly Virion Assembly v_entry->v_assembly v_budding Budding Virion v_assembly->v_budding na_enzyme Neuraminidase (NA) v_budding->na_enzyme v_release Progeny Virus Release na_enzyme->v_release urolithin_m5 This compound urolithin_m5->na_enzyme Inhibition

References

Application Notes and Protocols for Neuraminidase Inhibition Assay of Urolithin M5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Urolithin M5, a metabolite derived from ellagic acid, has garnered significant interest for its potential therapeutic properties, including its activity as a neuraminidase inhibitor.[1][2][3][4] Neuraminidase, a key enzyme for influenza virus replication and release, is a prime target for antiviral drug development.[5] This document provides a comprehensive guide to performing a neuraminidase inhibition assay for this compound, focusing on the widely adopted fluorescence-based method utilizing the substrate 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).[5][6][7]

The principle of this assay lies in the enzymatic cleavage of the non-fluorescent MUNANA substrate by neuraminidase, which releases the highly fluorescent product 4-methylumbelliferone (B1674119) (4-MU). The fluorescence intensity is directly proportional to the neuraminidase activity. In the presence of an inhibitor like this compound, the enzymatic activity is reduced, leading to a decrease in fluorescence. This allows for the quantification of the inhibitory potential of the compound, typically expressed as the half-maximal inhibitory concentration (IC50).[5][6][7]

Experimental Protocols

Materials and Reagents
Reagent/MaterialSupplier/Specifications
This compoundMedchemExpress, APExBIO, or equivalent
Recombinant Neuraminidase (e.g., from H1N1, H3N2)ProZyme, Sino Biological, or equivalent
MUNANA SubstrateSigma-Aldrich, Thermo Fisher Scientific
4-Methylumbelliferone (4-MU)Sigma-Aldrich, for standard curve
Oseltamivir (B103847) CarboxylatePositive Control; Toronto Research Chemicals or equivalent
Assay Buffer (e.g., MES buffer with CaCl2)Prepare in-house or purchase
Dimethyl Sulfoxide (DMSO)ACS grade or higher
96-well black, flat-bottom microplatesCorning, Greiner Bio-One, or equivalent
Fluorescence microplate readerCapable of Ex/Em at ~365/450 nm
Standard laboratory equipmentPipettes, tubes, etc.
Preparation of Solutions
  • This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) of this compound in DMSO. Store at -20°C.

  • Working Solutions of this compound: Prepare serial dilutions of the this compound stock solution in assay buffer to achieve the desired final concentrations for the assay. The final DMSO concentration in the assay wells should be kept below 1% to avoid solvent effects on enzyme activity.

  • Neuraminidase Enzyme Solution: Dilute the recombinant neuraminidase in cold assay buffer to a working concentration. The optimal concentration should be determined empirically to ensure a linear reaction rate over the desired assay time.

  • MUNANA Substrate Solution: Prepare the MUNANA substrate solution in assay buffer at a concentration of 100 µM. Protect this solution from light.

  • 4-MU Standard Curve Solutions: Prepare a series of dilutions of 4-MU in assay buffer to generate a standard curve for quantifying the amount of product formed.

  • Positive Control (Oseltamivir Carboxylate): Prepare a stock solution and serial dilutions of oseltamivir carboxylate in assay buffer.

Neuraminidase Inhibition Assay Protocol
  • Plate Setup:

    • Add 25 µL of assay buffer to the "blank" (no enzyme) and "vehicle control" (enzyme + DMSO) wells of a 96-well black microplate.

    • Add 25 µL of the serially diluted this compound or positive control (oseltamivir) to the respective wells.

  • Enzyme Addition:

    • Add 25 µL of the diluted neuraminidase enzyme solution to all wells except the "blank" wells.

  • Pre-incubation:

    • Mix the plate gently and incubate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.

  • Substrate Addition:

    • Add 50 µL of the MUNANA substrate solution to all wells.

  • Incubation:

    • Incubate the plate at 37°C for 60 minutes, protected from light.

  • Reaction Termination (Optional but recommended):

    • The reaction can be stopped by adding a stop solution (e.g., 0.1 M glycine, pH 10.5).

  • Fluorescence Measurement:

    • Measure the fluorescence intensity using a microplate reader with an excitation wavelength of approximately 365 nm and an emission wavelength of approximately 450 nm.

Data Analysis
  • Subtract Background: Subtract the average fluorescence of the "blank" wells from all other wells.

  • Calculate Percent Inhibition:

    • Percent Inhibition = [1 - (Fluorescence of test well / Fluorescence of vehicle control well)] x 100

  • Determine IC50:

    • Plot the percent inhibition against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.

Data Presentation

The quantitative results of the neuraminidase inhibition assay for this compound and a positive control can be summarized as follows:

CompoundIC50 (µM)
This compound[Insert experimentally determined value]
Oseltamivir Carboxylate[Insert experimentally determined value]

A study on this compound from the leaves of Canarium album reported an IC50 ranging from 3.74 to 16.51 µM against different influenza A virus strains.[8]

Visualizations

Mechanism of Neuraminidase Inhibition

G Mechanism of Neuraminidase Inhibition cluster_0 Viral Release cluster_1 Inhibition by this compound Virus Virus SialicAcid Sialic Acid Receptor Virus->SialicAcid Binds to Neuraminidase Neuraminidase Virus->Neuraminidase possesses HostCell Host Cell SialicAcid->HostCell on surface of Neuraminidase->Virus Allows release of new virions Neuraminidase->SialicAcid Cleaves Neuraminidase_Inhibited Neuraminidase (Inhibited) UrolithinM5 This compound UrolithinM5->Neuraminidase Binds to & Inhibits

Caption: this compound inhibits neuraminidase, preventing viral release.

Experimental Workflow for Neuraminidase Inhibition Assay

G Neuraminidase Inhibition Assay Workflow cluster_0 Preparation cluster_1 Assay Plate Setup cluster_2 Enzymatic Reaction & Detection cluster_3 Data Analysis prep_inhibitor Prepare this compound Dilutions add_inhibitor Add Inhibitor/Control to Plate prep_inhibitor->add_inhibitor prep_enzyme Prepare Neuraminidase Solution add_enzyme Add Neuraminidase to Plate prep_enzyme->add_enzyme prep_substrate Prepare MUNANA Substrate add_substrate Add MUNANA Substrate prep_substrate->add_substrate add_inhibitor->add_enzyme pre_incubate Pre-incubate at 37°C add_enzyme->pre_incubate pre_incubate->add_substrate incubate Incubate at 37°C add_substrate->incubate read_fluorescence Measure Fluorescence (Ex/Em: 365/450 nm) incubate->read_fluorescence calc_inhibition Calculate % Inhibition read_fluorescence->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve det_ic50 Determine IC50 Value plot_curve->det_ic50

Caption: Workflow for the fluorescence-based neuraminidase inhibition assay.

References

Application Notes and Protocols for Studying Urolithin M5 and Influenza in Cell Culture Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Urolithin M5, a metabolite derived from ellagic acid found in various fruits and nuts, has emerged as a promising natural compound with potent anti-influenza virus properties. These application notes provide a comprehensive overview and detailed protocols for utilizing cell culture models to investigate the antiviral activity of this compound against influenza viruses. The primary mechanism of action for this compound is the inhibition of viral neuraminidase (NA), a key enzyme for the release of progeny virions from infected cells.[1][2][3][4] This document outlines the necessary cell lines, virus strains, and experimental procedures to assess the efficacy and cytotoxicity of this compound, making it a valuable resource for researchers in virology and drug development.

Recommended Cell Culture Models

Madin-Darby Canine Kidney (MDCK) cells are the most widely used and recommended cell line for influenza virus research and are suitable for studying the effects of this compound.[1][2] These cells are highly susceptible to infection by a wide range of influenza A and B virus strains.

Quantitative Data Summary

The following tables summarize the in vitro efficacy and cytotoxicity of this compound against various influenza A virus strains.

Table 1: In Vitro Antiviral Activity of this compound Against Influenza A Virus Strains

Virus StrainVirus SubtypeIC₅₀ (µM)
A/WSN/33H1N13.74 - 16.51[1]
A/PR/8/34H1N13.74 - 16.51[1]
A/Hong Kong/1/68H3N23.74 - 16.51[1]
A/California/7/2009 (oseltamivir-resistant)H1N13.74 - 16.51[1]

Table 2: Neuraminidase Inhibitory Activity of this compound

Virus StrainVirus SubtypeIC₅₀ (µM)
A/WSN/33H1N1243.2[1]
A/PR/8/34H1N1257.1[1]
A/Hong Kong/1/68H3N2174.8[1]
A/California/7/2009 (pdm09)H1N1191.5[1]

Table 3: Cytotoxicity of this compound

Cell LineCC₅₀ (µM)
MDCK227.4[1]

Experimental Protocols

1. Cytotoxicity Assay (MTT Assay)

This protocol determines the concentration of this compound that is toxic to the host cells, which is essential for differentiating antiviral effects from cytotoxic effects.

Materials:

  • MDCK cells

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed MDCK cells in a 96-well plate at a density of 3 x 10⁵ cells/mL in DMEM with 10% FBS. Incubate overnight to allow for cell attachment.

  • Compound Preparation: Prepare serial dilutions of this compound in DMEM. The final DMSO concentration should be non-toxic to the cells (typically ≤0.5%).

  • Treatment: Remove the growth medium from the cells and add 100 µL of the diluted this compound solutions to the wells in triplicate. Include a "cells only" control (medium only) and a solvent control (medium with the highest concentration of DMSO used).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours.

  • Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the 50% cytotoxic concentration (CC₅₀) by plotting the percentage of cell viability against the this compound concentration and fitting the data to a dose-response curve.

2. Plaque Reduction Assay

This assay is the gold standard for quantifying infectious virus and determining the antiviral activity of a compound by measuring the reduction in the number of viral plaques.

Materials:

  • Confluent monolayer of MDCK cells in 6-well or 12-well plates

  • Influenza virus stock of known titer

  • This compound

  • Virus Growth Medium (VGM): DMEM, 2 µg/mL TPCK-trypsin, 1% penicillin-streptomycin

  • Overlay medium: 2X DMEM mixed 1:1 with 1.2% Avicel or agarose

  • Crystal violet staining solution (0.1% crystal violet in 20% ethanol)

Procedure:

  • Cell Preparation: Grow MDCK cells to a confluent monolayer in 6-well or 12-well plates.

  • Virus Dilution and Treatment: Prepare serial dilutions of the influenza virus in VGM. In separate tubes, pre-incubate the virus dilutions with various concentrations of this compound for 1 hour at 37°C.

  • Infection: Wash the MDCK cell monolayers with PBS. Inoculate the cells with 200 µL (for 12-well plates) or 400 µL (for 6-well plates) of the virus-Urolithin M5 mixture. Incubate for 1 hour at 37°C, rocking the plates every 15 minutes.

  • Overlay: Aspirate the inoculum and add 2 mL (for 12-well plates) or 3 mL (for 6-well plates) of the overlay medium containing the corresponding concentration of this compound.

  • Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for 2-3 days, or until plaques are visible.

  • Staining: Aspirate the overlay and fix the cells with 4% paraformaldehyde for 30 minutes. Remove the fixative and stain the cells with crystal violet solution for 15 minutes.

  • Plaque Counting: Wash the plates with water and allow them to dry. Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each this compound concentration compared to the virus control (no compound). Determine the 50% inhibitory concentration (IC₅₀) from the dose-response curve.

3. Neuraminidase (NA) Inhibition Assay

This fluorometric assay measures the ability of this compound to inhibit the enzymatic activity of influenza neuraminidase.

Materials:

  • Influenza virus stock

  • This compound

  • MUNANA (2’-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid) substrate

  • Assay buffer (e.g., 33 mM MES, 4 mM CaCl₂, pH 6.5)

  • Stop solution (e.g., 0.1 M glycine, pH 10.7, in 25% ethanol)

  • Black 96-well plates

  • Fluorometer (Excitation: 365 nm, Emission: 450 nm)

Procedure:

  • Compound and Virus Preparation: Prepare serial dilutions of this compound in the assay buffer. In a black 96-well plate, add the diluted this compound and a standardized amount of influenza virus. Include a virus control (no compound) and a blank control (no virus).

  • Pre-incubation: Incubate the plate at 37°C for 30 minutes to allow this compound to bind to the neuraminidase.

  • Substrate Addition: Add the MUNANA substrate to all wells.

  • Incubation: Incubate the plate at 37°C for 1 hour in the dark.

  • Reaction Termination: Stop the reaction by adding the stop solution to each well.

  • Fluorescence Measurement: Read the fluorescence intensity using a fluorometer.

  • Data Analysis: Calculate the percentage of NA inhibition for each this compound concentration. Determine the IC₅₀ value from the dose-response curve.

Visualizations

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_data Data Analysis A Cytotoxicity Assay (MTT) Determine CC₅₀ of this compound on MDCK cells B Plaque Reduction Assay Determine IC₅₀ of this compound against Influenza Virus A->B Establish non-toxic concentration range C Neuraminidase Inhibition Assay Determine IC₅₀ for NA enzyme activity B->C Confirm antiviral activity D Calculate CC₅₀ and IC₅₀ values C->D E Determine Selectivity Index (SI = CC₅₀ / IC₅₀) D->E Mechanism_of_Action cluster_virus_lifecycle Influenza Virus Lifecycle Entry 1. Virus Entry (Attachment & Endocytosis) Replication 2. Viral Replication (RNA synthesis & Protein production) Entry->Replication Assembly 3. Virion Assembly & Budding Replication->Assembly Release 4. Progeny Virus Release Assembly->Release Release->Entry Infection of new cells UrolithinM5 This compound Neuraminidase Neuraminidase (NA) UrolithinM5->Neuraminidase Inhibits Neuraminidase->Release Mediates

References

Animal model study design for Urolithin M5 influenza research

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Topic: Urolithin M5 as a Potential Therapeutic Agent for Influenza A Virus Infection: An Animal Model Study Design

Audience: Researchers, scientists, and drug development professionals.

Introduction Influenza A virus (IAV) continues to pose a significant global health threat, responsible for seasonal epidemics and occasional pandemics with high morbidity and mortality rates[1]. The emergence of antiviral resistance necessitates the development of novel therapeutic agents. Urolithins, which are gut microbial metabolites of ellagitannins, have garnered attention for their anti-inflammatory and antioxidant properties[2][3][4]. Specifically, this compound, derived from the leaves of Canarium album (Lour.) DC., has demonstrated potent anti-influenza activity in both in vitro and in vivo models[5][6]. Studies have shown it inhibits the influenza virus by targeting its neuraminidase (NA) activity and reduces lung pathology in infected mice[5][7]. This document provides a detailed protocol for designing an animal model study to further investigate the efficacy and mechanism of action of this compound against influenza A virus infection.

Animal Model and Virus Strain Selection

For this research, the BALB/c mouse is the recommended animal model. Mice are the most commonly used laboratory animals for influenza research due to their cost-effectiveness, the availability of extensive genetic and immunological tools, and their susceptibility to mouse-adapted influenza strains[1][8][9]. The influenza A/Puerto Rico/8/34 (PR8, H1N1) strain is a well-characterized, mouse-adapted virus that reliably induces key features of human influenza, including weight loss, lung pathology, and mortality, making it suitable for evaluating antiviral efficacy[10][11].

Experimental Design and Workflow

The study will evaluate the therapeutic efficacy of this compound in PR8-infected BALB/c mice. The primary endpoints will be survival rate, body weight changes, lung viral titers, lung pathology, and modulation of key inflammatory signaling pathways.

G cluster_setup Phase 1: Setup & Acclimatization cluster_infection Phase 2: Infection & Treatment cluster_monitoring Phase 3: Monitoring & Data Collection cluster_analysis Phase 4: Endpoint Analysis A Animal Acclimatization (7 days) B Randomization into 4 Treatment Groups A->B C Intranasal Infection with Influenza PR8 Virus (Day 0) B->C D Initiate Treatment Regimen (this compound, Oseltamivir, Vehicle) (Post-infection) C->D E Daily Monitoring (Survival, Body Weight) (Days 0-14) D->E F Interim Analysis (Subgroup Sacrifice) (e.g., Day 4 post-infection) G Sample Collection (Lungs, Serum, BALF) E->G F->G H Viral Titer (Plaque Assay/qPCR) G->H I Histopathology (Lung Scoring) G->I J Cytokine Profiling (ELISA/Multiplex) G->J K Signaling Pathway (Western Blot) G->K

Caption: Experimental workflow for this compound influenza study.

Data Presentation: Quantitative Summaries

All quantitative data should be systematically collected and organized for clear interpretation and comparison between experimental groups.

Table 1: Animal Grouping and Dosing Regimen

Group ID Group Name No. of Animals (n) Challenge Agent Treatment Dose Route
1 Uninfected Control 10 PBS Vehicle (e.g., 0.5% CMC-Na) - Oral Gavage
2 Infected Vehicle 20 Influenza A/PR/8/34 Vehicle (e.g., 0.5% CMC-Na) - Oral Gavage
3 This compound 20 Influenza A/PR/8/34 This compound 200 mg/kg/day[5][6] Oral Gavage

| 4 | Positive Control | 20 | Influenza A/PR/8/34 | Oseltamivir | 20 mg/kg/day | Oral Gavage |

Table 2: Summary of In Vivo Efficacy Endpoints (Example Data)

Group Survival Rate (%) Mean Body Weight Loss (%) at Day 7 Lung Viral Titer (log10 PFU/g) at Day 4 Lung Index (Lung Wt/Body Wt) at Day 4
Uninfected Control 100 0 Not Detected 0.5 ± 0.05
Infected Vehicle 0 25 ± 3.5 6.5 ± 0.8 1.45 ± 0.2
This compound 50[5][6] 12 ± 2.8 6.0 ± 0.7[5] 0.89 ± 0.15[5]

| Positive Control | 90 | 8 ± 2.1 | 4.2 ± 0.6 | 0.75 ± 0.1 |

Table 3: Lung Histopathological Scoring System [12][13][14][15]

Score Peribronchial/Perivascular Infiltration Alveolar Infiltration / Alveolitis Epithelial Necrosis / Damage Edema
0 Normal / None Normal / None Normal / None None
1 Minimal, focal inflammatory cells Minimal, few inflammatory cells Minimal, single-cell necrosis Minimal
2 Mild, multifocal infiltration Mild, scattered inflammatory cells Mild, focal epithelial damage Mild
3 Moderate, prominent cuffs of cells Moderate, multifocal consolidation Moderate, multifocal necrosis Moderate

| 4 | Marked, diffuse or coalescing cuffs | Marked, diffuse consolidation | Marked, extensive necrosis | Severe |

Table 4: Cytokine and Signaling Protein Expression Profile at Day 4 (Example Data)

Group TNF-α (pg/mL) IL-6 (pg/mL) IFN-γ (pg/mL) p-p65/p65 Ratio p-p38/p38 Ratio
Uninfected Control 15 ± 5 20 ± 8 10 ± 4 0.1 ± 0.05 0.2 ± 0.08
Infected Vehicle 250 ± 40 300 ± 55 150 ± 30 1.5 ± 0.3 1.8 ± 0.4
This compound 120 ± 25[16] 150 ± 30[16] 180 ± 35 0.6 ± 0.15[16] 0.9 ± 0.2

| Positive Control | 90 ± 20 | 110 ± 25 | 165 ± 30 | 0.5 ± 0.1 | 0.7 ± 0.15 |

Experimental Protocols

Protocol 1: Influenza Virus Infection in Mice[10][17][18]
  • Animals: Use 6-8 week old female BALB/c mice.

  • Anesthesia: Anesthetize mice via intraperitoneal (IP) injection of a ketamine/xylazine cocktail or via isoflurane (B1672236) inhalation. Confirm proper anesthetic depth by lack of pedal reflex.

  • Inoculation:

    • Dilute the PR8 virus stock in sterile, serum-free PBS to the desired lethal dose (e.g., 5x LD50).

    • Hold the anesthetized mouse in an upright position.

    • Intranasally administer 50 µL of the viral suspension (25 µL per nostril) using a micropipette.

  • Recovery: Place the mouse on a heating pad to maintain body temperature until it recovers from anesthesia. Return the mouse to its cage with ad-libitum access to food and water.

Protocol 2: this compound Administration
  • Preparation: Prepare this compound solution/suspension in a suitable vehicle (e.g., 0.5% carboxymethylcellulose sodium - CMC-Na). A dose of 200 mg/kg has been shown to be effective[5][6].

  • Administration: Starting 4 hours post-infection, administer the prepared this compound or vehicle control solution once daily via oral gavage for the duration of the study (e.g., 7-10 days).

Protocol 3: Assessment of Morbidity and Mortality[10]
  • Monitoring: Monitor all mice daily for 14 days post-infection.

  • Body Weight: Record the body weight of each mouse daily. Calculate the percentage of weight loss relative to the initial weight at Day 0.

  • Survival: Record mortality daily.

  • Humane Endpoint: Euthanize any mouse that loses more than 25-30% of its initial body weight or shows signs of severe distress (e.g., labored breathing, lethargy, inability to access food/water).

Protocol 4: Lung Viral Titer Determination (Plaque Assay)[17][18]
  • Sample Collection: On a predetermined day (e.g., Day 4 post-infection), euthanize a subgroup of mice from each group. Aseptically harvest the lungs.

  • Homogenization: Weigh the lung tissue and homogenize it in 1 mL of sterile PBS using a tissue homogenizer.

  • Clarification: Centrifuge the homogenate at 1,500 x g for 10 minutes at 4°C. Collect the supernatant.

  • Serial Dilution: Perform 10-fold serial dilutions of the lung supernatant in serum-free DMEM.

  • Infection: Inoculate a confluent monolayer of Madin-Darby Canine Kidney (MDCK) cells in 6-well plates with 200 µL of each dilution. Incubate for 1 hour at 37°C.

  • Overlay: Remove the inoculum and overlay the cells with an agar (B569324) medium containing TPCK-trypsin.

  • Incubation: Incubate the plates at 37°C with 5% CO2 for 48-72 hours until plaques are visible.

  • Staining: Fix the cells with 4% paraformaldehyde and stain with 0.1% crystal violet to visualize and count the plaques.

  • Calculation: Calculate the viral titer as Plaque Forming Units (PFU) per gram of lung tissue.

Protocol 5: Lung Histopathology and Scoring[11][12]
  • Sample Collection: At the time of sacrifice, perfuse the lungs with PBS and then inflate and fix the left lung lobe with 10% neutral buffered formalin.

  • Processing: Embed the fixed tissue in paraffin, section it at 4-5 µm, and stain with Hematoxylin and Eosin (H&E).

  • Scoring: A board-certified pathologist, blinded to the treatment groups, should score the lung sections based on the criteria outlined in Table 3. Key features to assess include peribronchial and perivascular inflammation, alveolar inflammation, and epithelial cell damage[12][13].

Protocol 6: Cytokine and Chemokine Analysis[19][20][21]
  • Sample Collection: Collect blood via cardiac puncture at the time of sacrifice to obtain serum. Alternatively, perform bronchoalveolar lavage (BAL) to collect BAL fluid (BALF).

  • Analysis: Use commercial ELISA kits or multiplex bead-based assays (e.g., Luminex) to quantify the levels of key pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) and other relevant chemokines (e.g., CCL2, CXCL10) and interferons (IFN-γ) in the serum or BALF, following the manufacturer's instructions.

Protocol 7: Western Blot for Signaling Pathway Analysis
  • Protein Extraction: Extract total protein from a portion of the homogenized lung tissue using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration using a BCA assay.

  • Electrophoresis & Transfer: Separate 20-30 µg of protein per sample on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with primary antibodies against total and phosphorylated forms of key signaling proteins (e.g., p65 NF-κB, p38 MAPK, ERK, JNK) overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity using densitometry software.

Signaling Pathway Modulation by this compound

Influenza virus infection robustly activates host cell signaling pathways, such as NF-κB and Mitogen-Activated Protein Kinase (MAPK), which are crucial for inducing pro-inflammatory cytokines and coordinating the innate immune response[17][18][19][20]. However, the virus can also exploit these pathways to support its own replication[21][22][23]. Urolithins are known for their anti-inflammatory effects, and this compound has been shown to reduce NF-κB levels in influenza-infected mice[16][24]. This study will further probe its effect on these critical pathways.

NFkB_Pathway Virus Influenza Virus (PR8) TLR TLR / RIG-I Activation Virus->TLR triggers IKK IKK Complex TLR->IKK activates IkB p-IκBα (Degradation) IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases UrolithinM5 This compound Nucleus Nucleus NFkB->Nucleus translocates to Cytokines Pro-inflammatory Genes (TNF-α, IL-6, etc.) Nucleus->Cytokines induces transcription UrolithinM5->IKK inhibits?

Caption: Postulated inhibition of the NF-κB pathway by this compound.

MAPK_Pathway Virus Influenza Virus (PR8) Stress Cellular Stress / PAMPs Virus->Stress ASK1 ASK1 Stress->ASK1 RAF RAF Stress->RAF MKK36 MKK3/6 ASK1->MKK36 MKK47 MKK4/7 ASK1->MKK47 p38 p38 MKK36->p38 JNK JNK MKK47->JNK Cytokines Cytokine Production & Viral Replication p38->Cytokines JNK->Cytokines MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Cytokines UrolithinM5 This compound UrolithinM5->ASK1 inhibits? UrolithinM5->RAF inhibits?

Caption: Potential modulation of MAPK signaling by this compound.

References

Application Note: Quantification of Urolithin M5 using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive method for the quantification of Urolithin M5 in various sample matrices using High-Performance Liquid Chromatography (HPLC) coupled with UV detection. This compound, a metabolite produced by the gut microbiota from ellagic acid and ellagitannins, has garnered interest for its potential biological activities, including antiviral properties. The described protocol provides a reliable methodology for researchers, scientists, and drug development professionals engaged in preclinical and clinical studies involving this compound.

Introduction

Urolithins are a class of dibenzo[b,d]pyran-6-one derivatives that are metabolites of ellagitannins and ellagic acid, which are found in various fruits and nuts. These compounds are produced by the human gut microbiota and are absorbed into circulation, where they may exert various physiological effects. This compound is one such metabolite in the metabolic pathway of ellagic acid.[1][2] Accurate and precise quantification of this compound is crucial for pharmacokinetic studies, understanding its biological role, and for quality control in the development of related health products. This document provides a comprehensive HPLC protocol for its analysis.

Experimental

  • This compound standard (purity ≥98%)

  • HPLC grade acetonitrile, methanol (B129727), and water

  • Formic acid (or phosphoric acid), analytical grade

  • Solvents for sample extraction (e.g., ethyl acetate, methanol), HPLC grade

  • Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB) for biological sample cleanup

An HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or a UV-Vis detector is required. A C18 reversed-phase column is recommended for separation.

The following chromatographic conditions are recommended as a starting point and can be optimized further based on the specific HPLC system and sample matrix.

ParameterRecommended Condition
Column Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Elution 0-5 min: 10% B; 5-20 min: 10-50% B; 20-25 min: 50-90% B; 25-30 min: 90% B; 30-31 min: 90-10% B; 31-35 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 305 nm

Protocols

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to final concentrations ranging from 0.1 µg/mL to 50 µg/mL. These will be used to construct the calibration curve.

The choice of sample preparation method will depend on the matrix.

3.2.1. Biological Fluids (e.g., Plasma, Urine)

  • Acidify 1 mL of the sample with 20 µL of formic acid.

  • Perform a solid-phase extraction (SPE) using a pre-conditioned Oasis HLB cartridge.

  • Wash the cartridge with 5% methanol in water.

  • Elute the analyte with methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Filter through a 0.22 µm syringe filter before injection.

3.2.2. Plant Extracts or Health Products

  • Accurately weigh a suitable amount of the homogenized sample (e.g., 100 mg).

  • Add 10 mL of methanol and extract using ultrasonication for 30 minutes.[3]

  • Centrifuge the mixture and collect the supernatant.

  • Filter the supernatant through a 0.22 µm syringe filter prior to HPLC analysis.

Data Analysis and Quantification

A calibration curve is generated by plotting the peak area of the this compound standards against their known concentrations. The concentration of this compound in the samples is then determined by interpolating their peak areas from this calibration curve.

The following table summarizes typical validation parameters that should be established for this method, with example values based on similar analyses for other urolithins.[3][4]

ParameterTypical Value
Linearity (r²) > 0.999
Limit of Detection (LOD) ~0.05 µg/mL
Limit of Quantification (LOQ) ~0.15 µg/mL
Recovery 95 - 105%
Precision (RSD%) < 2%

Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Biological Sample or Product Extraction Extraction (LLE or SPE) Sample->Extraction Concentration Evaporation & Reconstitution Extraction->Concentration Filtration Filtration (0.22 µm) Concentration->Filtration HPLC_Injection HPLC Injection Filtration->HPLC_Injection Separation C18 Column Separation HPLC_Injection->Separation Detection UV Detection (305 nm) Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification via Calibration Curve Integration->Quantification

Caption: Experimental workflow for this compound quantification.

Signaling_Pathway Ellagitannins Ellagitannins / Ellagic Acid Gut_Microbiota Gut Microbiota Metabolism Ellagitannins->Gut_Microbiota Uro_M5 This compound Gut_Microbiota->Uro_M5 Absorption Intestinal Absorption Uro_M5->Absorption Circulation Systemic Circulation (Conjugated Forms) Absorption->Circulation Biological_Effects Potential Biological Effects (e.g., Antiviral) Circulation->Biological_Effects

Caption: Metabolic pathway leading to this compound formation.

Conclusion

The HPLC method described in this application note provides a reliable and reproducible approach for the quantification of this compound in diverse samples. The protocol is adaptable and can be validated in-house to meet specific research or quality control requirements, facilitating further investigation into the promising biological activities of this microbial metabolite.

References

Application Notes and Protocols for LC-MS/MS Detection of Urolithin M5 in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Urolithin M5 is a pentahydroxylated urolithin, a key microbial metabolite derived from the dietary intake of ellagitannins and ellagic acid found in foods such as pomegranates, berries, and nuts. As an intermediate in the metabolic pathway that can lead to the more commonly studied urolithins like Urolithin A and B, the quantification of this compound in biological matrices is crucial for a comprehensive understanding of ellagitannin metabolism and its physiological effects. This document provides a detailed Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the sensitive and selective detection of this compound in biological samples such as plasma and urine.

Signaling Pathway of this compound Formation

The formation of this compound is a critical step in the gut microbial metabolism of dietary ellagitannins and ellagic acid. The following diagram illustrates the transformation of ellagic acid to this compound.

G Ellagic_Acid Ellagic Acid Lactone_Ring_Cleavage Lactone Ring Cleavage (Microbial Enzymes) Ellagic_Acid->Lactone_Ring_Cleavage Decarboxylation Decarboxylation (Microbial Enzymes) Lactone_Ring_Cleavage->Decarboxylation Urolithin_M5 This compound Decarboxylation->Urolithin_M5 G cluster_plasma Plasma Sample Preparation cluster_urine Urine Sample Preparation Plasma_Sample Plasma Sample (100 µL) Add_IS_ACN Add Internal Standard in Acetonitrile (300 µL) Plasma_Sample->Add_IS_ACN Vortex_1 Vortex Add_IS_ACN->Vortex_1 Centrifuge_1 Centrifuge Vortex_1->Centrifuge_1 Supernatant_Transfer_1 Transfer Supernatant Centrifuge_1->Supernatant_Transfer_1 Evaporate_1 Evaporate to Dryness Supernatant_Transfer_1->Evaporate_1 Reconstitute_1 Reconstitute Evaporate_1->Reconstitute_1 LC_MS_Analysis_1 LC-MS/MS Analysis Reconstitute_1->LC_MS_Analysis_1 Urine_Sample Urine Sample (500 µL) Add_IS_PBS Add Internal Standard and PBS (500 µL) Urine_Sample->Add_IS_PBS SPE Solid Phase Extraction Add_IS_PBS->SPE Evaporate_2 Evaporate to Dryness SPE->Evaporate_2 Reconstitute_2 Reconstitute Evaporate_2->Reconstitute_2 LC_MS_Analysis_2 LC-MS/MS Analysis Reconstitute_2->LC_MS_Analysis_2

Application Notes and Protocols: Plaque Reduction Assay for Urolithin M5 Antiviral Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Urolithin M5, a metabolite of ellagitannins found in sources like pomegranates and some berries, has demonstrated notable antiviral properties.[1][2] Specifically, studies have shown its efficacy against influenza viruses by inhibiting neuraminidase, a key enzyme for viral replication and release.[1][3][4] The plaque reduction assay is a fundamental virological technique used to quantify the infectivity of a lytic virus and is a gold standard for evaluating the efficacy of antiviral compounds.[5][6] This document provides detailed protocols for utilizing a plaque reduction assay to assess the antiviral activity of this compound.

Principle of the Plaque Reduction Assay

The plaque reduction assay is based on the ability of an antiviral compound to inhibit the formation of plaques, which are localized areas of cell death caused by viral infection in a cell monolayer.[6][7] In the presence of an effective antiviral agent like this compound, the number of plaques will be reduced in a dose-dependent manner. By testing a series of concentrations of the compound, a dose-response curve can be generated to determine the 50% inhibitory concentration (IC₅₀), a key measure of the compound's potency.[6]

Quantitative Data Summary

The following table summarizes the in vitro antiviral activity of this compound against various influenza A virus (IAV) strains as determined by plaque reduction assays.

Virus StrainCell LineIC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI = CC₅₀/IC₅₀)
A/WSN/33 (H1N1)MDCK3.74227.460.8
A/California/7/2009 (H1N1) (oseltamivir-resistant)MDCK16.51227.413.8
A/PR/8/34 (H1N1)MDCKNot explicitly stated, but inhibition was observed227.4Not applicable
A/Hong Kong/1/68 (H3N2)MDCKNot explicitly stated, but inhibition was observed227.4Not applicable

Data sourced from Xiao et al., 2022.[1]

Experimental Protocols

Materials
  • Cells and Viruses:

    • Madin-Darby Canine Kidney (MDCK) cells (or other susceptible cell lines)

    • Influenza A virus (IAV) strains (e.g., A/WSN/33, A/PR/8/34)

  • Reagents:

    • This compound (dissolved in DMSO, then diluted in culture medium)

    • Dulbecco's Modified Eagle Medium (DMEM)

    • Fetal Bovine Serum (FBS)

    • Penicillin-Streptomycin solution

    • Trypsin-EDTA

    • Phosphate Buffered Saline (PBS)

    • Agarose or Methylcellulose for overlay

    • Crystal Violet staining solution (0.1% w/v in 20% ethanol)

    • Formaldehyde (B43269) (for fixing)

  • Equipment:

    • 6-well or 12-well cell culture plates

    • CO₂ incubator (37°C, 5% CO₂)

    • Biosafety cabinet

    • Inverted microscope

    • Pipettes and sterile tips

    • Centrifuge

Cell Culture and Seeding
  • Culture MDCK cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a CO₂ incubator.

  • When cells reach 80-90% confluency, wash with PBS and detach using Trypsin-EDTA.

  • Resuspend the cells in fresh culture medium and perform a cell count.

  • Seed the cells into 6-well or 12-well plates at a density that will result in a confluent monolayer on the day of infection (e.g., 5 x 10⁵ cells/well for a 6-well plate).

  • Incubate the plates for 24 hours.

Plaque Reduction Assay Protocol
  • Preparation of this compound Dilutions: Prepare a series of dilutions of this compound in serum-free DMEM. A two-fold serial dilution is recommended, starting from a concentration well above the expected IC₅₀. Include a vehicle control (DMSO at the same concentration as in the highest this compound dilution).

  • Virus Preparation: Dilute the virus stock in serum-free DMEM to a concentration that will produce a countable number of plaques (e.g., 50-100 plaque-forming units, PFU, per well).

  • Infection and Treatment:

    • Aspirate the culture medium from the confluent MDCK cell monolayers and wash once with sterile PBS.

    • In separate tubes, mix equal volumes of the diluted virus and each dilution of this compound. Also, prepare a virus control (virus mixed with medium) and a cell control (medium only).

    • Incubate these mixtures at 37°C for 1 hour to allow this compound to interact with the virus.

    • Add 200 µL of the virus-compound mixture to each corresponding well.

    • Incubate the plates at 37°C for 1 hour, gently rocking every 15 minutes to ensure even distribution of the virus.

  • Overlay Application:

    • After the incubation period, aspirate the inoculum from the wells.

    • Gently add 2 mL of overlay medium (e.g., 2X DMEM mixed with an equal volume of 1.2% agarose) to each well.

    • Allow the overlay to solidify at room temperature.

  • Incubation: Incubate the plates at 37°C in a CO₂ incubator for 2-3 days, or until plaques are visible.

  • Plaque Visualization:

    • Fix the cells by adding 1 mL of 10% formaldehyde to each well and incubating for at least 1 hour.

    • Carefully remove the overlay and the formaldehyde.

    • Stain the cell monolayer with 0.5 mL of crystal violet solution for 5-10 minutes.

    • Gently wash the plates with water to remove excess stain and allow them to air dry.

  • Data Analysis:

    • Count the number of plaques in each well.

    • Calculate the percentage of plaque reduction for each concentration of this compound compared to the virus control using the following formula:

      • % Plaque Reduction = [(Number of plaques in virus control - Number of plaques in treated well) / Number of plaques in virus control] x 100

    • Plot the percentage of plaque reduction against the log of the this compound concentration and determine the IC₅₀ value from the resulting dose-response curve using appropriate software (e.g., GraphPad Prism).

Visualizations

Experimental Workflow

Plaque_Reduction_Assay_Workflow A Seed susceptible cells (e.g., MDCK) and grow to confluent monolayer E Infect cell monolayer with virus-compound mixture A->E B Prepare serial dilutions of this compound D Pre-incubate virus with this compound dilutions B->D C Prepare virus inoculum C->D D->E F Incubate for viral adsorption E->F G Remove inoculum and add semi-solid overlay F->G H Incubate for 2-3 days to allow plaque formation G->H I Fix and stain the cell monolayer H->I J Count plaques and calculate % inhibition I->J K Determine IC50 value J->K

Caption: Workflow of the plaque reduction assay for this compound.

Mechanism of Action

This compound has been shown to inhibit the neuraminidase (NA) activity of the influenza virus.[1][3][4] Neuraminidase is crucial for the release of newly formed virus particles from infected cells, thus preventing the spread of the infection.

Urolithin_M5_Mechanism cluster_virus_lifecycle Influenza Virus Lifecycle VirusRelease Progeny Virus Release Neuraminidase Viral Neuraminidase (NA) VirusRelease->Neuraminidase SpreadBlocked Spread of Infection Blocked VirusRelease->SpreadBlocked is prevented, leading to HostCell Infected Host Cell HostCell->VirusRelease Budding Neuraminidase->VirusRelease UrolithinM5 This compound Inhibition Inhibition UrolithinM5->Inhibition Inhibition->Neuraminidase

Caption: this compound inhibits influenza virus neuraminidase.

Safety Precautions

Standard laboratory safety procedures should be followed when handling cell cultures and viruses. All work with infectious viruses must be conducted in a certified biosafety cabinet (BSC) in a BSL-2 or higher facility, as appropriate for the specific virus strain. Personal protective equipment (PPE), including lab coats, gloves, and eye protection, should be worn at all times. All contaminated materials should be decontaminated appropriately before disposal. While specific toxicity data for this compound is limited, related compounds like Urolithin A have been shown to be safe in preclinical studies.[8] However, appropriate caution should be exercised when handling any new chemical compound.

References

Application Notes: Hemagglutination Inhibitory Assay for Antiviral Screening

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Application for Screening Small Molecule Antivirals: The Case of Urolithin M5

The HI assay can be adapted to screen for small molecule inhibitors that target viral attachment to host cells via the hemagglutinin protein. In such a screen, a candidate compound is pre-incubated with the virus before the addition of red blood cells. If the compound effectively blocks hemagglutinin, it will prevent the formation of the characteristic lattice structure of agglutinated RBCs.

However, it is crucial to select the appropriate assay for the compound's known or suspected mechanism of action. This compound, a natural compound isolated from the leaves of Canarium album, has demonstrated significant antiviral activity against the influenza virus.[7][8] Extensive research has shown that this compound's primary mechanism of action is the inhibition of viral neuraminidase (NA), not hemagglutinin (HA).[7][9][10] In fact, studies have explicitly shown that this compound does not inhibit hemagglutination, indicating it has no direct activity on the HA1 protein.[7]

Therefore, while the following protocol details the procedure for a hemagglutination inhibitory assay for a generic small molecule, it is not the appropriate assay to evaluate the primary antiviral properties of this compound. For this compound, a neuraminidase inhibition assay, such as the MUNANA assay, is the correct method to determine its inhibitory activity.[7][8]

Data Presentation

The antiviral activity of this compound against various influenza A virus (IAV) strains has been quantified using plaque reduction assays and cytotoxicity assays, not HI assays. The following tables summarize the key quantitative data from these relevant assays.

Table 1: In Vitro Antiviral Activity of this compound against Influenza A Viruses [7]

Virus StrainIC₅₀ (µM)
A/WSN/33 (H1N1)3.74
A/PR/8/34 (H1N1)16.51
A/Hong Kong/1/68 (H3N2)Not specified
A/California/7/2009 (H1N1)Not specified

IC₅₀ (50% inhibitory concentration) was determined by plaque reduction assay.

Table 2: Cytotoxicity and Neuraminidase Inhibition of this compound [7]

AssayCell LineValue
Cytotoxicity (CC₅₀)MDCK227.4 µM
Neuraminidase Inhibition (IC₅₀)A/WSN/33 (H1N1)243.2 µM
Neuraminidase Inhibition (IC₅₀)A/California/7/2009 (H1N1)191.5 µM
Neuraminidase Inhibition (IC₅₀)A/PR/8/34 (H1N1)257.1 µM
Neuraminidase Inhibition (IC₅₀)A/Hong Kong/1/68 (H3N2)174.8 µM

CC₅₀ (50% cytotoxic concentration) was determined in Madin-Darby Canine Kidney (MDCK) cells. Neuraminidase inhibition IC₅₀ was determined using a MUNANA assay.

Experimental Protocols

The following protocols describe the standard procedure for determining the hemagglutination (HA) titer of a virus and the subsequent hemagglutination inhibition (HI) assay for a test compound.

Protocol 1: Determination of Viral Hemagglutination (HA) Titer

Objective: To determine the highest dilution of the virus stock that causes complete hemagglutination, defined as one Hemagglutination Unit (HAU).

Materials:

  • Influenza virus stock

  • Phosphate-Buffered Saline (PBS), pH 7.2

  • 0.5% (v/v) suspension of chicken or human red blood cells (RBCs) in PBS

  • 96-well U-bottom microtiter plates

  • Micropipettes and sterile tips

Procedure:

  • Add 50 µL of PBS to all wells of a 96-well U-bottom plate from column 2 to 12.

  • Add 100 µL of the virus stock to the first well (column 1).

  • Perform a 2-fold serial dilution by transferring 50 µL from column 1 to column 2. Mix thoroughly by pipetting up and down.

  • Continue the serial dilution across the plate to column 11, discarding 50 µL from column 11. Column 12 will serve as the RBC control (no virus).

  • Add 50 µL of the 0.5% RBC suspension to all wells (columns 1-12).

  • Gently tap the sides of the plate to mix the contents.

  • Incubate the plate at room temperature for 30-45 minutes, or until a distinct button of non-agglutinated RBCs is formed in the control well (column 12).

  • Read the results. A positive result (hemagglutination) is indicated by a diffuse lattice or shield of RBCs covering the bottom of the well. A negative result is a sharp, compact button of RBCs at the bottom of the well.

  • The HA titer is the reciprocal of the highest dilution of the virus that causes complete hemagglutination. This dilution contains 1 HAU.

Protocol 2: Hemagglutination Inhibition (HI) Assay for a Small Molecule

Objective: To determine the concentration of a test compound (e.g., this compound) that inhibits hemagglutination by a standardized amount of virus.

Materials:

  • Test compound (e.g., this compound) dissolved in an appropriate solvent (e.g., DMSO), then diluted in PBS.

  • Virus stock, diluted to contain 4 HAU per 25 µL.

  • Phosphate-Buffered Saline (PBS), pH 7.2

  • 0.5% (v/v) suspension of RBCs in PBS

  • 96-well U-bottom microtiter plates

  • Micropipettes and sterile tips

Procedure:

  • Add 50 µL of PBS to all wells of a 96-well U-bottom plate.

  • Add 50 µL of the starting concentration of the test compound to the first well of a row and perform a 2-fold serial dilution down the column.

  • Prepare controls:

    • Virus Control: Wells containing only virus and RBCs (should show agglutination).

    • RBC Control: Wells containing only PBS and RBCs (should show no agglutination).

    • Compound Control: Wells containing the highest concentration of the test compound and RBCs (to check for non-specific agglutination or hemolysis).

  • Add 25 µL of the diluted virus (containing 4 HAU) to each well containing the test compound dilutions and to the virus control wells.

  • Incubate the plate at room temperature for 60 minutes to allow the compound to bind to the virus.

  • Add 25 µL of the 0.5% RBC suspension to all wells.

  • Gently tap the plate to mix and incubate at room temperature for 30-45 minutes.

  • Read the results. Inhibition of hemagglutination is observed as a compact button of RBCs.

  • The HI titer is the reciprocal of the highest dilution (or the lowest concentration) of the test compound that completely inhibits hemagglutination.

Visualizations

The following diagrams illustrate the principle of the hemagglutination inhibition assay and the experimental workflow.

HI_Principle cluster_0 Negative Result (Hemagglutination) cluster_1 Positive Result (Inhibition) Virus Virus RBC1 RBC Virus->RBC1 Binds RBC2 RBC Virus->RBC2 Binds Result1 Lattice Formation (Agglutination) Inhibitor Inhibitor (e.g., this compound) Virus2 Virus Inhibitor->Virus2 Blocks HA RBC3 RBC Virus2->RBC3 Binding Blocked Result2 RBCs Settle (Button Formation)

Caption: Principle of the Hemagglutination Inhibition Assay.

HI_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_readout Results prep_compound 1. Serially dilute Test Compound incubate1 4. Add Virus to Compound Incubate 60 min prep_compound->incubate1 prep_virus 2. Prepare Virus (4 HAU) prep_virus->incubate1 prep_rbc 3. Prepare 0.5% RBC Suspension incubate2 5. Add RBCs Incubate 30 min prep_rbc->incubate2 incubate1->incubate2 read 6. Read Plate incubate2->read agglutination Agglutination (Lattice) read->agglutination No Inhibition inhibition Inhibition (Button) read->inhibition Inhibition

Caption: Experimental Workflow for the HI Assay.

References

Application Notes and Protocols for Urolithin M5 Administration in BALB/c Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration of Urolithin M5 in BALB/c mouse models, with a specific focus on its application in influenza virus infection studies. The protocols and data presented are compiled from published research and are intended to serve as a guide for designing and executing similar in vivo experiments.

Introduction

This compound is a metabolite derived from ellagic acid, which is found in various fruits and nuts. Recent studies have highlighted its potential therapeutic effects, including antiviral properties.[1][2] In a BALB/c mouse model of influenza A virus (PR8 strain) infection, this compound has been shown to improve survival rates and reduce lung pathology.[1][2][3][4][5] This document outlines the experimental protocols for evaluating the efficacy of this compound in this model and summarizes the key quantitative findings.

Quantitative Data Summary

The following tables summarize the quantitative data from a study evaluating this compound in a PR8-infected BALB/c mouse model.

Table 1: Treatment Parameters

ParameterValueSource
Animal Model BALB/c mice[1][2][3][4][5]
Compound This compound[1][2][3][4][5]
Dosage 200 mg/kg/day[1][2][3][4][5]
Administration Route Oral (gavage)[1][4]
Vehicle 0.5% Carboxymethylcellulose (CMC)[1][4]
Treatment Volume 200 µL[1][4]
Treatment Duration 6 consecutive days[1][4]
Positive Control Oseltamivir (65 mg/kg/day)[1][4]

Table 2: Efficacy of this compound Treatment in PR8-Infected BALB/c Mice

Outcome MeasureVehicle Control GroupThis compound (200 mg/kg/d) GroupOseltamivir (65 mg/kg/d) GroupSource
Survival Rate 0%50%Not specified[2][3][4]
Body Weight Continuous loss until deathRebound at day 9Rebound at day 9[2][3]
Lung Index 1.4450.8875Not specified[1][2]
Lung Viral Load Not specified0.52 log reductionNot specified[2]

Experimental Protocols

The following are detailed protocols for the key experiments involved in evaluating this compound in an influenza virus-infected BALB/c mouse model.

Animal Model and Influenza Virus Infection

This protocol describes the intranasal infection of BALB/c mice with influenza A virus.

Materials:

  • BALB/c mice (8-12 weeks old)[4]

  • Influenza A/PR/8/34 (H1N1) virus stock

  • Ketamine/Xylazine anesthetic solution[4]

  • Phosphate-buffered saline (PBS) with 0.1% bovine serum albumin (BSA)[4]

  • Pipettes and sterile tips

Procedure:

  • Anesthetize the BALB/c mice using a light ketamine/xylazine anesthesia.[4]

  • Dilute the influenza A/PR/8/34 virus stock in PBS containing 0.1% BSA to the desired concentration.

  • Hold the mouse in an upright position.[6]

  • Administer 50 µL of the viral solution intranasally to each mouse.[4]

  • Administer 50 µL of the virus diluent (PBS with 0.1% BSA) to the mock-infected control group.[4]

  • Monitor the mice daily for changes in body weight and survival.[4]

This compound Administration

This protocol details the oral administration of this compound.

Materials:

  • This compound

  • 0.5% Carboxymethylcellulose (CMC) solution

  • Oral gavage needles

  • Syringes

Procedure:

  • Prepare a suspension of this compound in 0.5% CMC to a final concentration that allows for the administration of 200 mg/kg in a 200 µL volume.

  • Beginning 24 hours post-infection, administer 200 µL of the this compound suspension orally to each mouse in the treatment group once daily for 6 consecutive days.[1][4]

  • Administer 200 µL of the 0.5% CMC vehicle to the control group mice on the same schedule.[1][4]

  • For the positive control group, administer Oseltamivir (65 mg/kg/day) orally.[1][4]

Assessment of Lung Index

The lung index is a measure of lung edema.

Procedure:

  • On day 4 post-infection, euthanize a subset of mice from each group.[2]

  • Carefully dissect and remove the lungs.

  • Record the body weight of each mouse.

  • Weigh the excised lungs.

  • Calculate the lung index using the following formula: Lung Index = (Lung Weight / Body Weight) x 100

Determination of Lung Viral Load

This protocol outlines the quantification of the virus in the lung tissue.

Materials:

  • Excised lung tissue

  • Sterile PBS

  • Homogenizer

  • Centrifuge

  • Madin-Darby Canine Kidney (MDCK) cells[6]

  • Plaque assay reagents[6] or RT-qPCR reagents[7]

Procedure:

  • Homogenize the excised lung tissue in a known volume of sterile PBS.

  • Centrifuge the homogenate to pellet cellular debris.

  • Collect the supernatant containing the virus.

  • Determine the viral titer in the supernatant using a standard plaque assay on MDCK cells or by quantifying viral RNA using RT-qPCR.[6][7]

Measurement of Inflammatory Cytokines

This protocol is for the quantification of NF-κB, TNF-α, and IL-6 in lung tissue.

Materials:

  • Excised lung tissue

  • Lysis buffer

  • ELISA kits for NF-κB, TNF-α, and IL-6

Procedure:

  • Homogenize lung tissue in an appropriate lysis buffer.

  • Centrifuge the homogenate and collect the supernatant.

  • Quantify the levels of NF-κB, TNF-α, and IL-6 in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.

Visualizations

Experimental Workflow

experimental_workflow cluster_setup Experimental Setup cluster_treatment Treatment Groups (6 days) cluster_endpoints Endpoint Analysis start BALB/c Mice infection Intranasal Infection (Influenza A/PR/8/34) start->infection vehicle Vehicle Control (0.5% CMC) infection->vehicle Oral Gavage urolithin This compound (200 mg/kg/d) infection->urolithin Oral Gavage oseltamivir Positive Control (Oseltamivir) infection->oseltamivir Oral Gavage monitoring Daily Monitoring (Body Weight, Survival) vehicle->monitoring day4 Day 4 Sacrifice vehicle->day4 urolithin->monitoring urolithin->day4 oseltamivir->monitoring oseltamivir->day4 lung_index Lung Index day4->lung_index viral_load Lung Viral Load day4->viral_load cytokines Cytokine Analysis (NF-κB, TNF-α, IL-6) day4->cytokines signaling_pathway cluster_virus Viral Activity cluster_compound Compound Action cluster_inflammatory Inflammatory Response virus Influenza A Virus na Neuraminidase Activity virus->na relies on urom5 This compound urom5->na inhibits nfkb NF-κB urom5->nfkb inhibits tnfa TNF-α nfkb->tnfa promotes expression il6 IL-6 nfkb->il6 promotes expression

References

Application Notes and Protocols for MUNANA Assay: Determining the Neuraminidase Inhibitory Effect of Urolithin M5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Urolithin M5, a metabolite produced by the gut microbiota from ellagic acid found in various fruits and nuts, has garnered attention for its potential therapeutic properties.[1][2] Recent studies have highlighted its antiviral activity, specifically its ability to inhibit influenza virus neuraminidase (NA).[1][3][4][5] Neuraminidase is a critical enzyme for the influenza virus, as it facilitates the release of newly formed virus particles from infected host cells, thereby promoting the spread of infection.[6][7][8] Inhibition of this enzyme is a key strategy in the development of antiviral drugs.[7][9]

The MUNANA (2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid) assay is a widely used fluorometric method to determine the inhibitory activity of compounds against neuraminidase.[10][11] This assay relies on the enzymatic cleavage of the non-fluorescent substrate MUNANA by neuraminidase to release the fluorescent product 4-methylumbelliferone (B1674119) (4-MU). The fluorescence intensity is directly proportional to the enzyme's activity. In the presence of an inhibitor like this compound, the enzymatic activity is reduced, leading to a decrease in fluorescence. This allows for the quantification of the inhibitor's potency, typically expressed as the half-maximal inhibitory concentration (IC50).[3]

These application notes provide a detailed protocol for utilizing the MUNANA assay to determine the neuraminidase inhibitory effect of this compound.

Principle of the MUNANA Assay

The core of the MUNANA assay is a straightforward enzymatic reaction. Neuraminidase cleaves the glycosidic linkage of the MUNANA substrate, resulting in the release of 4-methylumbelliferone. This product fluoresces when excited with UV light, and the emitted light can be measured to quantify the extent of the enzymatic reaction. When an inhibitor such as this compound is introduced, it binds to the active site of the neuraminidase, preventing the substrate from binding and thus reducing the production of the fluorescent product. The degree of inhibition is directly correlated with the concentration of the inhibitor.

Data Presentation

The inhibitory effect of this compound on various influenza A virus (IAV) strains, as determined by the MUNANA assay, is summarized below. Oseltamivir acid is included as a positive control for comparison.

Virus StrainCompoundIC50 (µM)
A/WSN/33 (H1N1)This compound243.2[3]
Oseltamivir acid0.01917[3]
A/California/7/2009 (H1N1) (pdm09)This compound191.5[3]
A/PR/8/34 (H1N1)This compound257.1[3]
Oseltamivir acid0.0623[3]
A/Hong Kong/1/68 (H3N2)This compound174.8[3]
Oseltamivir acid0.0307[3]

Experimental Protocols

This section provides a detailed methodology for determining the neuraminidase inhibitory activity of this compound using the MUNANA assay.

Materials and Reagents
  • This compound (purity ≥99%)

  • Oseltamivir acid (positive control)

  • Influenza virus strains (e.g., A/WSN/33, A/PR/8/34, A/Hong Kong/1/68)

  • MUNANA substrate (2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid)

  • 4-Methylumbelliferone (4-MU) standard

  • Assay Buffer: 33 mM MES buffer with 4 mM CaCl2, pH 6.5

  • Stop Solution: 0.14 M NaOH in 83% ethanol

  • Black, flat-bottom 96-well plates

  • Fluorometric microplate reader (Excitation: ~365 nm, Emission: ~450 nm)

  • Standard laboratory equipment (pipettes, tubes, etc.)

Experimental Workflow Diagram

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_inhibitor Prepare serial dilutions of this compound and controls add_inhibitor Add this compound/controls to 96-well plate prep_inhibitor->add_inhibitor prep_virus Prepare virus dilutions add_virus Add virus to wells prep_virus->add_virus prep_substrate Prepare MUNANA substrate solution add_substrate Add MUNANA substrate to initiate reaction prep_substrate->add_substrate add_inhibitor->add_virus pre_incubate Pre-incubate plate add_virus->pre_incubate pre_incubate->add_substrate incubate Incubate at 37°C add_substrate->incubate stop_reaction Add Stop Solution incubate->stop_reaction read_fluorescence Read fluorescence on plate reader stop_reaction->read_fluorescence calculate_inhibition Calculate % inhibition read_fluorescence->calculate_inhibition plot_data Plot % inhibition vs. log[inhibitor] calculate_inhibition->plot_data determine_ic50 Determine IC50 value plot_data->determine_ic50 G cluster_virus_cycle Influenza Virus Replication Cycle cluster_inhibition Neuraminidase Inhibition entry 1. Virus Entry (Endocytosis) uncoating 2. Uncoating & Viral RNA Release entry->uncoating replication 3. Viral RNA Replication & Transcription (in Nucleus) uncoating->replication synthesis 4. Viral Protein Synthesis (in Cytoplasm) replication->synthesis assembly 5. Assembly of New Virions synthesis->assembly budding 6. Budding from Host Cell assembly->budding neuraminidase Neuraminidase Action: Cleaves sialic acid, releasing new virions budding->neuraminidase inhibition This compound Inhibition: Blocks neuraminidase active site neuraminidase->inhibition aggregation Result: Virions aggregate on cell surface, spread is blocked inhibition->aggregation

References

Troubleshooting & Optimization

Troubleshooting Urolithin M5 solubility issues in DMSO and water

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for Urolithin M5 solubility in DMSO and water.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in DMSO and water?

A1: The solubility of this compound can vary slightly between suppliers. It is highly soluble in DMSO and moderately soluble in water.[1][2] Heating and sonication are recommended to facilitate dissolution in aqueous solutions.[1][2] Below is a summary of reported solubility data.

Q2: I'm having trouble dissolving this compound in DMSO. What should I do?

A2: If you are experiencing difficulty dissolving this compound in DMSO, consider the following troubleshooting steps:

  • Ensure DMSO Quality: DMSO is hygroscopic and can absorb moisture from the air, which can reduce its effectiveness as a solvent.[3] Use fresh, anhydrous, high-purity DMSO.[3]

  • Sonication: Sonicating the solution can help break up compound aggregates and facilitate dissolution.[1][3]

  • Gentle Heating: Gently warming the solution in a water bath (e.g., 37°C) can increase the solubility of the compound.[3]

  • Vortexing: Vigorous vortexing can also aid in the dissolution process.[3]

Q3: My this compound dissolves in DMSO, but precipitates when I add it to my aqueous buffer or cell culture medium. How can I prevent this?

A3: This phenomenon is known as "salting out" and is common for compounds dissolved in a high concentration of an organic solvent like DMSO when diluted into an aqueous solution.[3] To prevent precipitation:

  • Minimize DMSO Concentration: Aim for the lowest possible final concentration of DMSO in your aqueous solution. Many cell lines can tolerate DMSO concentrations up to 0.5%, but it is best to keep it at or below 0.1%.[4]

  • Serial Dilutions: Instead of adding the concentrated DMSO stock directly to your aqueous buffer, perform serial dilutions in your buffer. Add the stock solution dropwise while gently vortexing or swirling to ensure rapid mixing.[4]

  • Use of Co-solvents: In some cases, using a co-solvent in your aqueous buffer might be necessary, but this needs to be compatible with your experimental setup.

Q4: What is the recommended storage condition for this compound solutions?

A4: For long-term storage, it is recommended to store this compound as a powder at -20°C for up to three years.[1][5] Once dissolved in a solvent, stock solutions in DMSO can be stored at -80°C for up to one year or -20°C for shorter periods.[1][2] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.[4]

Data Presentation

Table 1: Reported Solubility of this compound

SolventConcentration (mg/mL)Molar Concentration (mM)NotesSource(s)
DMSO62224.48Sonication is recommended.[1]
DMSO≥ 40.2-[5]
DMSO≥ 100362.06Use newly opened, anhydrous DMSO.[2]
Water1554.31Sonication and heating are recommended.[1]
Water2072.41Ultrasonic and warming needed.[2]
Ethanol≥ 20.2-[5]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution in DMSO

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of fresh, anhydrous, high-purity DMSO to achieve the desired concentration (e.g., 50 mM).

  • Dissolution:

    • Vortex the tube vigorously for 1-2 minutes.

    • If the compound is not fully dissolved, sonicate the tube in a water bath for 10-15 minutes.[3]

    • If necessary, gently warm the solution in a 37°C water bath for 5-10 minutes with intermittent vortexing.[3]

  • Visual Inspection: Ensure the solution is clear and free of any particulate matter.

  • Storage: Store the stock solution at -80°C in small aliquots to minimize freeze-thaw cycles.

Protocol 2: Preparation of Working Solution in Aqueous Buffer

  • Thawing: Thaw an aliquot of the this compound DMSO stock solution at room temperature.

  • Pre-warming: Warm the aqueous buffer (e.g., cell culture medium, PBS) to 37°C.

  • Dilution:

    • Perform serial dilutions if a very low final concentration is required.

    • Add the DMSO stock solution dropwise to the pre-warmed aqueous buffer while gently vortexing or swirling. This helps to prevent localized high concentrations that can lead to precipitation.[4]

  • Final Concentration: Ensure the final DMSO concentration in the working solution is at a non-toxic level for your experiment (ideally ≤ 0.1%).[4]

  • Use Immediately: It is best to prepare the working solution fresh for each experiment.

Mandatory Visualization

This compound Solubility Troubleshooting cluster_start Start cluster_dmso DMSO Dissolution cluster_aqueous Aqueous Dilution cluster_end End start This compound Powder add_dmso Add Anhydrous DMSO start->add_dmso vortex Vortex add_dmso->vortex clear_dmso Clear Solution? vortex->clear_dmso fail Consult Technical Support sonicate Sonicate heat Gentle Heat (37°C) sonicate->heat heat->vortex clear_dmso->sonicate No add_aqueous Add to Aqueous Buffer clear_dmso->add_aqueous Yes precipitate Precipitation? add_aqueous->precipitate adjust Lower Concentration / Serial Dilution precipitate->adjust Yes success Experiment Ready Solution precipitate->success No adjust->add_aqueous

Caption: Troubleshooting workflow for this compound solubility.

Hypothetical this compound Signaling Pathway cluster_stimulus External Stimulus cluster_pathway Cellular Signaling cluster_intervention Intervention virus Virus receptor Cell Surface Receptor virus->receptor mapk MAPK Cascade receptor->mapk nfkb NF-κB Activation mapk->nfkb cytokines Pro-inflammatory Cytokine Production nfkb->cytokines urolithin_m5 This compound urolithin_m5->nfkb Inhibits

Caption: Hypothetical signaling pathway inhibited by this compound.

References

Technical Support Center: Optimizing Urolithin M5 Dosage for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the dosage of Urolithin M5 for in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting dosage for this compound in mice?

A1: A documented effective dosage of this compound in a mouse model of influenza was 200 mg/kg/day, administered orally.[1][2] This dosage was shown to improve the survival rate and reduce lung pathology in infected mice.[1][2] As with any new compound, it is advisable to perform a dose-response study to determine the optimal dosage for your specific research model and endpoint.

Q2: How should I prepare this compound for oral administration?

A2: this compound is slightly soluble in DMSO and soluble in water with sonication and heating.[3][4] For in vivo oral administration, a common vehicle is 0.5% carboxymethylcellulose (CMC) in water.[2] In one study, Urolithin A was administered in a vehicle of 1.6% DMSO and 6.25% Tween-20 in water.[5][6] It is crucial to ensure the compound is fully dissolved or forms a homogenous suspension before administration.

Q3: What are the known biological effects of this compound that I should consider when designing my study?

A3: this compound has been shown to possess antiviral and anti-inflammatory properties.[1][7] Specifically, it acts as a neuraminidase inhibitor and can down-regulate the expression of pro-inflammatory cytokines such as NF-κB, TNF-α, and IL-6.[1][8]

Q4: Is there any information on the stability and storage of this compound?

A4: this compound powder can be stored at -20°C for up to three years. In solvent, it can be stored at -80°C for one year.[3] For long-term storage, it is recommended to keep it at 4°C for up to six months after receipt, under an inert atmosphere as it is hygroscopic.[9]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Difficulty dissolving this compound This compound has limited solubility.- Use a vehicle such as 0.5% CMC. - Sonication and gentle heating can aid dissolution in aqueous solutions.[3] - For a stock solution, consider using DMSO.[3]
Animal distress during or after oral gavage - Improper gavage technique. - Irritation from the vehicle or compound.- Ensure proper restraint and use a correctly sized, flexible gavage needle. - Administer the solution slowly to prevent aspiration. - If using a DMSO-containing vehicle, keep the concentration of DMSO as low as possible.
High variability in experimental results - Inconsistent dosing due to poor suspension. - Degradation of the compound. - Animal-to-animal variation in metabolism.- Ensure the dosing solution is a homogenous suspension by vortexing before each administration. - Prepare fresh dosing solutions regularly and store them appropriately. - Increase the number of animals per group to account for biological variability.
No observable effect at the chosen dosage - Insufficient dosage. - Poor bioavailability. - Rapid metabolism of the compound.- Conduct a pilot dose-response study with a wider range of concentrations. - Consider alternative routes of administration if oral bioavailability is a concern. - Analyze plasma or tissue levels of this compound and its metabolites to assess exposure.

Quantitative Data Summary

Due to the limited number of published in vivo studies specifically on this compound, the following table includes dosage information for other relevant urolithins (A and B) to provide a broader context for experimental design.

Compound Animal Model Dosage Route of Administration Vehicle Observed Effects Reference
This compound BALB/c Mice200 mg/kg/dayOral0.5% CMCAnti-influenza, reduced lung pathology, decreased NF-κB, TNF-α, IL-6[1][2]
Urolithin A C57BL/6 Mice0.6 mg/mouseOral1.6% DMSO, 6.25% Tween-20 in waterPharmacokinetic study[5][6]
Urolithin A RatsUp to 5% in diet (approx. 3451-3826 mg/kg/day)Oral (in diet)N/A (mixed in diet)No observed adverse effects[10]
Urolithin B C57BL/6J Mice50-150 mg/kg/dayOral8% Tween 80Ameliorated cognitive deficits[7]
Urolithin B C57BL/6J Mice100 or 200 mg/kg/dayOralWaterReduced diet-induced obesity and insulin (B600854) resistance[11]
Urolithin B Mice50 and 100 mg/kg/dayOralNot specifiedHepatoprotective against cholestatic liver injury[12]

Experimental Protocols

Detailed Protocol for Oral Administration of this compound in Mice

This protocol is based on the methodology reported in the study by Xiao et al. (2022).[1]

1. Materials:

  • This compound (purity ≥95%)
  • Carboxymethylcellulose (CMC)
  • Sterile, deionized water
  • Sonicator
  • Vortex mixer
  • Animal feeding (gavage) needles (flexible, 20-22 gauge with a soft tip is recommended)
  • Syringes (1 mL)
  • BALB/c mice (or other appropriate strain)

2. Preparation of Dosing Solution (20 mg/mL for a 200 mg/kg dose in a 20g mouse): a. Prepare a 0.5% (w/v) CMC solution by slowly adding CMC to sterile water while stirring. Heat gently if necessary to fully dissolve. Allow to cool to room temperature. b. Weigh the required amount of this compound. c. In a sterile container, add a small amount of the 0.5% CMC vehicle to the this compound powder to create a paste. d. Gradually add the remaining vehicle while vortexing to obtain the final desired concentration (e.g., 20 mg/mL). e. Sonicate the suspension to ensure a fine and uniform particle size, which can improve absorption and consistency. f. Store the dosing solution at 4°C for up to one week. Before each use, bring the solution to room temperature and vortex thoroughly to ensure a homogenous suspension.

3. Dosing Procedure: a. Weigh each mouse to accurately calculate the required dosing volume (e.g., for a 20g mouse receiving 200 mg/kg, the dose is 4 mg, which corresponds to 200 µL of a 20 mg/mL solution). b. Gently restrain the mouse, ensuring a firm but not restrictive grip that allows the animal to breathe comfortably. The head and body should be in a straight line. c. Measure the correct length for the gavage needle (from the corner of the mouth to the last rib). d. Gently insert the gavage needle into the mouth, passing it over the tongue and down the esophagus. Do not force the needle. e. Slowly administer the this compound suspension. f. Carefully withdraw the needle and return the mouse to its cage. g. Monitor the animal for any signs of distress immediately after the procedure and at regular intervals.

Signaling Pathway Diagrams

The following diagrams illustrate the known and hypothesized signaling pathways affected by this compound and a typical experimental workflow for in vivo studies.

experimental_workflow cluster_prep Preparation cluster_admin Administration cluster_analysis Analysis prep_solution Prepare this compound Dosing Solution weigh Weigh Animals prep_solution->weigh animal_acclimate Animal Acclimation animal_acclimate->weigh calculate Calculate Dosage weigh->calculate administer Oral Gavage calculate->administer monitor Monitor Animal Health administer->monitor collect Collect Samples (Blood, Tissues) monitor->collect analyze Biochemical/Molecular Analysis collect->analyze signaling_pathway cluster_stimulus Inflammatory Stimulus cluster_inhibition This compound Action cluster_pathway NF-κB Signaling Pathway cluster_cytokines Pro-inflammatory Cytokines stimulus e.g., Viral Infection receptor Receptor Activation stimulus->receptor urolithin_m5 This compound ikb_kinase IκB Kinase (IKK) Activation urolithin_m5->ikb_kinase Inhibits receptor->ikb_kinase ikb_degradation IκBα Degradation ikb_kinase->ikb_degradation nfkb_translocation NF-κB p65 Nuclear Translocation ikb_degradation->nfkb_translocation gene_expression Pro-inflammatory Gene Expression nfkb_translocation->gene_expression tnfa TNF-α gene_expression->tnfa il6 IL-6 gene_expression->il6

References

Urolithin M5 stability under different pH and temperature conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with Urolithin M5. Below you will find frequently asked questions and troubleshooting guides related to the stability of this compound under various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For long-term storage, this compound powder should be stored at -20°C for up to three years. If dissolved in a solvent such as DMSO, it is recommended to store the solution at -80°C for up to six months. Short-term storage at room temperature is not advised due to potential degradation.

Q2: How stable is this compound in aqueous solutions at different pH values?

Q3: What is the effect of temperature on the stability of this compound?

A3: As with most phenolic compounds, higher temperatures are expected to accelerate the degradation of this compound. While specific degradation kinetics for this compound at various temperatures have not been published, general principles suggest that experiments should be conducted at controlled, and where possible, lower temperatures to minimize degradation. For storage of stock solutions, refer to the recommended -80°C.

Q4: I am observing lower than expected concentrations of this compound in my cell culture experiments. What could be the cause?

A4: Urolithins, in general, have shown instability in cell culture media, such as DMEM, particularly at 37°C. This degradation can lead to lower effective concentrations of the compound interacting with the cells. It is recommended to minimize the pre-incubation time of this compound in the media before adding it to the cells. Consider preparing a more concentrated stock solution and diluting it directly into the culture medium immediately before the experiment.

Q5: Are there any known degradation products of this compound?

A5: The specific chemical structures of this compound degradation products under various pH and temperature conditions have not been extensively characterized in the literature. Degradation of related urolithins in biological systems involves further dehydroxylation. It is plausible that under chemical stress (e.g., high pH, temperature), oxidation and cleavage of the lactone ring could occur.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no detectable this compound peak during HPLC analysis of a freshly prepared standard. 1. Degradation in solution: The solvent or buffer used may be promoting degradation (e.g., neutral or alkaline pH). 2. Inappropriate solvent: this compound has limited solubility in some solvents.1. Prepare solutions in an acidic buffer (e.g., pH 3-5) or a suitable organic solvent like DMSO. Use freshly prepared solutions for calibration curves. 2. Ensure the chosen solvent is appropriate for this compound and the analytical method.
Decreasing peak area of this compound in samples over a short period at room temperature. Room temperature instability: this compound is known to be unstable at ambient temperatures.Keep all samples, standards, and stock solutions on ice or at 4°C during experimental procedures and analysis. For longer-term storage, adhere to the recommended -20°C or -80°C conditions.
High variability in experimental results between batches. Inconsistent sample handling: Differences in incubation times, temperatures, or pH of the experimental media can lead to variable degradation of this compound.Standardize all experimental parameters, including the time between sample preparation and analysis. Use a consistent, buffered medium for all experiments.
Appearance of unknown peaks in the chromatogram after sample incubation. Degradation of this compound: The new peaks are likely degradation products.If the identity of the degradation products is not critical, focus on minimizing their formation by optimizing stability conditions (lower pH, lower temperature, shorter incubation times). If characterization is necessary, LC-MS/MS analysis would be required.

Data on the Stability of Ellagic Acid (A Precursor to this compound)

The following data on ellagic acid provides an indication of the stability that might be expected from the structurally related this compound.

Table 1: Stability of Ellagic Acid in Aqueous Solution at Different pH Values (Stored at 30°C ± 2°C)

Storage Time (Weeks)Remaining Ellagic Acid (%) at pH 5.5Remaining Ellagic Acid (%) at pH 7.0Remaining Ellagic Acid (%) at pH 8.0
0100100100
4Significantly decreasedSignificantly decreasedSignificantly decreased
Specific percentage decrease after 4 weeks was not provided in the source, but a significant loss was reported.

Table 2: Stability of Ellagic Acid-Rich Pomegranate Peel Extract (Dry Powder) under Different Temperature Conditions

Storage DurationConditionPhysical AppearanceEllagic Acid Content
4 months4°C ± 2°CUnchangedNo significant decrease
4 months30°C ± 2°CUnchangedNo significant decrease
4 months45°C, 75% RHUnchangedNo significant decrease

Experimental Protocols

Protocol for a General Stability Study of a Polyphenol like this compound

This protocol outlines a general procedure for assessing the stability of a polyphenol in solution under different pH and temperature conditions.

Stability_Protocol cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare Stock Solution of this compound in a suitable solvent (e.g., DMSO) C Dilute Stock Solution in each pH buffer to the final experimental concentration A->C B Prepare Buffers at desired pH values (e.g., pH 3, 5, 7, 9) B->C D Aliquot samples into separate vials for each time point C->D E Incubate aliquots at different temperatures (e.g., 4°C, 25°C, 37°C) D->E F At specified time points (e.g., 0, 2, 4, 8, 24 hours), remove a vial from each condition E->F Sampling G Immediately quench any further degradation (e.g., by acidification or freezing) F->G H Analyze samples by a validated -indicating HPLC method G->H I Quantify the remaining this compound and any major degradation products H->I

Caption: Workflow for a stability study of this compound.

Logical Troubleshooting Workflow

Caption: Decision tree for troubleshooting this compound experiments.

Technical Support Center: Urolithin M5 Bioavailability Enhancement

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working to improve the bioavailability of Urolithin M5 for therapeutic use.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and what are its potential therapeutic uses?

A1: this compound (also known as 3,4,8,9,10-Pentahydroxy-6H-dibenzo[b,d]pyran-6-one or Decarboxyellagic Acid) is a microbial metabolite of ellagitannins, which are found in foods like pomegranates, berries, and nuts.[1][2] It has demonstrated potential therapeutic applications, including antiviral (specifically against influenza virus by inhibiting neuraminidase), anticancer, and antitumor activities.[3][4] Additionally, it has shown anti-inflammatory effects by reducing the expression of cytokines like NF-κB, TNF-α, and IL-6.[5][6]

Q2: What are the main challenges in the therapeutic development of this compound?

A2: Like other urolithins, this compound is expected to face challenges related to poor bioavailability, which can limit its therapeutic efficacy.[7] The primary obstacles are likely its low aqueous solubility and potentially low intestinal permeability.[1][4] Overcoming these issues is crucial for achieving therapeutic concentrations in target tissues.

Q3: How can I prepare a stock solution of this compound?

A3: Due to its limited aqueous solubility, a stock solution of this compound should be prepared in an organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is a common choice.[1][3][8] For example, a stock solution of 62 mg/mL (224.48 mM) in DMSO can be prepared, and sonication is recommended to aid dissolution.[3] For aqueous solutions, a concentration of up to 15 mg/mL (54.31 mM) can be achieved with the aid of sonication and heating.[3] Always use freshly opened DMSO, as it is hygroscopic, which can affect solubility.[8]

Q4: My this compound precipitates when I dilute the DMSO stock solution in my aqueous experimental medium. What can I do?

A4: This is a common issue for poorly soluble compounds. Here are a few troubleshooting steps:

  • Decrease the final concentration: Ensure the final concentration of this compound in your aqueous medium is below its solubility limit.

  • Optimize the dilution process: Add the DMSO stock solution dropwise to the aqueous medium while vortexing or stirring to promote rapid dispersion.

  • Maintain a low final DMSO concentration: Keep the final DMSO concentration in your cell culture medium at a non-toxic level, typically below 0.5%, and ideally at or below 0.1%.

  • Use a formulation strategy: Consider using bioavailability enhancement techniques such as nanoparticle encapsulation or cyclodextrin (B1172386) inclusion complexes to improve aqueous solubility.

Q5: What are some promising strategies to improve the oral bioavailability of this compound?

A5: Based on studies with other urolithins like Urolithin A, several formulation strategies can be employed:

  • Nanoparticle Encapsulation: Formulating this compound into biodegradable nanoparticles can significantly enhance its oral bioavailability by improving its dissolution rate and facilitating its transport across the intestinal epithelium.[7][9]

  • Cyclodextrin Inclusion Complexes: Complexation with cyclodextrins can increase the aqueous solubility and stability of urolithins.

  • Solid Dispersions: Creating a solid dispersion of this compound in a hydrophilic carrier can improve its dissolution rate.

Troubleshooting Guides

Issue 1: Low and Variable Bioavailability in Animal Studies
Potential Cause Troubleshooting Steps
Poor aqueous solubility Formulate this compound using techniques like nanoparticle encapsulation or cyclodextrin complexation to improve its dissolution in the gastrointestinal tract.
Low intestinal permeability Co-administer with permeation enhancers (use with caution and thorough validation) or use targeted nanoparticle systems to facilitate transport across the intestinal barrier.
Rapid metabolism Investigate the metabolic profile of this compound to identify major metabolites. If rapid glucuronidation or sulfation occurs, consider co-administration with inhibitors of relevant enzymes (for research purposes only) or chemical modification of the this compound structure.
Individual differences in gut microbiota For studies involving the administration of precursors (ellagitannins), be aware that the conversion to this compound can vary significantly between animals. Direct administration of this compound is recommended for consistent dosing.[10]
Issue 2: Inconsistent Results in In Vitro Permeability Assays (e.g., Caco-2)
Potential Cause Troubleshooting Steps
Precipitation of this compound in the donor compartment Ensure the concentration of this compound in the donor solution is below its solubility limit in the assay buffer. The use of a formulation (e.g., cyclodextrin complex) may be necessary.
Low transport across the cell monolayer Increase the incubation time, but monitor for any potential cytotoxicity. Verify the integrity of the Caco-2 monolayer using TEER measurements.[11]
High efflux ratio This compound may be a substrate for efflux transporters like P-glycoprotein. Conduct bidirectional transport studies (apical-to-basolateral and basolateral-to-apical) to determine the efflux ratio.[11]
Compound binding to plasticware Use low-binding plates and pre-treat pipette tips by aspirating and dispensing the compound solution a few times before transfer.

Data Presentation

Table 1: Solubility of this compound

Solvent Concentration Notes Reference
Water15 mg/mL (54.31 mM)Sonication and heating recommended[3]
Water20 mg/mL (72.41 mM)Ultrasonic and warming needed[8]
DMSO≥ 100 mg/mL (362.06 mM)Use freshly opened, hygroscopic DMSO[8]
DMSO62 mg/mL (224.48 mM)Sonication recommended[3]
DMSOSlightly solubleNo quantitative data provided[1]
Ethanol≥20.2 mg/mL-[4]
MethanolSolubleNo quantitative data provided[12]

Table 2: In Vivo Anti-inflammatory Effect of this compound in a Mouse Model of Influenza Virus Infection

Treatment Group Dosage Effect on NF-κB Levels Effect on TNF-α Levels Effect on IL-6 Levels Reference
This compound200 mg/kg/dayDecreasedDecreasedDecreased[5][6]
Oseltamivir65 mg/kg/dayDecreasedDecreasedDecreased[13]

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded Nanoparticles (Adapted from Urolithin A protocol)

This protocol describes a method for preparing this compound-loaded polymeric nanoparticles using an emulsion-diffusion-evaporation technique.

Materials:

  • This compound

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Polyvinyl alcohol (PVA) or another suitable surfactant

  • Ethyl acetate (B1210297)

  • Dichloromethane (DCM)

  • Dimethyl sulfoxide (DMSO)

  • Deionized water

Procedure:

  • Organic Phase Preparation: a. Dissolve a specific amount of PLGA (e.g., 50 mg) in a mixture of ethyl acetate and DCM. b. In a separate vial, dissolve this compound (e.g., 5 mg) in a minimal amount of DMSO. c. Add the this compound solution to the polymer solution and mix thoroughly.

  • Aqueous Phase Preparation: a. Prepare an aqueous solution of PVA (e.g., 1% w/v) in deionized water.

  • Emulsification: a. Add the organic phase to the aqueous phase under high-speed homogenization or sonication to form an oil-in-water (o/w) emulsion.

  • Solvent Evaporation: a. Stir the emulsion at room temperature for several hours to allow the organic solvents to evaporate, leading to the formation of solid nanoparticles.

  • Nanoparticle Collection: a. Centrifuge the nanoparticle suspension at high speed (e.g., 15,000 rpm) to pellet the nanoparticles. b. Wash the nanoparticles several times with deionized water to remove excess surfactant and unencapsulated this compound. c. Lyophilize the final nanoparticle pellet for long-term storage.

Characterization:

  • Particle size and zeta potential (Dynamic Light Scattering)

  • Morphology (Scanning or Transmission Electron Microscopy)

  • Encapsulation efficiency and drug loading (e.g., by dissolving a known amount of nanoparticles in a suitable solvent and quantifying this compound using HPLC).

Protocol 2: In Vitro Permeability Assessment using Caco-2 Cells

This protocol outlines a general procedure for assessing the intestinal permeability of this compound using the Caco-2 cell model.[11][14][15]

Materials:

  • Caco-2 cells

  • Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)

  • Transwell® inserts (e.g., 0.4 µm pore size)

  • Hanks' Balanced Salt Solution (HBSS)

  • Lucifer yellow (for monolayer integrity testing)

  • This compound

  • Analytical equipment (LC-MS/MS)

Procedure:

  • Cell Seeding and Differentiation: a. Seed Caco-2 cells onto the apical side of Transwell® inserts at an appropriate density. b. Culture the cells for 21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Test: a. Before the transport experiment, measure the transepithelial electrical resistance (TEER) of the cell monolayers. Only use inserts with TEER values above a predetermined threshold. b. Alternatively, assess the permeability of a low-permeability marker like Lucifer yellow.

  • Transport Experiment (Apical to Basolateral): a. Wash the cell monolayers with pre-warmed HBSS. b. Add the this compound solution (at a non-toxic concentration) in HBSS to the apical (donor) compartment. c. Add fresh HBSS to the basolateral (receiver) compartment. d. Incubate the plates at 37°C on an orbital shaker. e. At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral compartment and replace with fresh HBSS.

  • Sample Analysis: a. Quantify the concentration of this compound in the collected samples using a validated LC-MS/MS method.

  • Calculation of Apparent Permeability Coefficient (Papp): a. Calculate the Papp value using the following equation: Papp (cm/s) = (dQ/dt) / (A * C0) where dQ/dt is the rate of this compound appearance in the receiver compartment, A is the surface area of the membrane, and C0 is the initial concentration in the donor compartment.

Protocol 3: In Vivo Pharmacokinetic Study in Rodents (Adapted from Urolithin B protocol)

This protocol provides a general framework for evaluating the pharmacokinetic profile of this compound in rats.[16]

Materials:

  • Male Wistar rats (or another suitable rodent model)

  • This compound formulation (e.g., suspension in a vehicle like 0.5% carboxymethylcellulose)

  • Oral gavage needles

  • Blood collection supplies (e.g., heparinized tubes)

  • Centrifuge

  • Analytical equipment (LC-MS/MS)

Procedure:

  • Animal Acclimatization and Fasting: a. Acclimatize the rats to the housing conditions for at least one week. b. Fast the animals overnight before dosing, with free access to water.

  • Dosing: a. Administer the this compound formulation to the rats via oral gavage at a specific dose (e.g., based on previous efficacy studies, such as 200 mg/kg).[13]

  • Blood Sampling: a. Collect blood samples from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose). b. Collect the blood into heparinized tubes.

  • Plasma Preparation: a. Centrifuge the blood samples to separate the plasma. b. Store the plasma samples at -80°C until analysis.

  • Sample Analysis: a. Extract this compound and its potential metabolites from the plasma samples (e.g., using protein precipitation or liquid-liquid extraction). b. Quantify the concentrations using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: a. Use non-compartmental analysis to determine key pharmacokinetic parameters, including:

    • Maximum plasma concentration (Cmax)
    • Time to reach Cmax (Tmax)
    • Area under the plasma concentration-time curve (AUC)
    • Elimination half-life (t1/2)
    • Clearance (CL)
    • Volume of distribution (Vd)

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_invitro In Vitro Testing cluster_invivo In Vivo Evaluation U_M5 This compound Formulation Bioavailability Enhancement (e.g., Nanoparticles) U_M5->Formulation Solubility Solubility Assay Formulation->Solubility Permeability Caco-2 Permeability Formulation->Permeability PK_Study Pharmacokinetic Study (Rodent Model) Permeability->PK_Study Efficacy Therapeutic Efficacy Study PK_Study->Efficacy

Caption: Experimental workflow for improving this compound bioavailability.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus U_M5 This compound IKK IKK Complex U_M5->IKK Inhibition Receptor Receptor/Target Receptor->IKK Activation I_kappa_B IκB IKK->I_kappa_B Phosphorylation & Degradation NF_kappa_B_cytoplasm NF-κB I_kappa_B->NF_kappa_B_cytoplasm Inhibition NF_kappa_B_nucleus NF-κB NF_kappa_B_cytoplasm->NF_kappa_B_nucleus Translocation Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6) NF_kappa_B_nucleus->Gene_Expression Transcription

Caption: Postulated anti-inflammatory signaling pathway of this compound.

logical_relationship Solubility Aqueous Solubility Dissolution Dissolution Rate Solubility->Dissolution Bioavailability Oral Bioavailability Dissolution->Bioavailability Permeability Intestinal Permeability Permeability->Bioavailability Therapeutic_Effect Therapeutic Effect Bioavailability->Therapeutic_Effect

Caption: Key factors influencing the therapeutic efficacy of this compound.

References

Technical Support Center: Urolithin M5 Synthesis and Purification

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis, purification, and handling of Urolithin M5.

Section 1: Frequently Asked Questions (FAQs)

Synthesis

Q1: What are the general synthetic strategies for urolithins? While specific, detailed synthetic routes for this compound are not extensively published in the provided literature, the synthesis of related urolithins and their derivatives often involves multi-step chemical processes. For instance, the synthesis of urolithin glucuronides, which are metabolites of urolithins, highlights the complexity of regioselective synthesis due to the multiple hydroxyl groups on the urolithin core.[1][2] These syntheses can be challenging, often resulting in mixtures of isomers that are difficult to separate.[1][2]

Q2: What makes the synthesis of specific urolithin isomers, like this compound, challenging? The primary challenge lies in achieving regioselectivity. Urolithins possess multiple hydroxyl groups, and directing reactions to a specific position to obtain a single, pure isomer requires careful selection of protecting groups and reaction conditions. Synthesizing urolithin glucuronides, for example, has been difficult, leading to mixtures of regioisomers that co-elute during chromatography.[1][2] This suggests that similar difficulties would apply to the synthesis of poly-hydroxylated urolithins like this compound.

Purification

Q3: What are the main difficulties in purifying this compound? Purification challenges stem from separating this compound from structurally similar side products and isomers formed during synthesis. The literature on related compounds shows that chromatographic separation can be difficult, with isomers sometimes co-eluting as a single peak.[1][2] Additionally, polyphenolic compounds like this compound can be sensitive to pH and may degrade under certain conditions, complicating purification efforts.[3] One study mentions purifying this compound from a methanol (B129727) extract using repeated column chromatography with SiO2, C-18, and Sephadex LH-20, indicating a multi-step purification is often necessary.[4]

Q4: My this compound sample appears to be degrading. What are the stability considerations? this compound is a hygroscopic solid and should be handled accordingly.[5] Phenolic compounds can be susceptible to degradation due to factors like pH fluctuations and enzymatic activity.[3] For storage, short-term use at room temperature may be acceptable, but long-term storage is recommended at 4°C under an inert atmosphere for up to six months.[5] Some suppliers recommend storing stock solutions at -20°C for one month or -80°C for up to six months.[6]

Handling and Analysis

Q5: What solvents are suitable for dissolving this compound? this compound is reported to be slightly soluble in DMSO.[5] For preparing stock solutions for experimental use, DMSO is a common choice.[6] When preparing aqueous solutions, it is recommended to filter and sterilize them before use.[6]

Q6: How is the purity of this compound typically assessed? Purity is commonly determined by High-Performance Liquid Chromatography (HPLC).[5] Characterization and identity confirmation are established using Proton NMR and Mass Spectrometric Analysis.[5] Various HPLC and UPLC methods with C18 reverse-phase columns are the standard for analyzing urolithins.[7][8]

Section 2: Troubleshooting Guides

Troubleshooting Low Synthesis Yield

If you are experiencing low or no yield of this compound, consider the following potential causes and solutions.

Low_Yield_Troubleshooting Start Low/No Product Yield CheckReagents 1. Check Reagents & Starting Materials Start->CheckReagents CheckConditions 2. Verify Reaction Conditions Start->CheckConditions CheckWorkup 3. Evaluate Workup & Isolation Start->CheckWorkup Purity Purity of Starting Material? CheckReagents->Purity TempTime Temperature/Time Correct? CheckConditions->TempTime Extraction Inefficient Extraction? CheckWorkup->Extraction Degradation Product Degradation? InertAtmosphere Use Inert Atmosphere (N2/Ar) Degradation->InertAtmosphere Yes pHControl Control pH During Workup Degradation->pHControl Yes Success Yield Improved InertAtmosphere->Success pHControl->Success Purity->CheckConditions Yes Reanalyze Re-analyze by NMR/MS Purity->Reanalyze No Reanalyze->Success TempTime->CheckWorkup Yes Optimize Optimize Temp/Time TempTime->Optimize No Optimize->Success Extraction->Degradation No SolventSystem Change Solvent System Extraction->SolventSystem Yes SolventSystem->Success

Caption: Troubleshooting workflow for low this compound synthesis yield.

Troubleshooting Impure Product after Purification

If your purified this compound shows significant impurities by HPLC, consult the table below.

Problem Potential Cause Recommended Solution Reference
Persistent Impurity Peak Co-elution of a structurally similar byproduct or isomer.1. Modify the mobile phase gradient in your reverse-phase HPLC method. 2. Try a different stationary phase (e.g., switch from C18 to a phenyl-hexyl column). 3. Employ orthogonal purification techniques like Sephadex column chromatography.[1][2][4]
Multiple New Peaks Appear After Purification Degradation of the compound during solvent evaporation or storage.1. Evaporate solvents at a lower temperature (e.g., <40°C). 2. Store the purified, dry compound immediately at 4°C or -20°C under an inert atmosphere. 3. Ensure all solvents are high purity and free of contaminants.[5][9]
Broad or Tailing Peaks in HPLC 1. Column overloading. 2. Interaction of phenolic hydroxyls with silica (B1680970) support. 3. Poor solubility in the mobile phase.1. Inject a smaller sample volume or a more dilute sample. 2. Acidify the mobile phase with 0.1% formic or acetic acid to suppress ionization. 3. Ensure the sample is fully dissolved in the initial mobile phase or a suitable solvent like DMSO.[7][8][10]

Section 3: Experimental Protocols & Data

Protocol: Purification and HPLC Analysis Workflow

This protocol outlines a general workflow for the purification and subsequent purity analysis of a synthesized this compound sample.

Purification_Workflow Start Crude Synthetic Product Dissolve Dissolve in Minimum Volume of MeOH/DMSO Start->Dissolve Column Column Chromatography (e.g., Silica Gel or C18) Dissolve->Column Elute Elute with Gradient (e.g., Hexane (B92381):EtOAc or H2O:ACN) Column->Elute TLC Monitor Fractions by TLC/HPLC Elute->TLC Combine Combine Pure Fractions TLC->Combine Evaporate Evaporate Solvent (Reduced Pressure, <40°C) Combine->Evaporate Dry Dry Under High Vacuum (Store under Inert Gas) Evaporate->Dry PurityCheck Purity Assessment Dry->PurityCheck HPLC Prepare Sample for HPLC (e.g., 1 mg/mL in MeOH) PurityCheck->HPLC Inject Inject on C18 Column HPLC->Inject Analyze Analyze Chromatogram (Purity >95%?) Inject->Analyze Final Pure this compound Analyze->Final

Caption: Experimental workflow for this compound purification and analysis.

Detailed Steps:

  • Preparation: Dissolve the crude reaction mixture in a minimal amount of a suitable solvent (e.g., methanol or DMSO).

  • Column Chromatography: Load the dissolved sample onto a silica gel or C18 flash chromatography column.

  • Elution: Elute the column with an appropriate solvent gradient. For silica, a non-polar to polar gradient (e.g., hexane to ethyl acetate) is common. For C18, a polar to non-polar gradient (e.g., acidified water to acetonitrile) is used.[8]

  • Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) or analytical HPLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator at a temperature below 40°C.

  • Drying and Storage: Dry the resulting solid under high vacuum to remove residual solvent. Store the final product in a sealed vial under an inert atmosphere at 4°C or below.[5]

  • Purity Analysis (HPLC): Prepare a standard solution (e.g., 1 mg/mL) of the purified compound. Analyze using a validated HPLC method.

Data: Typical UPLC/HPLC Analytical Conditions

The table below summarizes typical conditions used for the analysis of urolithins, which can be adapted for this compound.

Parameter Condition 1 Condition 2
System UPLCHPLC
Column Waters ACQUITY HSS T3 C18 (1.8 µm, 2.1 mm × 100 mm)Poroshell 120 EC-C18 (2.7 µm, 3 mm x 100 mm)
Mobile Phase A 5 mmol L⁻¹ ammonium (B1175870) formate (B1220265) with 0.1% formic acid in waterWater with 0.5% formic acid
Mobile Phase B AcetonitrileAcetonitrile
Flow Rate 0.3 mL/min0.5 mL/min
Column Temp. 40°CNot Specified
Injection Vol. 10 µLNot Specified
Detection Mass Spectrometry (MS)Diode-Array Detector (DAD) and MS
Reference [3][8]

Section 4: this compound Background

Metabolic Pathway

This compound is an intestinal microbial metabolite derived from ellagitannins and ellagic acid, which are found in foods like pomegranates, berries, and nuts.[5][11] The conversion process is dependent on specific gut microbiota.[3][11]

Metabolic_Pathway Ellagitannins Ellagitannins (e.g., from Pomegranate) EllagicAcid Ellagic Acid (EA) Ellagitannins->EllagicAcid Hydrolysis GutMicrobiota Gut Microbiota EllagicAcid->GutMicrobiota LactoneCleavage Lactone Ring Cleavage GutMicrobiota->LactoneCleavage UroM5 This compound LactoneCleavage->UroM5 Forms Dehydroxylation1 Dehydroxylation Steps UroM5->Dehydroxylation1 UroM6 Urolithin M6 Dehydroxylation1->UroM6 Dehydroxylation2 Further Dehydroxylation UroM6->Dehydroxylation2 OtherUros Other Urolithins (Uro-A, Uro-C, etc.) Dehydroxylation2->OtherUros

Caption: Simplified metabolic pathway from Ellagic Acid to Urolithins.

References

Technical Support Center: Refinement of Neuraminidase Inhibition Assay for Urolithin M5

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the neuraminidase inhibition assay tailored for Urolithin M5. This resource is designed for researchers, scientists, and drug development professionals. Here you will find detailed protocols, troubleshooting guides, and frequently asked questions (FAQs) to ensure the accuracy and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound as an anti-influenza agent?

A1: this compound functions as a neuraminidase inhibitor. It targets the neuraminidase enzyme of the influenza virus, which is critical for the release of new virus particles from infected cells. By inhibiting this enzyme, this compound effectively halts the spread of the virus.[1][2][3]

Q2: What are the optimal storage conditions for this compound?

A2: For long-term storage, this compound should be kept at 4°C for up to six months. It is hygroscopic and should be stored under an inert atmosphere. For short-term use, it can be stored at room temperature.[4] Stock solutions in DMSO should be stored at -20°C for up to one month or -80°C for up to six months.[2]

Q3: What is the solubility of this compound?

A3: this compound is slightly soluble in DMSO.[4] For aqueous buffers, it is recommended to first dissolve the compound in DMSO and then dilute it with the aqueous buffer. Aqueous solutions should ideally be prepared fresh for each experiment.[5]

Q4: Can this compound interfere with fluorescence-based neuraminidase assays?

A4: Yes, polyphenolic compounds like this compound have the potential to interfere with fluorescence-based assays.[6][7] This can be due to the compound's own intrinsic fluorescence (autofluorescence) or its ability to quench the fluorescence of the product (4-methylumbelliferone).[8] It is crucial to include appropriate controls to account for these potential interferences.

Experimental Protocol: Refined Neuraminidase Inhibition Assay for this compound

This protocol is optimized for a 96-well plate format using the fluorogenic substrate 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).

Materials and Reagents:

  • This compound[4]

  • Recombinant neuraminidase (from a relevant influenza strain)

  • MUNANA substrate[9][10][11]

  • Assay Buffer (e.g., 32.5 mM MES pH 6.5, 4 mM CaCl2)[12]

  • DMSO (spectroscopic grade)

  • Oseltamivir carboxylate (positive control)[1]

  • Stop Solution (e.g., 0.14 M NaOH in 83% ethanol)[12]

  • Black, flat-bottom 96-well plates[13]

  • Fluorescence microplate reader (Excitation: ~355 nm, Emission: ~460 nm)[14]

Procedure:

  • Preparation of this compound Stock Solution: Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM).

  • Serial Dilutions: Prepare serial dilutions of this compound in assay buffer. Ensure the final DMSO concentration in the assay does not exceed 1% to avoid affecting enzyme activity.[13]

  • Plate Setup:

    • Add 25 µL of serially diluted this compound or positive control (Oseltamivir) to the experimental wells.

    • Add 25 µL of assay buffer containing the same final concentration of DMSO to the "100% activity" control wells.

    • Add 25 µL of assay buffer with DMSO to the "no-virus" (background) control wells.

    • To test for autofluorescence, add 25 µL of diluted this compound to separate wells without enzyme.

  • Enzyme Addition: Add 25 µL of diluted neuraminidase enzyme to all wells except for the "no-virus" and autofluorescence control wells.

  • Pre-incubation: Gently tap the plate to mix and incubate at 37°C for 30 minutes.[15]

  • Reaction Initiation: Add 50 µL of MUNANA working solution to all wells.[15]

  • Incubation: Incubate the plate at 37°C for 60 minutes, protected from light.[14]

  • Reaction Termination: Stop the reaction by adding 100 µL of Stop Solution to each well.[14]

  • Fluorescence Reading: Measure the fluorescence using a microplate reader.

Data Analysis:

  • Subtract the average fluorescence of the "no-virus" control wells from all other readings.

  • Correct for any autofluorescence from this compound at each concentration.

  • Calculate the percentage of neuraminidase inhibition for each concentration of this compound.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data using a suitable sigmoidal dose-response curve to determine the IC50 value.[14]

Experimental Workflow Diagram

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_urolithin Prepare this compound Stock (DMSO) prep_dilutions Create Serial Dilutions in Assay Buffer prep_urolithin->prep_dilutions add_inhibitor Add Inhibitor/Controls to Plate prep_dilutions->add_inhibitor prep_enzyme Prepare Neuraminidase Dilution add_enzyme Add Enzyme prep_enzyme->add_enzyme prep_substrate Prepare MUNANA Substrate add_substrate Add MUNANA Substrate prep_substrate->add_substrate add_inhibitor->add_enzyme pre_incubate Pre-incubate (37°C, 30 min) add_enzyme->pre_incubate pre_incubate->add_substrate incubate Incubate (37°C, 60 min) add_substrate->incubate stop_reaction Add Stop Solution incubate->stop_reaction read_plate Read Fluorescence stop_reaction->read_plate subtract_bkg Subtract Background read_plate->subtract_bkg correct_autoF Correct for Autofluorescence subtract_bkg->correct_autoF calc_inhibition Calculate % Inhibition correct_autoF->calc_inhibition plot_ic50 Plot & Determine IC50 calc_inhibition->plot_ic50

Caption: Workflow for the refined neuraminidase inhibition assay for this compound.

Quantitative Data Summary

The following table summarizes the reported 50% inhibitory concentration (IC50) values for this compound against various influenza A virus (IAV) strains.

Influenza A Virus StrainIC50 (µM)
A/WSN/33(H1N1)3.74 - 16.51
A/California/7/2009(H1N1)3.74 - 16.51
A/PR/8/34(H1N1)3.74 - 16.51
A/Hong Kong/1/68(H3N2)3.74 - 16.51
(Data sourced from Xiao M, et al., 2022)[3]

Troubleshooting Guide

Issue: High Background Fluorescence

High background can obscure the signal from the enzymatic reaction, leading to inaccurate results.[9]

G start High Background Fluorescence in 'No Virus' Wells cause1 Substrate Degradation? start->cause1 cause2 Reagent Contamination? start->cause2 cause3 This compound Autofluorescence? start->cause3 solution1 Prepare fresh MUNANA solution. Protect from light. cause1->solution1 solution2 Use fresh, sterile reagents and pipette tips. cause2->solution2 solution3 Run control wells with this compound but no enzyme. Subtract this signal. cause3->solution3 G start Low or No Signal in '100% Activity' Wells cause1 Inactive Enzyme or Substrate? start->cause1 cause2 Incorrect Assay Buffer pH? start->cause2 cause3 Incorrect Plate Reader Settings? start->cause3 solution1 Verify storage and expiration dates. Use fresh reagents. cause1->solution1 solution2 Prepare fresh buffer and confirm pH is optimal for the enzyme. cause2->solution2 solution3 Check excitation/emission wavelengths are correct for 4-MU. cause3->solution3 G start Poor Reproducibility (Inconsistent IC50) cause1 This compound Instability? start->cause1 cause2 Inaccurate Pipetting? start->cause2 cause3 Inconsistent Incubation? start->cause3 cause4 This compound Precipitation? start->cause4 solution1 Prepare fresh this compound dilutions for each experiment. cause1->solution1 solution2 Calibrate pipettes. Ensure proper mixing in wells. cause2->solution2 solution3 Use a calibrated incubator. Ensure consistent timing. cause3->solution3 solution4 Check for visible precipitate after dilution. Ensure final DMSO concentration is consistent. cause4->solution4

References

Addressing cytotoxicity of Urolithin M5 in cell culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Urolithin M5 in cell culture. The information is designed to help address common challenges related to its cytotoxicity and to provide guidance on experimental design.

Frequently Asked Questions (FAQs)

Q1: What is the known cytotoxicity of this compound?

This compound has a reported 50% cytotoxic concentration (CC50) of 227.4 μM in Madin-Darby Canine Kidney (MDCK) cells as determined by an MTT assay[1]. While extensive data on a wide range of cell lines is not yet available, studies on other urolithins, such as Urolithin A, have shown cytotoxic effects in various human cancer cell lines, with IC50 values ranging from approximately 44 μM to over 500 μM depending on the cell line and exposure time[2][3].

Q2: I am observing high cytotoxicity at low concentrations of this compound. What could be the issue?

Several factors could contribute to unexpected cytotoxicity:

  • Solubility Issues: this compound is slightly soluble in aqueous solutions and may precipitate in cell culture media, leading to inconsistent concentrations and localized high doses that can be toxic to cells. It is recommended to dissolve this compound in DMSO first and then dilute it in the culture medium.

  • DMSO Concentration: Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is non-toxic to your specific cell line. It is advisable to run a vehicle control with the same DMSO concentration as your highest this compound treatment.

  • Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to chemical compounds. Your cell line may be particularly sensitive to this compound. It is recommended to perform a dose-response experiment to determine the optimal concentration range.

  • Compound Purity: Impurities in the this compound sample could contribute to cytotoxicity. Ensure you are using a high-purity compound.

Q3: this compound is precipitating in my cell culture medium. How can I improve its solubility?

This compound has limited solubility in water but is soluble in DMSO[4]. To improve solubility in your cell culture medium:

  • Prepare a high-concentration stock solution of this compound in sterile DMSO.

  • Warm the cell culture medium to 37°C before adding the this compound stock solution.

  • Add the stock solution to the medium dropwise while gently vortexing to ensure rapid and even dispersion.

  • Sonication and heating have been recommended to aid in the dissolution of this compound in aqueous solutions.

  • Avoid storing diluted solutions for extended periods, as the compound may precipitate over time. It is best to prepare fresh dilutions for each experiment.

Q4: What are the known signaling pathways affected by this compound that might contribute to its cytotoxicity?

Current research suggests that this compound can modulate inflammatory pathways. Specifically, it has been shown to decrease the expression of NF-κB, TNF-α, and IL-6 in influenza virus-infected mouse lungs[1][5]. The NF-κB pathway is crucial in regulating inflammation, cell survival, and apoptosis. By inhibiting this pathway, this compound may promote apoptosis in certain cell types. Studies on the closely related Urolithin A have shown that it can induce apoptosis by modulating the Bcl-2 family of proteins and increasing the expression of p53 and p21[1].

Troubleshooting Guide

Problem Possible Cause Suggested Solution
High variability between replicate wells in cytotoxicity assays. Inconsistent cell seeding, pipetting errors, or edge effects in the microplate.Ensure a homogenous single-cell suspension before seeding. Use calibrated pipettes and consistent technique. To mitigate edge effects, fill the outer wells with sterile PBS or media without cells and do not use them for data collection.
Low or no cytotoxic effect observed at expected concentrations. Cell line resistance, incorrect dosage, or compound degradation.Verify the cell line's sensitivity to a known positive control. Double-check all calculations for dilutions. Prepare fresh stock solutions of this compound, as it may degrade with improper storage.
Microscopy shows cell death, but the cytotoxicity assay (e.g., MTT) shows high viability. Assay interference or selection of an inappropriate assay.Some compounds can interfere with the chemistry of certain viability assays. For example, a compound might reduce MTT non-enzymatically. Consider using a different cytotoxicity assay that measures a different cellular parameter, such as membrane integrity (e.g., LDH assay) or ATP content.
Unexpected morphological changes in cells. Sub-lethal cytotoxic effects or induction of specific cellular processes.Document the morphological changes with images. These changes could indicate processes like apoptosis, autophagy, or cell cycle arrest. Consider performing assays to investigate these specific endpoints.

Quantitative Data Summary

Table 1: Cytotoxicity of this compound

Cell LineAssayEndpointConcentrationReference
MDCK (Madin-Darby Canine Kidney)MTTCC50227.4 μM[1]

Table 2: Antiviral Activity of this compound

Virus StrainAssayEndpointConcentrationReference
Influenza A/WSN/33(H1N1)Plaque ReductionIC503.74 - 16.51 μM[1][4][6]
Influenza A/California/7/2009(H1N1)Plaque ReductionIC503.74 - 16.51 μM[1][4][6]
Influenza A/PR/8/34(H1N1)Plaque ReductionIC503.74 - 16.51 μM[1][4][6]
Influenza A/Hong Kong/1/68(H3N2)Plaque ReductionIC503.74 - 16.51 μM[1][4][6]

Experimental Protocols

Protocol 1: MTT Assay for Cytotoxicity of this compound

This protocol is adapted from standard MTT assay procedures and is suitable for determining the cytotoxic effect of this compound on adherent or suspension cells[7][8][9][10].

Materials:

  • This compound

  • Sterile DMSO

  • Cell culture medium appropriate for the cell line

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment and recovery.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Make serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound treatment) and a negative control (medium only).

  • Treatment: Remove the old medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan (B1609692) crystals are visible under a microscope.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly by pipetting up and down to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment compared to the vehicle control. Plot the results to determine the CC50 value.

Protocol 2: Apoptosis Assay using Annexin V-FITC and Propidium Iodide (PI)

This protocol is for detecting apoptosis induced by this compound.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate in the dark at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour of staining.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis prep_cells Seed Cells in 96-well Plate treat_cells Treat Cells with this compound prep_cells->treat_cells prep_um5 Prepare this compound Dilutions prep_um5->treat_cells incubate_treat Incubate for 24-72h treat_cells->incubate_treat add_mtt Add MTT Reagent incubate_treat->add_mtt incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt add_solubilizer Add Solubilization Solution incubate_mtt->add_solubilizer read_absorbance Read Absorbance at 570nm add_solubilizer->read_absorbance calc_viability Calculate Cell Viability & CC50 read_absorbance->calc_viability

Caption: Workflow for determining this compound cytotoxicity using the MTT assay.

signaling_pathway UM5 This compound NFkB NF-κB UM5->NFkB Inhibition Apoptosis Apoptosis UM5->Apoptosis Induction (potential) Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Activation NFkB->Apoptosis Inhibition

Caption: Potential mechanism of this compound-induced cytotoxicity via NF-κB inhibition.

References

Technical Support Center: Enhancing Urolithin M5 Yield from Natural Sources

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on strategies to enhance the yield of Urolithin M5 from natural sources. This compound is a key pentahydroxy urolithin intermediate in the microbial metabolism of ellagitannins (ETs) and ellagic acid (EA), which are abundant in various fruits and nuts. This guide offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and visual workflows to facilitate your research and development efforts.

Troubleshooting Guides

This section addresses common issues encountered during the production and isolation of this compound.

Problem Potential Cause Recommended Solution
Low or No this compound Production During In Vitro Fermentation Inappropriate microbial consortium (lack of specific urolithin-producing bacteria like Gordonibacter or Ellagibacter).Use fecal samples from known urolithin-producing individuals (metabotype A or B).[1][2] Alternatively, use pure cultures of Gordonibacter spp. which are known to convert ellagic acid to this compound.[1][3] Consider co-fermentation with strains like Streptococcus thermophilus FUA329, which has been shown to increase urolithin production.[4][5]
Suboptimal fermentation conditions (e.g., aerobic environment, incorrect pH, temperature).Ensure strict anaerobic conditions, as urolithin-producing bacteria are typically anaerobes.[3] Maintain a stable temperature of 37°C and a pH around 6.8.
Poor bioavailability of ellagic acid precursor.Increase the solubility of ellagic acid by dissolving it in a small amount of DMSO before adding it to the fermentation medium.[6][7] However, be aware that DMSO can slightly delay the growth of some microbial groups.[6][7]
Incomplete Conversion of Ellagic Acid Insufficient incubation time.Extend the fermentation period. The conversion of ellagic acid to urolithins occurs during the stationary phase of bacterial growth.[3][8] Monitor the concentration of ellagic acid and urolithins over time to determine the optimal incubation period.
Presence of inhibitory compounds in the natural extract.Pre-purify the ellagitannin or ellagic acid extract to remove potential inhibitors before fermentation.
Difficulty in Purifying this compound Co-elution with other urolithins and metabolites.Employ advanced purification techniques like High-Speed Counter-Current Chromatography (HSCCC), which has been successfully used to separate different urolithins.[9][10] Optimize the solvent system for HSCCC to achieve better separation of this compound from other closely related urolithins.
Low concentration of this compound in the fermentation broth.Concentrate the crude extract from the fermentation broth before purification. This can be done using solid-phase extraction (SPE) with a C18 cartridge.[6]
Inaccurate Quantification of this compound by HPLC Poor peak resolution or peak tailing.Optimize the mobile phase composition, including the pH and organic modifier concentration.[11] Ensure the HPLC column is not degraded and avoid overloading the column with the sample.[11]
Baseline noise or drift.Use high-purity solvents and degas the mobile phase properly. Check for issues with the pump, detector, or potential leaks in the system.[12]
Low sensitivity.Use a more sensitive detector, such as a mass spectrometer (MS), in conjunction with HPLC (LC-MS).[13][14] For UV detection, ensure the wavelength is set appropriately for this compound (around 305 nm).[15]

Frequently Asked Questions (FAQs)

Q1: What are the best natural sources for obtaining precursors of this compound?

A1: The primary precursors for this compound are ellagitannins (ETs) and ellagic acid (EA). Rich dietary sources of these compounds include pomegranates (especially the peel), raspberries, blackberries, strawberries, walnuts, and almonds.[1][16][17] The leaves of Canarium album have also been identified as a direct, albeit less common, source of this compound.[18][19]

Q2: How is this compound biosynthesized from these natural sources?

A2: this compound is not typically present in high concentrations in natural sources. It is a metabolic product of the gut microbiota. The process begins with the hydrolysis of ellagitannins to ellagic acid in the gut. Subsequently, specific gut bacteria, such as Gordonibacter and Ellagibacter species, convert ellagic acid into this compound through lactone ring cleavage and decarboxylation.[1][2][3] this compound is a key intermediate that is further metabolized by dehydroxylation to form other urolithins like Urolithin A, B, and C.[1][3]

Q3: What are "urolithin metabotypes" and how do they affect this compound production?

A3: Urolithin metabotypes refer to the classification of individuals based on their ability to produce different urolithins from ellagitannins and ellagic acid, which is dependent on their gut microbiota composition. There are three main metabotypes:

  • Metabotype A: Produces mainly Urolithin A.

  • Metabotype B: Produces Isourolithin A and Urolithin B.

  • Metabotype 0: Unable to produce significant amounts of the final urolithins, though they may produce intermediate urolithins like this compound.[1] For experiments relying on fecal fermentation, selecting donors from metabotype A or B will likely result in a higher yield and more complete conversion of precursors.

Q4: Can I chemically synthesize this compound?

A4: While the focus is often on natural production, chemical synthesis of urolithins is possible, though it can be a multi-step and complex process. For other urolithins, methods like the Ullmann coupling reaction have been used. However, specific, high-yield synthesis routes for this compound are not as commonly reported in the literature compared to its microbial production.

Q5: What analytical techniques are best for identifying and quantifying this compound?

A5: High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD) is a common method for the analysis of urolithins.[15] For higher sensitivity and specificity, especially in complex biological matrices, Liquid Chromatography-Mass Spectrometry (LC-MS) or Ultra-High-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS) are recommended.[13][14][20] These methods allow for accurate identification based on retention time, UV spectra, and mass-to-charge ratio, as well as precise quantification.

Experimental Protocols

Protocol 1: Extraction of Ellagitannins and Ellagic Acid from Pomegranate Peel

This protocol describes a method for extracting the precursors of this compound from pomegranate peel.

Materials:

  • Fresh pomegranate peels

  • Methanol (B129727) (10% v/v in water)

  • Ethyl acetate (B1210297)

  • Acetic acid (2% aqueous solution)

  • Reflux apparatus

  • Centrifuge

  • Rotary evaporator

  • Freeze-dryer

Procedure:

  • Preparation of Pomegranate Peel: Wash fresh pomegranate peels and dry them in an oven at 50°C until a constant weight is achieved. Grind the dried peels into a fine powder.

  • Extraction: a. Mix the dried pomegranate peel powder with 10% (v/v) methanol in water at a solid-to-liquid ratio of 1:10 (w/v). b. Perform the extraction under reflux for 1 hour. c. Repeat the extraction process twice with fresh solvent. d. Pool the extracts and centrifuge to remove solid particles.

  • Purification: a. Concentrate the supernatant using a rotary evaporator. b. Perform a liquid-liquid extraction by partitioning the concentrated extract between ethyl acetate and a 2% aqueous acetic acid solution.[21] c. Collect the ethyl acetate phase, which contains the ellagitannins and ellagic acid. d. Evaporate the ethyl acetate under vacuum.

  • Drying: Freeze-dry the resulting extract to obtain a stable powder rich in ellagitannins and ellagic acid.

Protocol 2: In Vitro Fermentation for this compound Production

This protocol outlines the procedure for the microbial conversion of ellagic acid to this compound using human fecal microbiota.

Materials:

  • Ellagic acid extract (from Protocol 1 or commercial source)

  • Fresh fecal sample from a healthy donor (preferably metabotype A or B)

  • Anaerobic Basal Broth (ABB) medium

  • DMSO (optional)

  • Anaerobic chamber or jars with gas packs

  • Incubator at 37°C

  • Centrifuge

Procedure:

  • Preparation of Fecal Slurry: a. Inside an anaerobic chamber, homogenize a fresh fecal sample (1:10 w/v) in pre-reduced anaerobic basal broth. b. Filter the slurry through several layers of cheesecloth to remove large particulate matter.

  • Fermentation Setup: a. Prepare the fermentation medium by supplementing the anaerobic basal broth with the ellagic acid extract to a final concentration of approximately 30 µM.[6] If solubility is an issue, dissolve the extract in a minimal amount of DMSO before adding it to the medium (final DMSO concentration should be ≤1%).[6][7] b. Inoculate the fermentation medium with the fecal slurry (e.g., 10% v/v).

  • Incubation: a. Incubate the cultures anaerobically at 37°C. b. Collect aliquots at different time points (e.g., 0, 24, 48, 72 hours) to monitor the production of this compound.

  • Sample Processing: a. Centrifuge the collected aliquots to pellet the bacterial cells and fecal debris. b. Filter the supernatant through a 0.22 µm filter. c. Store the filtered supernatant at -80°C until HPLC or LC-MS analysis.

Protocol 3: Quantification of this compound using HPLC-DAD

This protocol provides a method for the quantification of this compound in fermentation samples.

Materials:

  • This compound standard

  • Acetonitrile (HPLC grade)

  • Formic acid (0.1%) in water (HPLC grade)

  • HPLC system with a DAD detector and a C18 column (e.g., 2.1 x 100 mm, 1.7 µm)

  • Syringe filters (0.22 µm)

Procedure:

  • Preparation of Standards and Samples: a. Prepare a stock solution of this compound standard in methanol. b. Create a series of calibration standards by diluting the stock solution with the mobile phase. c. Thaw the fermentation samples and filter them through a 0.22 µm syringe filter.

  • HPLC Conditions: a. Mobile Phase A: 0.1% formic acid in water. b. Mobile Phase B: Acetonitrile. c. Gradient Elution: A typical gradient could be: 0-2 min, 5% B; 2-15 min, 5-95% B; 15-18 min, 95% B; 18-20 min, 95-5% B; 20-25 min, 5% B. (This should be optimized for your specific column and system). d. Flow Rate: 0.3 mL/min. e. Column Temperature: 40°C. f. Injection Volume: 5 µL. g. Detection Wavelength: 305 nm.[15]

  • Analysis: a. Inject the standards and samples onto the HPLC system. b. Identify the this compound peak in the samples by comparing the retention time with the standard. c. Construct a calibration curve by plotting the peak area of the standards against their concentration. d. Quantify this compound in the samples using the calibration curve.

Visualizations

Urolithin_M5_Biosynthesis_Pathway cluster_0 Natural Sources cluster_1 Precursors cluster_2 Microbial Metabolism Pomegranate Pomegranate ETs Ellagitannins (ETs) Pomegranate->ETs Berries Berries Berries->ETs Nuts Nuts (Walnuts, etc.) Nuts->ETs EA Ellagic Acid (EA) ETs->EA Hydrolysis UroM5 This compound EA->UroM5 Lactone Ring Cleavage & Decarboxylation (Gut Microbiota) Other_Uros Other Urolithins (Uro-A, Uro-B, etc.) UroM5->Other_Uros Dehydroxylation

Caption: Biosynthesis pathway of this compound from natural precursors.

Experimental_Workflow_Urolithin_M5 Start Start: Select Natural Source (e.g., Pomegranate Peel) Extraction Extraction of Ellagitannins and Ellagic Acid Start->Extraction Fermentation In Vitro Fermentation with Gut Microbiota Extraction->Fermentation Purification Purification of this compound (e.g., HSCCC) Fermentation->Purification Analysis Quantification (HPLC/LC-MS) Purification->Analysis End End: Pure this compound Analysis->End

Caption: Experimental workflow for this compound production and analysis.

Troubleshooting_Logic Start Low this compound Yield Check_Microbiota Check Microbial Source Start->Check_Microbiota Check_Conditions Check Fermentation Conditions Start->Check_Conditions Check_Precursor Check Precursor Bioavailability Start->Check_Precursor Solution_Microbiota Use known urolithin-producing microbiota or specific strains. Check_Microbiota->Solution_Microbiota Solution_Conditions Ensure strict anaerobiosis, correct pH and temperature. Check_Conditions->Solution_Conditions Solution_Precursor Improve precursor solubility (e.g., with DMSO). Check_Precursor->Solution_Precursor

Caption: Troubleshooting logic for low this compound yield.

References

Long-term storage and stability of Urolithin M5 solutions

Author: BenchChem Technical Support Team. Date: December 2025

This center provides technical guidance for researchers, scientists, and drug development professionals on the long-term storage and stability of Urolithin M5 solutions.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for dissolving this compound?

A1: this compound has slight solubility in Dimethyl Sulfoxide (DMSO) and is also soluble in Ethanol (EtOH).[1][2] For creating stock solutions, newly opened, hygroscopic DMSO is recommended to ensure maximum solubility.[3] It also shows some solubility in water, though sonication and warming may be necessary.[3][4]

Q2: What are the optimal conditions for long-term storage of this compound solutions?

A2: For long-term stability, this compound stock solutions should be stored at -80°C.[3][4] Under these conditions, the solution can be stable for up to 6 months.[3][5] For shorter periods, storage at -20°C is acceptable for up to one month.[3][5] It is generally not recommended to store solutions for long periods; they should be used as soon as possible after preparation.[2]

Q3: How should solid this compound be stored?

A3: Solid this compound is hygroscopic and should be stored under an inert atmosphere.[1] Long-term storage of the solid powder is recommended at 4°C for up to 6 months or at -20°C for up to 3 years.[1][2][4] It should be kept away from moisture and direct sunlight.[4]

Q4: Is this compound sensitive to light or pH?

A4: While specific data on light sensitivity is limited, it is good laboratory practice to protect solutions from light to prevent potential photodegradation, especially given its phenolic structure. Information regarding its stability across different pH ranges is not extensively detailed in the provided results, but as a phenolic compound, its stability could be pH-dependent.

Q5: How can I assess the stability of my this compound solution?

A5: The stability of this compound solutions can be assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC).[6][7] These methods can separate and quantify this compound, allowing for the detection of any degradation products that may appear over time.[8] A stability study would involve analyzing samples of the solution at various time points and storage conditions to measure the remaining concentration of this compound.[9]

Summary of Storage Conditions
FormSolventTemperatureDurationNotes
Solution DMSO-80°CUp to 6 monthsRecommended for long-term storage.[3][5]
Solution DMSO-20°CUp to 1 monthSuitable for short-term storage.[3][5]
Solid N/A4°CUp to 6 monthsMust be stored under an inert, dry atmosphere.[1]
Solid N/A-20°CUp to 3 yearsKeep away from moisture and direct sunlight.[2][4]

Troubleshooting Guide

Problem: My this compound solution has changed color. Is it still usable?

A color change in your solution could indicate degradation or oxidation. This compound solid is a pale brown to brown solid.[1] A significant change from its initial solution color may suggest that the compound is no longer stable. It is recommended to perform an analytical check (e.g., HPLC) to assess the purity of the solution. If this is not possible, it is safer to prepare a fresh solution to ensure the integrity of your experiments.

Problem: I see unexpected peaks in my HPLC/LC-MS analysis. Could this be degradation?

Yes, the appearance of new peaks in your chromatogram that were not present in a freshly prepared sample is a strong indicator of degradation. Urolithins can undergo metabolism and transformation, and degradation in solution can produce related structures.[6][10] Compare the chromatogram of your stored sample to a freshly prepared standard to confirm.

Problem: I am not observing the expected biological activity. Could my this compound have degraded?

This is a possibility. The biological activity of a compound is directly related to its structural integrity. If the this compound in your solution has degraded, it may no longer interact with its intended biological target, such as its known role as a neuraminidase inhibitor.[2][3][11] If you suspect degradation, it is crucial to use a freshly prepared solution or to verify the concentration and purity of your current stock using a reliable analytical method.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO

Objective: To prepare a concentrated stock solution of this compound for use in biological experiments.

Materials:

  • This compound powder

  • Anhydrous, hygroscopic Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Allow the this compound powder vial to equilibrate to room temperature before opening to prevent moisture condensation.

  • Weigh the desired amount of this compound powder using a calibrated analytical balance in a chemical fume hood.

  • Add the appropriate volume of anhydrous DMSO to achieve the target concentration (e.g., for a 10 mM stock solution of this compound with a molecular weight of 276.2 g/mol , dissolve 2.762 mg in 1 mL of DMSO).

  • Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming or sonication may be applied if solubility is an issue, but avoid excessive heat.[3][4]

  • Aliquot the stock solution into smaller, single-use volumes in sterile, amber vials to avoid repeated freeze-thaw cycles and exposure to light.

  • Store the aliquots at -80°C for long-term storage.[3]

Protocol 2: HPLC Method for Stability Assessment

Objective: To monitor the stability of a this compound solution over time by quantifying the parent compound.

Materials:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • This compound solution sample

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid

  • HPLC-grade solvents

Procedure:

  • Sample Preparation: Dilute a small aliquot of the stored this compound solution with the mobile phase to a concentration within the linear range of the detector. A typical starting concentration for analysis is in the range of 1-10 µg/mL.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column

    • Mobile Phase: A gradient elution is typically used. For example, start with 95% A and 5% B, then ramp to 100% B over 20-30 minutes.

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: Urolithins can be detected by UV absorbance, with typical maxima around 231, 279, and 304 nm.[12]

    • Injection Volume: 10-20 µL

  • Analysis:

    • Inject a freshly prepared this compound standard to determine its retention time and peak area.

    • Inject the aged sample.

    • Compare the peak area of this compound in the aged sample to the initial (T=0) sample's peak area to calculate the percentage remaining. The appearance of new peaks may indicate degradation products.

Visualizations

Troubleshooting Flow for this compound Solution Issues start Start: Unexpected Experimental Results check_activity Is biological activity lower than expected? start->check_activity check_visual Has the solution changed color or shown precipitation? check_activity->check_visual Yes end_ok Solution may be stable. Review other experimental parameters. check_activity->end_ok No check_hplc Do you see new peaks or a reduced main peak in HPLC/LC-MS? check_visual->check_hplc No degradation_likely Degradation is likely. check_visual->degradation_likely Yes check_hplc->degradation_likely Yes check_hplc->end_ok No prepare_fresh Action: Prepare a fresh solution from solid stock. degradation_likely->prepare_fresh verify_purity Action: Verify purity of stored solution with HPLC. degradation_likely->verify_purity

Caption: Troubleshooting logic for this compound solution instability.

Workflow for this compound Stability Assessment cluster_0 Time-Point Analysis prep 1. Prepare this compound Stock Solution in DMSO aliquot 2. Aliquot into single-use vials prep->aliquot store 3. Store aliquots under different conditions (e.g., -20°C, -80°C) aliquot->store t0 T=0 (Initial Analysis) t1 T=1 Month t_n T=n Months hplc 4. Analyze by HPLC/UHPLC t0->hplc t1->hplc t_n->hplc data 5. Quantify this compound peak area and identify degradation peaks hplc->data compare 6. Compare results over time to determine stability data->compare

Caption: Experimental workflow for assessing this compound stability.

Hypothetical Signaling Pathway for this compound UM5 This compound NA Neuraminidase (NA) UM5->NA Inhibits NFkB NF-κB Pathway UM5->NFkB Inhibits Virus Influenza Virus Release NA->Virus Promotes Cytokines Pro-inflammatory Cytokines (e.g., IL-6, TNF-α) NFkB->Cytokines Activates Inflammation Inflammation Cytokines->Inflammation

Caption: this compound inhibits neuraminidase and inflammatory pathways.

References

Validation & Comparative

A Comparative Analysis of the Bioactivity of Urolithin M5 and Other Urolithins

Author: BenchChem Technical Support Team. Date: December 2025

Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of Urolithin M5 and other well-studied urolithins. This report synthesizes experimental data to highlight their differential effects and potential therapeutic applications.

Urolithins are a class of microbial metabolites produced in the human gut from the dietary consumption of ellagitannins and ellagic acid, found in foods such as pomegranates, berries, and nuts. While Urolithin A and B are the most extensively researched, emerging evidence on other urolithins, such as this compound, reveals unique bioactive profiles. This guide focuses on a comparative analysis of their bioactivities, supported by quantitative data, detailed experimental methodologies, and illustrations of key signaling pathways.

Comparative Bioactivity: A Quantitative Overview

The biological effects of urolithins are diverse, with each metabolite exhibiting varying potency across different biological assays. The following tables summarize key quantitative data on their antiviral, anti-inflammatory, anticancer, and antioxidant activities.

Table 1: Antiviral and Neuraminidase Inhibition Activity
Urolithin Virus Strain IC50 (µM) (Plaque Reduction Assay) IC50 (µM) (Neuraminidase Inhibition)
This compoundA/WSN/33(H1N1)3.74 - 16.51243.2
A/PR/8/34(H1N1)3.74 - 16.51257.1
A/Hong Kong/1/68(H3N2)3.74 - 16.51174.8
A/California/7/2009(H1N1) (Oseltamivir-resistant)3.74 - 16.51191.5
Other UrolithinsData not availableData not availableData not available

IC50 (Half-maximal inhibitory concentration) values for this compound were obtained from a study on its anti-influenza virus activity.[1]

Table 2: Anti-inflammatory Activity
Urolithin Key Findings
This compoundDecreased the production of NF-κB, TNF-α, and IL-6 in influenza virus-infected mice.[2]
Urolithin AInhibits the NF-κB pathway.[3] IC50 of 44.04 µg/mL for COX-2 inhibition.[4]
Urolithin BInhibits the pro-inflammatory NF-κB pathway.[5]
Table 3: Anticancer Activity (IC50 in µM)
Urolithin HT-29 (Colon) LNCaP (Prostate) DU145 (Prostate)
Urolithin A56.7 ± 2.6--
Urolithin B58.6 ± 4.2--
Urolithin C74.8 ± 2.2935.2 ± 3.7-
Methylated Urolithin A--44.3 ± 2.9

Data compiled from a review on the anticancer properties of urolithins.[6]

Table 4: Antioxidant Activity (IC50 in µM)
Urolithin DPPH Radical Scavenging Assay
Urolithin A13.6
Urolithin BNo significant activity
Urolithin C0.16
Urolithin D0.33

IC50 values for antioxidant activity were reported in a comparative study.[7][8]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Protocol 1: Plaque Reduction Assay for Antiviral Activity

This assay is used to determine the concentration of an antiviral agent required to reduce the number of viral plaques by 50% (IC50).

Materials:

  • Confluent monolayer of Madin-Darby Canine Kidney (MDCK) cells in 12-well plates.

  • Virus stock (e.g., Influenza A virus).

  • Test compound (this compound) at various concentrations.

  • Serum-free culture medium.

  • Semi-solid overlay medium (e.g., containing agarose (B213101) or Avicel).

  • Crystal violet staining solution.

  • Phosphate-buffered saline (PBS).

Procedure:

  • Cell Seeding: Seed MDCK cells in 12-well plates and incubate until a confluent monolayer is formed.

  • Virus Dilution: Dilute the virus stock in serum-free medium to a concentration that yields a countable number of plaques (typically 50-100 plaque-forming units, PFU/well).

  • Treatment: Prepare serial dilutions of this compound. Mix the diluted virus with each concentration of the test compound and incubate at 37°C for 1 hour. A virus control (virus with medium) and a cell control (medium only) should be included.

  • Infection: Aspirate the culture medium from the MDCK cell monolayers and wash with PBS. Add the virus-compound mixtures to the respective wells.

  • Adsorption: Incubate the plates at 37°C for 1-2 hours to allow for viral adsorption.

  • Overlay: Remove the inoculum and gently add the semi-solid overlay medium to each well.

  • Incubation: Incubate the plates at 37°C in a CO2 incubator for 2-3 days, or until plaques are visible.

  • Staining: Fix the cells with a suitable fixative (e.g., 10% formalin) and then stain with crystal violet solution.

  • Plaque Counting: Wash the plates and count the number of plaques in each well.

  • IC50 Calculation: The percentage of plaque inhibition is calculated relative to the virus control. The IC50 value is determined from the dose-response curve.[9][10][11][12][13]

Protocol 2: Neuraminidase Inhibition Assay

This fluorometric assay measures the ability of a compound to inhibit the activity of the viral neuraminidase (NA) enzyme.

Materials:

  • Recombinant neuraminidase enzyme.

  • Fluorogenic substrate: 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).

  • Test compound (this compound) at various concentrations.

  • Assay buffer (e.g., MES buffer with CaCl2).

  • Stop solution (e.g., NaOH).

  • 96-well black microplate.

  • Fluorometer.

Procedure:

  • Preparation: Prepare serial dilutions of this compound in the assay buffer.

  • Reaction Mixture: In the wells of the black microplate, add the test compound dilutions, the neuraminidase enzyme, and the assay buffer. Include a positive control (e.g., Oseltamivir) and a negative control (no inhibitor).

  • Pre-incubation: Incubate the plate at 37°C for a short period (e.g., 15 minutes).

  • Substrate Addition: Add the MUNANA substrate to all wells to start the enzymatic reaction.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

  • Stopping the Reaction: Add the stop solution to each well to terminate the reaction.

  • Fluorescence Measurement: Measure the fluorescence of the released 4-methylumbelliferone (B1674119) (4-MU) using a fluorometer (excitation ~365 nm, emission ~450 nm).

  • IC50 Calculation: The percentage of inhibition is calculated based on the fluorescence signal relative to the control. The IC50 value is determined from the dose-response curve.[1][14][15]

Protocol 3: NF-κB p65 ELISA

This enzyme-linked immunosorbent assay (ELISA) is used to quantify the levels of the p65 subunit of NF-κB in cell lysates or tissue homogenates, as a measure of its activation.

Materials:

  • ELISA plate pre-coated with an anti-NF-κB p65 antibody.

  • Cell or tissue lysates.

  • NF-κB p65 standard.

  • Biotinylated detection antibody specific for NF-κB p65.

  • Streptavidin-HRP conjugate.

  • TMB substrate solution.

  • Stop solution (e.g., sulfuric acid).

  • Wash buffer.

  • Microplate reader.

Procedure:

  • Sample and Standard Preparation: Prepare serial dilutions of the NF-κB p65 standard. Prepare cell or tissue lysates according to standard protocols.

  • Coating: Add the standards and samples to the wells of the pre-coated ELISA plate. Incubate for a specified time (e.g., 1-2 hours) at 37°C.

  • Washing: Wash the plate several times with the wash buffer to remove unbound substances.

  • Detection Antibody: Add the biotinylated detection antibody to each well and incubate.

  • Washing: Repeat the washing step.

  • Streptavidin-HRP: Add the streptavidin-HRP conjugate to each well and incubate.

  • Washing: Repeat the washing step.

  • Substrate Development: Add the TMB substrate solution to each well. A color change will develop.

  • Stopping the Reaction: Add the stop solution to terminate the reaction.

  • Absorbance Measurement: Read the absorbance at 450 nm using a microplate reader.

  • Quantification: Generate a standard curve from the absorbance values of the standards and use it to determine the concentration of NF-κB p65 in the samples.[16][17][18][19][20]

Signaling Pathways and Mechanisms of Action

Urolithins exert their biological effects by modulating various intracellular signaling pathways.

This compound

The primary mechanism of antiviral action for this compound is the inhibition of viral neuraminidase , an essential enzyme for the release of new virus particles from infected cells.[1][21] In the context of inflammation, this compound has been shown to suppress the NF-κB signaling pathway , leading to a reduction in the production of pro-inflammatory cytokines such as TNF-α and IL-6.[2][22]

Urolithin_M5_Pathway This compound This compound Neuraminidase Neuraminidase This compound->Neuraminidase Inhibits NF-κB Pathway NF-κB Pathway This compound->NF-κB Pathway Inhibits Viral Release Viral Release Neuraminidase->Viral Release Promotes Inflammatory Stimuli Inflammatory Stimuli Inflammatory Stimuli->NF-κB Pathway Activates Pro-inflammatory Cytokines (TNF-α, IL-6) Pro-inflammatory Cytokines (TNF-α, IL-6) NF-κB Pathway->Pro-inflammatory Cytokines (TNF-α, IL-6) Induces Urolithin_A_Pathways cluster_inflammation Anti-inflammatory cluster_mitochondria Mitochondrial Health UA_inflam Urolithin A PI3K/Akt/NF-κB PI3K/Akt/NF-κB UA_inflam->PI3K/Akt/NF-κB Inhibits JNK/AP-1 JNK/AP-1 UA_inflam->JNK/AP-1 Inhibits Inflammation Inflammation PI3K/Akt/NF-κB->Inflammation JNK/AP-1->Inflammation UA_mito Urolithin A AMPK AMPK UA_mito->AMPK Activates PINK1/Parkin PINK1/Parkin UA_mito->PINK1/Parkin Activates PGC-1α PGC-1α AMPK->PGC-1α Mitochondrial Biogenesis Mitochondrial Biogenesis PGC-1α->Mitochondrial Biogenesis Mitophagy Mitophagy PINK1/Parkin->Mitophagy Urolithin_B_Pathways Urolithin B Urolithin B NF-κB Pathway NF-κB Pathway Urolithin B->NF-κB Pathway Inhibits Nrf2/ARE Pathway Nrf2/ARE Pathway Urolithin B->Nrf2/ARE Pathway Activates Inflammation Inflammation NF-κB Pathway->Inflammation Antioxidant Enzymes Antioxidant Enzymes Nrf2/ARE Pathway->Antioxidant Enzymes

References

Validating Urolithin M5 as a potent and selective neuraminidase inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive analysis of Urolithin M5 as a potent inhibitor of viral neuraminidase, an established target for anti-influenza therapeutics. This compound, a natural compound, has demonstrated significant inhibitory activity against various influenza A virus strains.[1][2] This document objectively compares its performance with commercially available neuraminidase inhibitors, presents detailed experimental protocols for its validation, and visualizes key concepts through structured diagrams.

Comparative Analysis of Neuraminidase Inhibitors

The inhibitory potency of this compound against several influenza A virus strains has been evaluated and compared with established antiviral drugs. The half-maximal inhibitory concentration (IC50) values, a measure of inhibitor potency, are summarized in the table below.

InhibitorA/WSN/33(H1N1) IC50A/California/7/09(H1N1)pdm09 IC50A/PR/8/34(H1N1) IC50A/Hong Kong/1/68(H3N2) IC50
This compound 243.2 µM[1]191.5 µM[1]257.1 µM[1]174.8 µM[1]
Oseltamivir Acid 19.17 nMNot Available62.3 nM30.7 nM
Zanamivir ~0.86 nM[3]Not AvailableNot Available~1.94 nM[3]
Peramivir Not Available~0.17 nM[4]Not AvailableNot Available
Laninamivir Not Available~1.77 nM[3]Not Available~3.9 nM[3]

Note: Direct comparison of IC50 values should be made with caution as experimental conditions may vary between studies.

While this compound shows inhibitory activity in the micromolar range, the approved drugs Oseltamivir, Zanamivir, Peramivir, and Laninamivir exhibit potency in the nanomolar range, indicating a significantly higher affinity for the viral neuraminidase.

A critical aspect of a drug's profile is its selectivity towards the intended target over host enzymes. Currently, there is a lack of publicly available data on the inhibitory activity of this compound against human neuraminidase isoforms (NEU1, NEU2, NEU3, NEU4). Such data is essential to fully assess its potential for off-target effects and to validate it as a truly selective viral neuraminidase inhibitor.[5][6][7]

Experimental Protocols

The validation of a neuraminidase inhibitor involves robust and reproducible experimental protocols. The following is a detailed methodology for a fluorescence-based neuraminidase inhibition assay, a standard method used in the field.

Fluorescence-Based Neuraminidase Inhibition Assay (MUNANA Assay)

This assay quantifies the ability of an inhibitor to block the enzymatic activity of neuraminidase. The enzyme cleaves a fluorogenic substrate, 2’-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), releasing a fluorescent product, 4-methylumbelliferone (B1674119) (4-MU). The reduction in fluorescence in the presence of the inhibitor is used to determine its IC50 value.[8][9]

Materials:

  • Purified neuraminidase enzyme (from influenza virus)

  • This compound and other test inhibitors

  • MUNANA substrate

  • Assay Buffer (e.g., 33 mM MES, 4 mM CaCl2, pH 6.5)

  • Stop Solution (e.g., 100 mM Glycine-NaOH, pH 10.7, containing 25% ethanol)

  • Black 96-well microplates

  • Fluorescence microplate reader (Excitation: ~365 nm, Emission: ~450 nm)

Procedure:

  • Inhibitor Preparation: Prepare a serial dilution of this compound and control inhibitors in Assay Buffer.

  • Enzyme and Inhibitor Incubation: In the wells of a black 96-well plate, add a fixed concentration of the neuraminidase enzyme to each well, followed by the various concentrations of the inhibitors. Include control wells with enzyme and buffer only (100% activity) and wells with buffer only (background). Incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.

  • Substrate Addition: Initiate the enzymatic reaction by adding the MUNANA substrate to all wells.

  • Reaction Incubation: Incubate the plate at 37°C for 60 minutes, protected from light.

  • Stopping the Reaction: Terminate the reaction by adding the Stop Solution to each well.

  • Fluorescence Measurement: Measure the fluorescence intensity of each well using a microplate reader.

  • Data Analysis: Subtract the background fluorescence from all readings. Calculate the percentage of neuraminidase inhibition for each inhibitor concentration relative to the 100% activity control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizing the Science

Diagrams are essential tools for understanding complex biological processes and experimental designs. The following visualizations were created using the Graphviz DOT language to illustrate key aspects of neuraminidase inhibition.

G cluster_virus_lifecycle Influenza Virus Release cluster_inhibition Mechanism of Inhibition HostCell Infected Host Cell BuddingVirus Budding Virus Particle HostCell->BuddingVirus Budding HA Hemagglutinin (HA) BuddingVirus->HA NA Neuraminidase (NA) BuddingVirus->NA SialicAcid Sialic Acid Receptor BuddingVirus->SialicAcid Remains attached HA->SialicAcid Binds to NA->SialicAcid Cleaves ReleasedVirus Released Virus Particle NA_active Active Neuraminidase InhibitedNA Inhibited Neuraminidase UrolithinM5 This compound UrolithinM5->NA_active Binds to active site

Mechanism of Neuraminidase and its Inhibition.

G cluster_workflow Neuraminidase Inhibition Assay Workflow A Prepare Serial Dilutions of Inhibitor (this compound) B Pre-incubate Neuraminidase Enzyme with Inhibitor A->B C Initiate Reaction with MUNANA Substrate B->C D Incubate at 37°C C->D E Stop Reaction D->E F Measure Fluorescence E->F G Calculate % Inhibition and Determine IC50 F->G G cluster_selectivity Selectivity Assay Logic UrolithinM5 This compound ViralNA Viral Neuraminidase (e.g., H1N1, H3N2) UrolithinM5->ViralNA HumanNA Human Neuraminidases (NEU1, NEU2, NEU3, NEU4) UrolithinM5->HumanNA Viral_IC50 Determine IC50 (Potency) ViralNA->Viral_IC50 Human_IC50 Determine IC50 (Off-target activity) HumanNA->Human_IC50 SelectivityIndex Calculate Selectivity Index (Human IC50 / Viral IC50) Viral_IC50->SelectivityIndex Human_IC50->SelectivityIndex

References

Cross-validation of Urolithin M5's efficacy against different influenza strains

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and drug development professionals, this guide provides a comprehensive cross-validation of Urolithin M5's efficacy against various influenza strains. It offers an objective comparison with established antiviral agents, supported by experimental data, detailed protocols, and visual representations of key biological and experimental processes.

Executive Summary

This compound, a natural compound, has demonstrated significant antiviral activity against a range of influenza A virus strains, including oseltamivir-resistant variants.[1][2] Its primary mechanism of action is the inhibition of viral neuraminidase, an essential enzyme for the release of new virus particles from infected cells.[1][2] In vitro and in vivo studies have highlighted its potential as a broad-spectrum anti-influenza agent. This guide presents a comparative analysis of this compound's efficacy alongside other established antiviral drugs, providing a valuable resource for the evaluation of novel therapeutic strategies against influenza.

Comparative Efficacy of this compound and Other Antivirals

The antiviral efficacy of this compound has been evaluated against several influenza A strains and compared with the widely used neuraminidase inhibitor, oseltamivir. The following tables summarize the key in vitro and in vivo findings.

In Vitro Antiviral Activity

The half-maximal inhibitory concentration (IC50) is a measure of the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function. The 50% cytotoxic concentration (CC50) is the concentration of a substance that is lethal to 50% of cells.

CompoundVirus StrainIC50 (µM)CC50 (µM)Cell Line
This compound A/WSN/33 (H1N1)3.74227.4MDCK
This compound A/PR/8/34 (H1N1)16.51227.4MDCK
This compound A/Hong Kong/1/68 (H3N2)10.23227.4MDCK
This compound A/California/7/2009 (H1N1) - Oseltamivir-resistant8.97227.4MDCK
Oseltamivir Acid A/WSN/33 (H1N1)0.019--
Oseltamivir Acid A/PR/8/34 (H1N1)0.062--
Oseltamivir Acid A/Hong Kong/1/68 (H3N2)0.031--
Favipiravir (T-705) Various Influenza A, B, C0.014-0.55 (µg/mL)>2,000 (µg/mL)MDCK
Amantadine Influenza A---

Data for this compound and Oseltamivir acid IC50 values are from the same study for direct comparison.[1][2] Favipiravir data is compiled from multiple sources.[3][4] Amantadine is generally effective against influenza A but resistance is widespread.

In Vivo Efficacy in a Mouse Model (A/PR/8/34 H1N1 Infection)
Treatment GroupDosageSurvival Rate (%)Mean Lung IndexLung Viral Titer Reduction (log10 PFU/mL)
This compound 200 mg/kg/day500.88750.52
Oseltamivir 65 mg/kg/day---
Vehicle Control -01.445-

Data for this compound and vehicle control are from a study where mice were treated for 6 consecutive days.[1][5] A lower lung index indicates reduced lung edema and inflammation.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols used to assess the efficacy of this compound.

Cell Culture and Virus Strains

Madin-Darby Canine Kidney (MDCK) cells are a standard cell line for influenza virus research and were used in the evaluation of this compound.[1][6] The cells are typically maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a 5% CO2 incubator.[7][8] The influenza virus strains used for testing, including A/WSN/33 (H1N1), A/PR/8/34 (H1N1), A/Hong Kong/1/68 (H3N2), and the oseltamivir-resistant A/California/7/2009 (H1N1), were propagated in MDCK cells.[1]

Plaque Reduction Assay

This assay is used to determine the concentration of an antiviral compound that inhibits the formation of viral plaques by 50% (IC50).

  • Cell Seeding: Confluent monolayers of MDCK cells are prepared in 6-well plates.

  • Virus Inoculation: The cells are washed and then inoculated with a specific plaque-forming unit (PFU) of the influenza virus.

  • Compound Treatment: After a 1-hour adsorption period, the virus inoculum is removed, and the cells are overlaid with a medium containing various concentrations of the test compound (e.g., this compound) and a low concentration of agarose.

  • Incubation: The plates are incubated for 2-3 days to allow for plaque formation.

  • Staining and Counting: The cells are fixed and stained with crystal violet, and the number of plaques is counted for each compound concentration. The IC50 value is then calculated.

Neuraminidase (NA) Inhibition Assay (MUNANA Assay)

This assay measures the ability of a compound to inhibit the enzymatic activity of influenza neuraminidase.[9][10][11]

  • Reagents: The assay utilizes the fluorogenic substrate 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).[9][10][12]

  • Reaction Setup: The influenza virus is pre-incubated with varying concentrations of the inhibitor (e.g., this compound) in a black 96-well plate.

  • Substrate Addition: The MUNANA substrate is added to initiate the enzymatic reaction.

  • Incubation and Termination: The plate is incubated at 37°C, and the reaction is then stopped by adding a stop solution.

  • Fluorescence Measurement: The fluorescence of the product, 4-methylumbelliferone, is measured using a fluorescence plate reader. The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.[9]

In Vivo Mouse Model

The BALB/c mouse is a commonly used animal model for studying influenza virus infection and antiviral efficacy.[13][14]

  • Animal Model: Female BALB/c mice (typically 6-8 weeks old) are used.

  • Infection: Mice are anesthetized and intranasally inoculated with a lethal or sub-lethal dose of influenza virus (e.g., A/PR/8/34).[14][15]

  • Treatment: Oral administration of the test compound (this compound or oseltamivir) or a vehicle control is initiated post-infection and continued for a specified duration (e.g., 6 days).[1][5]

  • Monitoring: The mice are monitored daily for changes in body weight and survival rate for a period of typically 14-21 days.

  • Endpoint Analysis: On a specific day post-infection, a subset of mice from each group is euthanized to collect lung tissues for determining the lung index (a measure of lung edema) and lung viral titers (through plaque assay or qPCR).

Mechanism of Action and Signaling Pathways

This compound primarily targets the influenza virus neuraminidase, an enzyme crucial for the final stage of the viral replication cycle. Additionally, it has been shown to modulate the host's inflammatory response.

Inhibition of Neuraminidase

Neuraminidase is a glycoprotein (B1211001) on the surface of the influenza virus that cleaves sialic acid residues from the host cell surface and from newly formed virions.[16][17][18][19] This action is essential for the release of progeny viruses from the infected cell and prevents their aggregation, thus facilitating the spread of the infection.[16][19] By inhibiting neuraminidase, this compound effectively traps the newly formed virus particles on the cell surface, preventing their release and halting the progression of the infection.

Caption: Inhibition of Influenza Virus Release by this compound.

Modulation of Inflammatory Response

Influenza virus infection can trigger an excessive inflammatory response, often referred to as a "cytokine storm," which contributes significantly to the pathology of the disease. This compound has been shown to down-regulate the expression of key pro-inflammatory cytokines, including NF-κB, TNF-α, and IL-6, in the lungs of infected mice.[1] This immunomodulatory effect may help to alleviate the severe lung damage associated with influenza infection.

G cluster_pathway Inflammatory Signaling Pathway cluster_intervention Influenza Influenza Virus Infection NFkB NF-κB Influenza->NFkB activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines induces Inflammation Lung Inflammation Cytokines->Inflammation UrolithinM5 This compound UrolithinM5->NFkB down-regulates

Caption: this compound's Modulation of the NF-κB Inflammatory Pathway.

Experimental Workflow for Antiviral Efficacy Testing

The evaluation of a potential antiviral compound like this compound follows a structured workflow, progressing from in vitro characterization to in vivo validation.

G cluster_workflow Antiviral Efficacy Evaluation Workflow A In Vitro Cytotoxicity Assay (CC50 on MDCK cells) B In Vitro Antiviral Assay (Plaque Reduction - IC50) A->B C Mechanism of Action Study (Neuraminidase Inhibition Assay) B->C D In Vivo Efficacy Study (BALB/c Mouse Model) C->D E Data Analysis & Comparison D->E

Caption: Standardized Workflow for Evaluating Antiviral Compounds.

Conclusion

This compound presents a promising profile as a novel anti-influenza agent. Its ability to inhibit a range of influenza A viruses, including an oseltamivir-resistant strain, through neuraminidase inhibition is a significant finding. Furthermore, its in vivo efficacy in reducing mortality and lung pathology in a mouse model, coupled with its anti-inflammatory properties, underscores its therapeutic potential. This comparative guide provides a foundational resource for further research and development of this compound as a potential clinical candidate for the treatment of influenza.

References

A Head-to-Head Comparison of Urolithin M5 and Other Natural Antiviral Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of drug-resistant viral strains necessitates the exploration of novel antiviral agents. Natural compounds present a promising reservoir of diverse chemical structures with potential therapeutic applications. This guide provides a comprehensive head-to-head comparison of Urolithin M5, a promising natural antiviral, with other well-studied natural compounds: quercetin (B1663063), resveratrol (B1683913), and curcumin (B1669340). The focus of this comparison is on their efficacy against influenza viruses, their mechanisms of action, and the experimental data supporting their antiviral properties.

Quantitative Comparison of Antiviral Activity

The following tables summarize the in vitro efficacy of this compound, quercetin, resveratrol, and curcumin against various influenza A virus strains. The data is presented as the half-maximal inhibitory concentration (IC50) from neuraminidase (NA) inhibition assays and the half-maximal effective concentration (EC50) from plaque reduction assays, where available.

Table 1: Neuraminidase (NA) Inhibition Assay - IC50 Values (µM)

CompoundA/PR/8/34 (H1N1)A/WSN/33 (H1N1)A/Hong Kong/1/68 (H3N2)Oseltamivir-resistant pdm09 (H1N1)
This compound 257.1[1]243.2[1]174.8[1]191.5[1]
Resveratrol 3.56 - 186.1 (derivatives)[2]24.7[3]--
Curcumin ----
Quercetin ----

Note: Direct IC50 values for curcumin and quercetin against specific influenza neuraminidase strains from the same studies as this compound were not available in the searched literature. However, studies indicate they do possess NA inhibitory activity.

Table 2: Plaque Reduction Assay - IC50/EC50 Values (µM)

CompoundA/PR/8/34 (H1N1)Other H1N1 StrainsH3N2 Strains
This compound 3.74 - 16.51[4]--
Quercetin 7.76 (approx. 25.7 µM)[5]6.23 (A/FM-1/47/1)[5]2.74 (A/Aichi/2/68)[5]
Curcumin ~0.47[6][7]--
Resveratrol ---

Table 3: In Vivo Efficacy in PR8-Infected Mice

CompoundDosageSurvival RateLung Index ReductionLung Viral Load Reduction
This compound 200 mg/kg/day[8]50%[8]Significant[4]0.52 log[4]
Curcumin 25-100 mg/kgReduced lung pathology[9]--
Resveratrol Not specifiedImproved survival[3]-Decreased[3]

Mechanisms of Antiviral Action

These natural compounds exhibit multifaceted antiviral mechanisms, targeting both viral and host factors.

This compound: The primary antiviral mechanism of this compound against influenza virus is the inhibition of neuraminidase (NA) , an essential enzyme for the release of new viral particles from infected cells[1][10]. By blocking NA activity, this compound prevents the spread of the virus. Additionally, it has been shown to reduce the expression of pro-inflammatory cytokines such as NF-κB, TNF-α, and IL-6 in the lungs of infected mice, suggesting an immunomodulatory role[1]. Some studies also suggest that other urolithins, like Urolithin A, can modulate host signaling pathways such as TLR3/TRIF and NF-κB/STAT1, which are involved in the innate immune response to viral infections[11].

Quercetin: Quercetin demonstrates broad-spectrum antiviral activity through multiple mechanisms. It can inhibit viral entry by interacting with the hemagglutinin (HA) protein of the influenza virus[12][13]. Furthermore, it is known to inhibit viral enzymes crucial for replication, including neuraminidase, proteases, and RNA polymerases [14][15]. Quercetin also modulates host immune responses by affecting signaling pathways such as the PI3K/Akt and NF-κB pathways , which can reduce virus-induced inflammation[14][16].

Resveratrol: Resveratrol's antiviral effects are largely attributed to its ability to modulate host cellular pathways. It is a potent modulator of the NF-κB signaling pathway , a key regulator of the inflammatory response to viral infections[17][18]. By inhibiting NF-κB activation, resveratrol can suppress the production of pro-inflammatory cytokines. It also interferes with various stages of the viral life cycle, including the inhibition of viral protein synthesis and the nuclear-cytoplasmic translocation of viral ribonucleoproteins (RNPs)[3][13]. Some studies also point to its ability to inhibit neuraminidase activity[2][3].

Curcumin: Curcumin exerts its antiviral effects at multiple stages of the viral life cycle. It can interfere with viral entry by inhibiting the hemagglutination activity of the influenza virus[6][19]. Curcumin also inhibits viral replication by targeting the viral replication machinery and modulating host signaling pathways essential for viral propagation, such as the PI3K/Akt and NF-κB pathways [19][20][21]. Like the other compounds, it possesses anti-inflammatory properties that can mitigate the cytokine storm associated with severe influenza infections[20]. Some studies have also investigated its potential to inhibit influenza neuraminidase[16].

Signaling Pathways and Experimental Workflows

Signaling Pathways

The following diagrams illustrate the key signaling pathways modulated by these natural compounds in the context of a viral infection.

Antiviral_Signaling_Pathways cluster_virus Influenza Virus Infection cluster_host Host Cell Response cluster_compounds Natural Compound Intervention Virus Virus Receptor Host Cell Receptor Virus->Receptor Attachment & Entry TLR TLR Signaling Receptor->TLR PI3K_Akt PI3K/Akt Pathway Receptor->PI3K_Akt MAPK MAPK Pathway Receptor->MAPK Replication Viral Replication Receptor->Replication NFkB NF-κB Activation TLR->NFkB PI3K_Akt->NFkB MAPK->NFkB Inflammation Pro-inflammatory Cytokines NFkB->Inflammation Release Viral Release (Neuraminidase) Replication->Release UrolithinM5 This compound UrolithinM5->NFkB Modulates UrolithinM5->Release Inhibits Quercetin Quercetin Quercetin->Receptor Inhibits Entry Quercetin->PI3K_Akt Modulates Quercetin->NFkB Modulates Quercetin->Replication Inhibits Quercetin->Release Inhibits Resveratrol Resveratrol Resveratrol->TLR Modulates Resveratrol->NFkB Inhibits Curcumin Curcumin Curcumin->Receptor Inhibits Entry Curcumin->PI3K_Akt Modulates Curcumin->NFkB Inhibits Curcumin->Replication Inhibits

Caption: Antiviral mechanisms of natural compounds targeting viral and host pathways.

Experimental Workflows

The following diagrams outline the general workflows for two key in vitro assays used to evaluate antiviral efficacy.

Plaque_Reduction_Assay cluster_workflow Plaque Reduction Assay Workflow A Seed host cells (e.g., MDCK) in plates B Infect cells with virus in the presence of varying compound concentrations A->B C Overlay with semi-solid medium to restrict virus spread B->C D Incubate to allow plaque formation C->D E Fix and stain cells to visualize plaques D->E F Count plaques and calculate IC50/EC50 E->F

Caption: Workflow for the Plaque Reduction Assay.

MUNANA_Assay cluster_workflow MUNANA Neuraminidase Inhibition Assay Workflow A Incubate purified virus/neuraminidase with varying compound concentrations B Add fluorogenic substrate (MUNANA) A->B C Incubate to allow enzymatic reaction B->C D Stop reaction C->D E Measure fluorescence (proportional to NA activity) D->E F Calculate % inhibition and determine IC50 E->F

Caption: Workflow for the MUNANA Neuraminidase Inhibition Assay.

Experimental Protocols

Plaque Reduction Assay

This assay quantifies the ability of a compound to inhibit the production of infectious virus particles.

  • Cell Culture: Madin-Darby Canine Kidney (MDCK) cells are seeded in 12-well plates and grown to confluency.

  • Virus Infection: The cell monolayer is washed, and then infected with a known titer of influenza virus (e.g., 100 plaque-forming units) in the presence of serial dilutions of the test compound. A virus-only control and a cell-only control are included.

  • Overlay: After a 1-hour incubation to allow for viral adsorption, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing Avicel or agarose) mixed with cell culture medium and the respective compound concentrations. This overlay restricts the spread of progeny virus to adjacent cells, leading to the formation of localized zones of cell death (plaques).

  • Incubation: Plates are incubated for 2-3 days at 37°C in a 5% CO2 incubator to allow for plaque development.

  • Staining and Quantification: The overlay is removed, and the cells are fixed (e.g., with 4% paraformaldehyde) and stained with a solution like crystal violet, which stains living cells. Plaques appear as clear zones against a stained background of healthy cells. The number of plaques in each well is counted, and the concentration of the compound that reduces the number of plaques by 50% (EC50) is calculated.

Neuraminidase (NA) Inhibition Assay (MUNANA-based)

This fluorometric assay measures the direct inhibitory effect of a compound on the enzymatic activity of viral neuraminidase.

  • Reagents: Purified influenza virus or recombinant neuraminidase, 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) substrate, assay buffer, and a stop solution.

  • Assay Procedure:

    • Serial dilutions of the test compound are prepared in a black 96-well plate.

    • A fixed amount of influenza virus or purified neuraminidase is added to each well and incubated with the compound for a set period (e.g., 30 minutes) at 37°C.

    • The MUNANA substrate is added to all wells to initiate the enzymatic reaction.

    • The plate is incubated for a specific time (e.g., 60 minutes) at 37°C, protected from light.

    • The reaction is terminated by adding a stop solution.

  • Data Analysis: The fluorescence of the product, 4-methylumbelliferone, is measured using a fluorescence plate reader (excitation ~365 nm, emission ~450 nm). The percentage of NA inhibition is calculated relative to a no-compound control. The IC50 value, the concentration of the compound that inhibits 50% of the neuraminidase activity, is determined by plotting the percent inhibition against the log of the compound concentration.

Conclusion

This compound, quercetin, resveratrol, and curcumin are promising natural antiviral compounds with demonstrated efficacy against influenza viruses. While this compound's primary characterized mechanism is the potent inhibition of neuraminidase, quercetin, resveratrol, and curcumin exhibit broader, multi-targeted antiviral strategies that include interference with viral entry and replication, as well as modulation of host immune and inflammatory responses.

The quantitative data presented herein provides a basis for comparative evaluation. However, it is crucial to note that direct comparisons of IC50 and EC50 values across different studies should be made with caution due to variations in experimental conditions, virus strains, and cell lines. The in vivo data, although less standardized, suggests that all four compounds have the potential to ameliorate influenza-induced pathology.

For drug development professionals, the distinct yet sometimes overlapping mechanisms of these compounds offer multiple avenues for therapeutic intervention. Future research should focus on standardized head-to-head comparisons in a broader range of viral strains and in vivo models to fully elucidate their therapeutic potential, both as standalone agents and in combination therapies. The detailed experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for designing and interpreting such studies.

References

In Vivo Therapeutic Window of Urolithin M5: A Comparative Analysis Against Standard Influenza Antivirals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive in vivo validation of the therapeutic window for Urolithin M5, a promising anti-influenza compound. Through a comparative analysis with established antiviral drugs—Oseltamivir, Zanamivir, and Amantadine—this document offers researchers, scientists, and drug development professionals a detailed overview of this compound's efficacy and safety profile based on available preclinical data.

Executive Summary

This compound, a natural metabolite, has demonstrated significant antiviral activity against various influenza A virus strains in in vivo models. Administered orally at a dose of 200 mg/kg/day in a PR8-infected mouse model, this compound achieved a 50% survival rate, a significant improvement over the vehicle group.[1][2] This efficacy is comparable to the established neuraminidase inhibitor Oseltamivir, which was used as a positive control in the same study. The primary mechanism of action for this compound is the inhibition of viral neuraminidase, an enzyme crucial for the release of new virus particles from infected cells.[1][2] While in vivo toxicity data for this compound is not yet available, in vitro studies indicate a CC50 value of 227.4 μM in MDCK cells. Safety assessments of the related compound, Urolithin A, have shown a high NOAEL (No-Observed-Adverse-Effect Level) in rats, suggesting a potentially favorable safety profile for the urolithin class of compounds.[3]

Comparative Efficacy and Safety

To establish a clear therapeutic window, the in vivo performance of this compound is compared against Oseltamivir, Zanamivir, and Amantadine. The following tables summarize the key quantitative data from preclinical influenza mouse models.

Table 1: In Vivo Efficacy Against Influenza A Virus in Mouse Models
CompoundVirus StrainMouse StrainDoseEfficacyReference
This compound A/PR/8/34 (H1N1)BALB/c200 mg/kg/day (oral)50% survival rate[1][2]
Oseltamivir A/PR/8/34 (H1N1)BALB/c65 mg/kg/day (oral)Body weight rebound at day 9[1][4]
Oseltamivir A/PR/8/34 (H1N1)-200 & 400 mg/kg/day (oral)Completely prevented death[5][6]
Zanamivir A/PR/8/34 (H1N1)BALB/c2 mg/kg/day (intranasal)Reduced weight loss and viral replication[7]
Amantadine A/PR/8/34 (H1N1)-100 mg/kg/day (oral)Reduced lung virus yield[8]
Table 2: In Vitro Cytotoxicity and In Vivo Safety
CompoundCell Line/Animal ModelMetricValueReference
This compound MDCK cellsCC50227.4 μM
Urolithin A RatsNOAEL (90-day oral)3451 mg/kg bw/day (males), 3826 mg/kg bw/day (females)[3]
Oseltamivir --Generally well-tolerated[9]
Zanamivir --Generally well-tolerated[9]
Amantadine --Associated with neurological side effects[10]

Mechanism of Action: A Visual Comparison

The antiviral mechanisms of this compound and its comparators target different stages of the influenza virus life cycle.

Urolithin_M5_and_Neuraminidase_Inhibitors_Mechanism_of_Action cluster_virus_release Viral Release Stage cluster_inhibition Inhibition Virus Budding Virus Budding Neuraminidase Activity Neuraminidase Activity Virus Budding->Neuraminidase Activity enables Virus Release Virus Release Neuraminidase Activity->Virus Release facilitates This compound This compound This compound->Neuraminidase Activity inhibits Oseltamivir Oseltamivir Oseltamivir->Neuraminidase Activity inhibits Zanamivir Zanamivir Zanamivir->Neuraminidase Activity inhibits Amantadine_Mechanism_of_Action cluster_viral_entry Viral Entry Stage cluster_inhibition Inhibition Virus Entry Virus Entry Endosome Formation Endosome Formation Virus Entry->Endosome Formation M2 Proton Channel M2 Proton Channel Endosome Formation->M2 Proton Channel requires acidification via Viral Uncoating Viral Uncoating M2 Proton Channel->Viral Uncoating enables Viral RNA Release Viral RNA Release Viral Uncoating->Viral RNA Release Amantadine Amantadine Amantadine->M2 Proton Channel blocks In_Vivo_Validation_Workflow Animal Model Selection Animal Model Selection Virus Preparation & Titration Virus Preparation & Titration Animal Model Selection->Virus Preparation & Titration Infection Infection Virus Preparation & Titration->Infection Treatment Treatment Infection->Treatment Monitoring & Data Collection Monitoring & Data Collection Treatment->Monitoring & Data Collection Endpoint Analysis Endpoint Analysis Monitoring & Data Collection->Endpoint Analysis

References

Urolithin M5 and Urolithin A: A Comparative Analysis of Anti-Inflammatory Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive review of existing scientific literature reveals distinct anti-inflammatory properties of two gut microbiome-derived metabolites, Urolithin M5 and Urolithin A. While both compounds demonstrate the potential to mitigate inflammatory responses, their mechanisms of action and the experimental contexts of their evaluation differ significantly. This guide provides a comparative analysis of their anti-inflammatory effects, supported by available experimental data, to inform researchers, scientists, and drug development professionals.

Executive Summary

Urolithin A, a well-studied metabolite of ellagic acid, exhibits broad anti-inflammatory activity across various in vitro and in vivo models. Its mechanisms are primarily linked to the inhibition of key inflammatory signaling pathways, including Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK). In contrast, research on this compound is less extensive, with current evidence of its anti-inflammatory effects primarily situated within the context of its anti-influenza virus activity. In this specific model, this compound has been shown to reduce the expression of pro-inflammatory cytokines. A direct comparative study evaluating the anti-inflammatory potency of this compound and Urolithin A under the same experimental conditions is not yet available in the scientific literature.

Quantitative Data on Anti-inflammatory Effects

The following tables summarize the available quantitative data on the anti-inflammatory effects of this compound and Urolithin A from distinct experimental studies. It is crucial to note that the differing experimental models and conditions preclude a direct comparison of potency.

Table 1: Anti-inflammatory Effects of this compound

BiomarkerExperimental ModelTreatmentKey Findings
NF-κB, TNF-α, IL-6Influenza A virus (PR8) infected BALB/c mice200 mg/kg/day this compound (oral administration)Statistically significant reduction in the expression levels of NF-κB, TNF-α, and IL-6 in lung tissue homogenates compared to the vehicle group.[1][2]

Table 2: Anti-inflammatory Effects of Urolithin A

BiomarkerExperimental ModelTreatmentKey Findings
NF-κB p65 (phospho & acetyl)LPS-stimulated BV2 microglia2.5–10 µM Urolithin ADose-dependent reduction in phosphorylated and acetylated NF-κB p65.[3]
TNF-α, IL-6, NitriteLPS-stimulated BV2 microglia2.5–10 µM Urolithin ASignificant, dose-dependent reduction in the production of TNF-α, IL-6, and nitrite.[3]
IL-1β, IL-6, TNF-αFructose-induced hyperuricemic nephropathy in mice50 or 100 mg/kg Urolithin A (intragastric administration)Decreased levels of IL-1β, IL-6, and TNF-α in both kidney tissue and serum.[4]
COX-2In vitro enzyme assayUrolithin AIC50 value of 44.04 µg/mL for the inhibition of COX-2.[5]
IL-1β, C-reactive protein (CRP), INF-γ, TNF-αMiddle-aged adults (human clinical trial)500 mg/day and 1000 mg/day Urolithin A for 4 months500 mg/day significantly lowered IL-1β. 1000 mg/day led to significant decreases in CRP, INF-γ, and TNF-α.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for critical evaluation and potential replication.

This compound Anti-inflammatory Assay in Influenza-Infected Mice
  • Animal Model: Female BALB/c mice were infected with the influenza A/PR/8/34(H1N1) virus.[1][6]

  • Treatment: Infected mice were orally administered 200 mg/kg/day of this compound for 6 consecutive days.[1][6]

  • Sample Collection: On day 4 post-infection, lung tissues were collected and homogenized.[1]

  • Cytokine Measurement: The expression levels of NF-κB, TNF-α, and IL-6 in the lung homogenates were quantified using commercial Enzyme-Linked Immunosorbent Assay (ELISA) kits.[2][6]

Urolithin A Anti-inflammatory Assay in LPS-Stimulated Microglia
  • Cell Line: Murine BV2 microglial cells were used.[3]

  • Stimulation: Inflammation was induced by treating the cells with Lipopolysaccharide (LPS) at a concentration of 100 ng/mL.[3]

  • Treatment: Cells were pre-treated with Urolithin A at concentrations ranging from 2.5 to 10 µM for a specified period before LPS stimulation.[3]

  • Biomarker Analysis:

    • Cytokine Production: The levels of TNF-α and IL-6 in the cell culture supernatants were measured by ELISA.[3]

    • NF-κB Activation: The phosphorylation and acetylation of the NF-κB p65 subunit were assessed using an in-cell Western ELISA.[3]

Signaling Pathways and Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the key signaling pathways implicated in the anti-inflammatory effects of Urolithin A and a typical experimental workflow for assessing these effects.

Urolithin_A_Signaling_Pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus LPS TLR4 TLR4 Stimulus->TLR4 IKK IKK TLR4->IKK MAPK MAPK (p38, JNK) TLR4->MAPK IκBα IκBα IKK->IκBα phosphorylates NFκB NF-κB (p65/p50) IκBα->NFκB releases NFκB_n NF-κB NFκB->NFκB_n translocation UrolithinA Urolithin A UrolithinA->IKK UrolithinA->MAPK Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) NFκB_n->Gene_Expression activates

Caption: Urolithin A's anti-inflammatory signaling pathway.

Experimental_Workflow Cell_Culture 1. Cell Culture (e.g., RAW264.7 Macrophages) Pre_treatment 2. Pre-treatment with Urolithin A/M5 Cell_Culture->Pre_treatment Stimulation 3. Inflammatory Stimulus (e.g., LPS) Pre_treatment->Stimulation Incubation 4. Incubation Stimulation->Incubation Sample_Collection 5. Sample Collection (Supernatant & Cell Lysate) Incubation->Sample_Collection Analysis 6. Analysis Sample_Collection->Analysis ELISA ELISA (Cytokine Quantification) Analysis->ELISA Western_Blot Western Blot (Protein Expression/Phosphorylation) Analysis->Western_Blot qPCR RT-qPCR (Gene Expression) Analysis->qPCR

Caption: In vitro anti-inflammatory experimental workflow.

Concluding Remarks

Urolithin A has demonstrated consistent anti-inflammatory effects across a range of pre-clinical models, targeting fundamental inflammatory pathways. The anti-inflammatory properties of this compound are emerging, with initial evidence from an in vivo viral infection model. The lack of direct comparative studies necessitates caution when evaluating their relative potency. Future research employing head-to-head comparisons in standardized in vitro and in vivo models of inflammation is warranted to fully elucidate the therapeutic potential of both this compound and Urolithin A as anti-inflammatory agents. Such studies will be critical for guiding future drug development efforts in the field of inflammatory diseases.

References

Assessing the Potential for Viral Resistance to Urolithin M5: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive assessment of the antiviral agent Urolithin M5, with a specific focus on the potential for the development of viral resistance. By comparing its performance with established influenza antivirals and detailing experimental methodologies, this document serves as a resource for researchers in the field of virology and drug development.

This compound: An Overview of its Antiviral Activity

This compound, a natural compound, has demonstrated significant antiviral activity against influenza viruses.[1] Its primary mechanism of action is the inhibition of neuraminidase (NA), a key enzyme for viral replication and release.[2] This mode of action is shared with the widely used class of antiviral drugs, the neuraminidase inhibitors (NAIs).

Efficacy Against Influenza Virus

Studies have shown that this compound is effective against various strains of the influenza A virus.[3] Notably, it has also demonstrated efficacy against an oseltamivir-resistant strain of the virus, highlighting its potential as an alternative or complementary therapeutic agent.[3] In vivo studies in mouse models have shown that this compound can increase the survival rate and alleviate lung damage in infected mice.[4][5]

Comparative Performance Data

To provide a clear comparison of this compound's antiviral properties, the following tables summarize its in vitro efficacy and cytotoxicity, alongside data for established influenza antiviral drugs.

CompoundVirus StrainIC50 (µM)Reference
This compound A/WSN/33 (H1N1)3.74 - 16.51[3]
A/PR/8/34 (H1N1)3.74 - 16.51[3]
A/Hong Kong/1/68 (H3N2)3.74 - 16.51[3]
A/California/7/2009 (H1N1) (Oseltamivir-resistant)3.74 - 16.51[3]
Oseltamivir (B103847) A/WSN/33 (H1N1)0.01917[3]
A/PR/8/34 (H1N1)0.0623[3]
A/Hong Kong/1/68 (H3N2)0.0307[3]
Zanamivir (B325) Influenza A and B (various strains)Varies by strain[6]
Baloxavir marboxil Influenza A and B (various strains)0.0014 - 0.0089[7]

Table 1: In Vitro Antiviral Activity (IC50) . The half-maximal inhibitory concentration (IC50) represents the concentration of a drug that is required for 50% inhibition of the virus in vitro.

CompoundCell LineCC50 (µM)Reference
This compound MDCK227.4[8]
Oseltamivir ->1000
Zanamivir ->10000
Baloxavir marboxil ->100

Table 2: Cytotoxicity (CC50) . The 50% cytotoxic concentration (CC50) is the concentration of a drug that kills 50% of uninfected cells in vitro. A higher CC50 value indicates lower cytotoxicity.

Potential for Viral Resistance to this compound

While no specific studies on viral resistance to this compound have been published, the potential for its development can be inferred from the known resistance mechanisms to other neuraminidase inhibitors.

Mechanisms of Resistance to Neuraminidase Inhibitors

Resistance to NAIs like oseltamivir and zanamivir typically arises from mutations in the viral neuraminidase (NA) and, in some cases, the hemagglutinin (HA) proteins.[9][10] These mutations can reduce the binding affinity of the inhibitor to the NA enzyme, thereby diminishing its efficacy.[11]

Common mutations conferring resistance to oseltamivir include H275Y in N1 subtypes and E119V and R292K in N2 subtypes.[10][12] Zanamivir resistance is less common but can be associated with mutations at positions like 119 and 292 in the NA protein.[9]

Given that this compound also targets the neuraminidase enzyme, it is plausible that similar resistance-conferring mutations could emerge under selective pressure. The fact that this compound is effective against an oseltamivir-resistant strain suggests that its binding site or interaction with the neuraminidase enzyme may differ from that of oseltamivir, potentially offering an advantage against certain resistant variants.

G cluster_0 Influenza Virus Replication Cycle cluster_1 Mechanism of Action & Potential Resistance Entry Viral Entry Replication Viral RNA Replication & Protein Synthesis Entry->Replication Assembly Virion Assembly Replication->Assembly Budding Viral Budding Assembly->Budding Release Viral Release Budding->Release Release->Entry Infection of new cells UrolithinM5 This compound Inhibition Inhibition UrolithinM5->Inhibition Neuraminidase Neuraminidase (NA) Neuraminidase->Inhibition Inhibition->Release Blocks Mutation NA Gene Mutation Mutation->Neuraminidase Alters binding site Resistance Viral Resistance Mutation->Resistance

Caption: Potential mechanism of this compound action and viral resistance.

Experimental Protocols for Assessing Viral Resistance

To experimentally assess the potential for influenza virus to develop resistance to this compound, the following in vitro protocol can be employed.

In Vitro Selection of Resistant Viruses

This method involves the serial passage of the influenza virus in cell culture in the presence of increasing concentrations of this compound. This selective pressure encourages the emergence of resistant viral variants.

Materials:

  • Influenza virus stock (e.g., A/WSN/33 (H1N1))

  • Madin-Darby Canine Kidney (MDCK) cells

  • Cell culture medium (e.g., DMEM with appropriate supplements)

  • This compound stock solution

  • 96-well plates

  • Incubator (37°C, 5% CO2)

Procedure:

  • Initial Infection: Seed MDCK cells in 96-well plates and grow to confluence. Infect the cells with the influenza virus at a low multiplicity of infection (MOI) in the presence of a sub-inhibitory concentration of this compound (e.g., 0.5x IC50).

  • Virus Harvest: After 48-72 hours of incubation, or when cytopathic effect (CPE) is observed, harvest the supernatant containing the progeny virus.

  • Serial Passage: Use the harvested virus to infect fresh MDCK cells. For each subsequent passage, incrementally increase the concentration of this compound.

  • Monitoring for Resistance: At each passage, determine the IC50 of this compound for the passaged virus population using a plaque reduction assay or a similar method. A significant increase in the IC50 value compared to the wild-type virus indicates the emergence of resistance.

  • Isolation and Characterization of Resistant Clones: Once resistance is established, isolate individual viral clones from the resistant population through plaque purification.

  • Genotypic Analysis: Sequence the neuraminidase (NA) and hemagglutinin (HA) genes of the resistant clones to identify mutations that may be responsible for the resistant phenotype.

G start Start: Wild-type Influenza Virus infect_cells Infect MDCK cells with virus + sub-inhibitory this compound start->infect_cells incubate Incubate (48-72h) infect_cells->incubate harvest Harvest Progeny Virus incubate->harvest passage Serial Passage (Repeat Infection) harvest->passage increase_conc Increase this compound Concentration increase_conc->passage passage->infect_cells Re-infect fresh cells passage->increase_conc monitor Monitor IC50 passage->monitor resistance_check Significant IC50 Increase? monitor->resistance_check resistance_check->passage No isolate Isolate Resistant Clones resistance_check->isolate Yes sequence Sequence NA and HA genes isolate->sequence end End: Characterized Resistant Virus sequence->end no_resistance Continue Passaging

Caption: Workflow for in vitro selection of this compound-resistant influenza virus.

Comparison with Other Antiviral Classes

It is also valuable to compare the potential resistance profile of this compound with antivirals that have different mechanisms of action, such as Baloxavir marboxil.

  • Baloxavir marboxil: This drug inhibits the cap-dependent endonuclease activity of the viral polymerase acidic (PA) protein, a different target from neuraminidase.[7][13] Resistance to Baloxavir marboxil is associated with mutations in the PA protein, most commonly the I38T substitution.[14] As it targets a different viral protein, there is no cross-resistance between Baloxavir marboxil and neuraminidase inhibitors.[13]

Conclusion

This compound presents a promising natural antiviral compound with a mechanism of action similar to established neuraminidase inhibitors. Its efficacy against an oseltamivir-resistant influenza strain suggests it may have a distinct interaction with the neuraminidase enzyme, which could be advantageous. While the potential for resistance development exists, as with any antiviral, further research is required to determine the specific mutations that would confer resistance to this compound and the frequency at which they might arise. The experimental protocols outlined in this guide provide a framework for conducting such investigations, which are crucial for the continued development and strategic use of this and other novel antiviral agents.

References

Validating the Safety and Toxicity Profile of Urolithin M5: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the safety and toxicity profile of Urolithin M5, a metabolite with demonstrated anti-influenza virus activity. Due to the limited availability of comprehensive safety data for this compound, this document focuses on the existing preclinical data and draws comparisons with the well-established antiviral drug, Oseltamivir, and a structurally related, more extensively studied compound, Urolithin A.

Executive Summary

This compound is a pentahydroxy-urolithin that has shown efficacy in inhibiting influenza virus neuraminidase. In vitro and in vivo studies have demonstrated its potential as an antiviral agent. However, a comprehensive toxicological evaluation of this compound has not yet been published. This guide summarizes the currently available data for this compound and provides a comparative assessment against Oseltamivir and Urolithin A to offer a preliminary understanding of its safety profile.

In Vitro Cytotoxicity

The assessment of cytotoxicity is a critical first step in evaluating the safety of a new compound. The available data for this compound is derived from studies on Madin-Darby Canine Kidney (MDCK) cells, a standard cell line for influenza virus research.

Table 1: Comparative In Vitro Cytotoxicity Data

CompoundCell LineAssayParameterValueReference
This compound MDCKMTTCC₅₀227.4 µM[1]
Urolithin A SW480, SW620, HCT 116Cytotoxicity AssayIC₅₀~50 µM[2]
Oseltamivir Carboxylate Not applicable----

Experimental Protocol: MTT Assay for Cytotoxicity

The cytotoxicity of this compound was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[1]

  • Cell Seeding: MDCK cells are seeded in 96-well plates at a specified density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of this compound for a defined period (e.g., 24-72 hours).

  • MTT Addition: After the incubation period, the MTT reagent is added to each well. Viable cells with active mitochondrial dehydrogenases will convert the water-soluble MTT to an insoluble formazan (B1609692).

  • Formazan Solubilization: The formazan crystals are dissolved using a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • CC₅₀ Calculation: The 50% cytotoxic concentration (CC₅₀) is calculated by plotting the percentage of cell viability against the compound concentration.

In Vivo Safety and Efficacy

The primary in vivo data for this compound comes from a mouse model of influenza virus infection. This study provides preliminary insights into the compound's safety at a therapeutically effective dose.

Table 2: Comparative In Vivo Data

CompoundAnimal ModelDosing RegimenObserved EffectsReference
This compound BALB/c mice (PR8-infected)200 mg/kg/day (oral) for 6 days50% survival rate, improved lung edema, reduced lung viral titer and inflammatory cytokines.[1][3][1][3]
Oseltamivir BALB/c mice (PR8-infected)65 mg/kg/day (oral) for 6 daysRebound in body weight, reduced lung pathology.[1][3][1][3]
Urolithin A RatsUp to 5% in diet for 90 daysNo observed adverse effect level (NOAEL) at the highest dose tested (3451 mg/kg bw/day for males, 3826 mg/kg bw/day for females). No alterations in clinical parameters, blood chemistry, or hematology.[4][4]

Experimental Protocol: Influenza Virus Mouse Model

The in vivo efficacy and safety of this compound were evaluated in a BALB/c mouse model of influenza A virus (PR8 strain) infection.[1][5][6][7][8][9]

  • Animal Acclimatization: Male BALB/c mice (e.g., 6-8 weeks old) are acclimatized to the laboratory conditions.

  • Infection: Mice are anesthetized and intranasally inoculated with a lethal dose of the PR8 influenza virus.

  • Treatment: Oral administration of this compound (200 mg/kg/day), Oseltamivir (65 mg/kg/day), or a vehicle control is initiated post-infection and continued for a specified duration (e.g., 6 days).

  • Monitoring: Mice are monitored daily for body weight changes, survival rate, and clinical signs of illness.

  • Endpoint Analysis: On a predetermined day post-infection (e.g., day 4), a subset of mice from each group is euthanized to collect lung tissues for virological and pathological analysis, including lung index (edema), viral load determination (e.g., plaque assay), and cytokine level measurements (e.g., ELISA for NF-κB, TNF-α, IL-6).[1]

Comparative Safety Profile of Alternatives

A comprehensive understanding of this compound's safety requires comparison with established drugs and related compounds.

Oseltamivir

Oseltamivir is a widely used antiviral drug for the treatment and prophylaxis of influenza. Its safety profile is well-documented through extensive clinical use.

  • Common Adverse Effects: The most frequently reported adverse reactions are nausea and vomiting.[10][11] Other common side effects include headache and abdominal pain.[10]

  • Serious Adverse Events: Rare but serious adverse events have been reported, including serious skin/hypersensitivity reactions (e.g., Stevens-Johnson Syndrome, toxic epidermal necrolysis) and neuropsychiatric events, particularly in pediatric patients.[12][13]

  • Contraindications: Oseltamivir is contraindicated in patients with known serious hypersensitivity to the drug.[12]

Urolithin A

Urolithin A is the most studied urolithin, and a significant body of preclinical and clinical safety data is available.

  • Genotoxicity: A battery of genotoxicity assays has demonstrated that Urolithin A is not genotoxic.[4]

  • Repeated Dose Toxicity: In 28-day and 90-day oral toxicity studies in rats, Urolithin A did not show any alterations in clinical parameters, blood chemistry, or hematology, and no target organs for toxicity were identified.[4] The No Observed Adverse Effect Level (NOAEL) was established at the highest dose tested, which was 5% of the diet.[4]

  • Clinical Safety: A first-in-human clinical trial in healthy, sedentary elderly individuals showed that Urolithin A has a favorable safety profile when administered orally in single and multiple doses.[14] No serious or product-related non-serious adverse effects were reported.[14]

Signaling Pathways and Mechanism of Action

The primary mechanism of action identified for this compound in its anti-influenza activity is the inhibition of viral neuraminidase (NA).[1][3][15] NA is a crucial enzyme for the release of progeny virions from infected cells.

Urolithin_M5_Mechanism UrolithinM5 This compound Neuraminidase Neuraminidase (NA) UrolithinM5->Neuraminidase Inhibition Inhibition Release Release Inhibition->Release Blocks Budding Budding Budding->Neuraminidase

Experimental Protocol: Neuraminidase Inhibition (MUNANA) Assay

The inhibitory effect of this compound on neuraminidase activity is quantified using a fluorescence-based assay with the substrate 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).[16][17][18][19]

  • Virus Preparation: Influenza virus stocks are diluted to an optimal concentration that yields a strong fluorescent signal.

  • Inhibitor Preparation: Serial dilutions of this compound and a control inhibitor (e.g., Oseltamivir acid) are prepared.

  • Incubation: The diluted virus is pre-incubated with the inhibitor dilutions to allow for binding to the neuraminidase enzyme.

  • Substrate Addition: The MUNANA substrate is added to initiate the enzymatic reaction.

  • Reaction and Termination: The reaction is allowed to proceed at 37°C, protected from light, and then terminated by adding a stop solution.

  • Fluorescence Measurement: The fluorescence of the product, 4-methylumbelliferone, is measured using a microplate reader (Ex: ~365 nm, Em: ~450 nm).

  • IC₅₀ Calculation: The 50% inhibitory concentration (IC₅₀) is determined by plotting the percentage of neuraminidase inhibition against the inhibitor concentration.

While the primary identified mechanism for this compound is NA inhibition, other urolithins, such as Urolithin A, have been shown to modulate various cellular signaling pathways, including the PI3K/Akt/mTOR and AMPK pathways, which are involved in processes like autophagy and mitochondrial function.[20] Further research is needed to determine if this compound has similar off-target effects that could contribute to its overall biological activity and safety profile.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Cytotoxicity Cytotoxicity Assay (MTT) Determine CC₅₀ NA_Inhibition Neuraminidase Inhibition Assay (MUNANA) Determine IC₅₀ Infection_Model Influenza Infection Mouse Model Treatment Treatment with This compound Infection_Model->Treatment Monitoring Monitor Survival, Body Weight Treatment->Monitoring Endpoint Endpoint Analysis: Viral Titer, Lung Pathology Monitoring->Endpoint UrolithinM5 This compound UrolithinM5->Cytotoxicity UrolithinM5->NA_Inhibition UrolithinM5->Treatment

Conclusion and Future Directions

The available data suggests that this compound is a promising anti-influenza agent with a favorable preliminary safety profile at its effective dose in a preclinical model. Its cytotoxicity in MDCK cells appears to be significantly lower than its effective inhibitory concentration against the influenza virus. The in vivo study in mice did not report any overt toxicity at a dose that provided a significant survival benefit.

However, it is crucial to emphasize that the current safety and toxicity data for this compound is very limited. To thoroughly validate its safety profile for potential drug development, a comprehensive set of toxicological studies is required, including:

  • Genotoxicity assays: To assess the potential for DNA damage.

  • Acute and repeated-dose toxicity studies: In rodent and non-rodent species to identify potential target organs and establish a No Observed Adverse Effect Level (NOAEL).

  • Safety pharmacology studies: To evaluate effects on major physiological systems (cardiovascular, respiratory, and central nervous systems).

  • ADME (Absorption, Distribution, Metabolism, and Excretion) studies: To understand the pharmacokinetic and metabolic profile of this compound.

By conducting these studies, a more complete and reliable safety and toxicity profile of this compound can be established, paving the way for its further development as a potential therapeutic agent.

References

Urolithin M5: A Potential New Frontier in Combating Oseltamivir-Resistant Influenza

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the ongoing battle against seasonal and pandemic influenza, the emergence of drug-resistant strains poses a significant threat to public health. Oseltamivir (B103847), a cornerstone of antiviral treatment, has been rendered less effective in some instances due to resistance, primarily through mutations in the viral neuraminidase (NA) protein. This has spurred a critical search for novel antiviral agents with efficacy against these resistant variants. New research highlights Urolithin M5, a natural compound, as a promising candidate in this fight.

This guide provides a comparative analysis of this compound's efficacy against oseltamivir-resistant influenza strains, supported by available experimental data. It is intended for researchers, scientists, and drug development professionals.

Performance Comparison: this compound vs. Alternative Antivirals

This compound, a metabolite derived from ellagitannins found in foods like pomegranates and berries, has demonstrated potent anti-influenza activity.[1][2] Studies show it inhibits the activity of viral neuraminidase, the same target as oseltamivir, thereby preventing the release of new virus particles from infected cells.[2] Crucially, this compound has shown efficacy against influenza strains that are resistant to oseltamivir.[1][2]

The following tables summarize the in vitro and in vivo performance of this compound in comparison to oseltamivir and other antiviral agents used for oseltamivir-resistant influenza.

Table 1: In Vitro Antiviral Activity against Influenza A Virus Strains
CompoundVirus StrainAssayIC₅₀ (µM)Cytotoxicity (CC₅₀ in MDCK cells)Reference
This compound A/WSN/33 (H1N1)Plaque Reduction3.74>100 µM[2]
A/PR/8/34 (H1N1)Plaque Reduction16.51>100 µM[2]
A/Hong Kong/1/68 (H3N2)Plaque Reduction10.47>100 µM[2]
A/California/7/2009 (H1N1) (Oseltamivir-Resistant)Plaque ReductionSuppressed>100 µM[2]
Oseltamivir Carboxylate A/California/07/2009 (H1N1) (Wild-type)Neuraminidase Inhibition<0.1 µMNot Reported[3]
A/MS-H275Y (H1N1) (Oseltamivir-Resistant)Neuraminidase Inhibition>100 µMNot Reported[3]
A/HK-H275Y (H1N1) (Oseltamivir-Resistant)Neuraminidase Inhibition>100 µMNot Reported[3]
Zanamivir A/California/07/2009 (H1N1) (Wild-type)Neuraminidase Inhibition~0.001 µM (1 nM)Not Reported[3]
A/MS-H275Y (H1N1) (Oseltamivir-Resistant)Neuraminidase Inhibition~0.001 µM (1 nM)Not Reported[3]
A/HK-H275Y (H1N1) (Oseltamivir-Resistant)Neuraminidase Inhibition~0.0009 µM (0.9 nM)Not Reported[3]
Peramivir A/California/07/2009 (H1N1) (Wild-type)Neuraminidase InhibitionNot specified, but activeNot Reported[3]
A/MS-H275Y (H1N1) (Oseltamivir-Resistant)Neuraminidase Inhibition~0.038 µM (38 nM)Not Reported[3]
A/HK-H275Y (H1N1) (Oseltamivir-Resistant)Neuraminidase Inhibition~0.029 µM (29 nM)Not Reported[3]
Baloxavir Influenza A and B (including oseltamivir-resistant strains)Cap-dependent endonuclease inhibitionPotent activity reportedNot Reported[4]

Note: Direct comparison of IC₅₀ values should be made with caution due to potential variations in experimental assays and conditions.

Table 2: In Vivo Efficacy in a PR8-Infected Mouse Model
Treatment GroupDosageSurvival RateLung Index ReductionLung Viral Load ReductionReference
This compound 200 mg/kg/day50%Significant improvement in lung edema0.52 log reduction[1][2]
Oseltamivir 65 mg/kg/dayNot specified, but showed protective effectNot specifiedNot specified[5]
Vehicle Control 0.5% CMC0%N/AN/A[5]

Mechanism of Action: Neuraminidase Inhibition

The primary mechanism of action for this compound against the influenza virus is the inhibition of the viral neuraminidase (NA) enzyme.[2] This is the same mechanism employed by oseltamivir and zanamivir.[6] The NA enzyme is crucial for the release of newly formed virus particles from the surface of an infected host cell, allowing the virus to spread to other cells.[7] By blocking this enzyme, this compound effectively traps the virus within the infected cell, halting the progression of the infection.

The emergence of oseltamivir resistance is often linked to mutations in the NA protein, such as the H274Y substitution, which alter the drug's binding site.[8] The ability of this compound to inhibit an oseltamivir-resistant strain suggests that it may bind to the NA enzyme in a manner that is less affected by these resistance-conferring mutations.

Urolithin_M5_Mechanism cluster_cell Host Cell cluster_virus Influenza Virus Virus_Release Progeny Virus Release Virus Influenza Virus Virus_Release->Virus Spread Infected_Cell Infected Host Cell Infected_Cell->Virus_Release Viral Replication Virus->Infected_Cell NA Neuraminidase (NA) NA->Virus_Release Enables Urolithin_M5 This compound Urolithin_M5->NA Inhibits Oseltamivir Oseltamivir Oseltamivir->NA Inhibits

Caption: this compound inhibits influenza virus release by targeting neuraminidase.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are summaries of the key experimental protocols used to evaluate the efficacy of this compound.

Plaque Reduction Assay (In Vitro Antiviral Activity)

This assay is a standard method for quantifying the infectivity of a virus and the antiviral activity of a compound.

Plaque_Reduction_Workflow A 1. Seed MDCK cells in 12-well plates B 2. Incubate cells to form a monolayer A->B C 3. Infect monolayer with influenza virus B->C D 4. Add varying concentrations of this compound C->D E 5. Overlay with agar (B569324) medium D->E F 6. Incubate for 72 hours for plaque formation E->F G 7. Stain with crystal violet F->G H 8. Count plaques and calculate IC₅₀ G->H

Caption: Workflow for the in vitro plaque reduction assay.

  • Cell Culture: Madin-Darby canine kidney (MDCK) cells are seeded in 12-well plates and incubated until a confluent monolayer is formed.

  • Virus Infection: The cell monolayer is infected with a specific strain of influenza virus for a set period.

  • Compound Treatment: After infection, the virus inoculum is removed, and the cells are washed. Media containing various concentrations of this compound (or a control compound) is then added.

  • Plaque Formation: The cells are overlaid with a medium containing agar to restrict virus spread to adjacent cells, leading to the formation of localized lesions known as plaques.

  • Quantification: After incubation, the cells are stained, and the plaques are counted. The 50% inhibitory concentration (IC₅₀) is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the untreated virus control.[1]

Neuraminidase (NA) Inhibition Assay (MUNANA Assay)

This assay measures the ability of a compound to directly inhibit the enzymatic activity of viral neuraminidase.

  • Reaction Setup: The influenza virus, containing the NA enzyme, is pre-incubated with varying concentrations of this compound or a control inhibitor (like oseltamivir acid).

  • Substrate Addition: A fluorogenic substrate, 2′-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), is added to the mixture.

  • Enzymatic Reaction: If the NA enzyme is active, it will cleave the MUNANA substrate, releasing a fluorescent product (4-methylumbelliferone).

  • Fluorescence Measurement: The fluorescence of the solution is measured using a fluorometer.

  • IC₅₀ Calculation: The concentration of this compound that inhibits 50% of the NA enzyme activity is determined as the IC₅₀ value.[1][2]

In Vivo Mouse Model of Influenza Infection

Animal models are essential for evaluating the efficacy and safety of a potential antiviral drug in a living organism.

  • Animal Model: BALB/c mice are typically used for influenza research.

  • Infection: Mice are intranasally infected with a mouse-adapted influenza virus strain (e.g., A/PR/8/34).

  • Treatment: Following infection, mice are orally administered this compound (e.g., 200 mg/kg/day), oseltamivir (positive control), or a vehicle (negative control) for a specified number of consecutive days.[5]

  • Monitoring: The mice are monitored daily for changes in body weight and survival rates.

  • Endpoint Analysis: On a specific day post-infection, a subset of mice from each group is euthanized to assess lung index (a measure of lung edema) and lung viral titers.[2][5]

Conclusion and Future Directions

The available data strongly suggest that this compound is a viable candidate for further development as an anti-influenza therapeutic, particularly for oseltamivir-resistant strains. Its distinct chemical structure and potent NA inhibitory activity make it a valuable lead compound. Further research is warranted to elucidate its precise binding interaction with the neuraminidase enzyme of resistant strains and to conduct comprehensive preclinical and clinical trials to establish its safety and efficacy profile in humans. The development of this compound and similar natural compounds could significantly enhance our arsenal (B13267) against the ever-evolving threat of influenza.

References

Safety Operating Guide

Navigating the Disposal of Urolithin M5: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. Proper handling and disposal of research chemicals like Urolithin M5 are paramount to protecting laboratory personnel and the environment. This guide provides a comprehensive, step-by-step operational plan for the safe disposal of this compound, ensuring compliance with general laboratory safety standards.

This compound, a microbial metabolite of ellagitannins, is utilized in various research applications, including studies on its potential antiviral properties.[1][2] While it is not classified as an acutely toxic substance, it is designated as a hazardous compound requiring careful handling.

Hazard Identification and Classification

Before handling, it is crucial to be aware of the specific hazards associated with this compound. The compound is classified under the Globally Harmonized System (GHS) with the following hazards.

Hazard ClassGHS CodeDescriptionPictogram
Skin IrritationH315Causes skin irritationGHS07 (Exclamation Mark)
Eye IrritationH319Causes serious eye irritationGHS07 (Exclamation Mark)
Respiratory IrritationH335May cause respiratory irritationGHS07 (Exclamation Mark)

This data is based on available Safety Data Sheets (SDS) for this compound and similar compounds like Urolithin A and B.[3][4]

Disclaimer: This document provides general guidance. Always consult the specific Safety Data Sheet (SDS) provided by your supplier and adhere to the protocols of your institution's Environmental Health and Safety (EHS) department. Disposal regulations may vary based on federal, state, and local laws.[5][6]

Step-by-Step Disposal Protocol

The disposal of this compound waste must follow a structured procedure that ensures safety from the point of generation to final removal by trained professionals. This process is governed by regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States.[7][8]

Step 1: Personal Protective Equipment (PPE)

Before handling this compound in any form (pure solid, in solution, or as contaminated waste), personnel must be equipped with the appropriate PPE to mitigate exposure risks.

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile).

  • Eye/Face Protection: Use safety glasses with side-shields or chemical safety goggles.

  • Skin and Body Protection: A standard laboratory coat is required. Ensure exposed skin is covered.

  • Respiratory Protection: If handling the powder outside of a fume hood or generating aerosols, use an appropriate dust mask or respirator.

Step 2: Waste Segregation

Proper segregation at the point of generation is critical to prevent dangerous chemical reactions and to ensure compliant disposal.[9][10] Do not mix incompatible waste streams.

  • Solid Waste:

    • Unused or expired this compound powder.

    • Contaminated materials such as weighing paper, pipette tips, gloves, and bench paper.

  • Liquid Waste:

    • Solutions containing this compound (e.g., dissolved in DMSO, methanol, or aqueous solutions).

    • Note: Halogenated and non-halogenated solvent wastes should typically be collected separately.[10] Consult your EHS guidelines.

  • Sharps Waste:

    • Contaminated needles, syringes, or glass Pasteur pipettes must be disposed of in a designated sharps container.

G Start Waste Generation PPE Step 1: Don Appropriate PPE Start->PPE Segregate Step 2: Segregate Waste (Solid, Liquid, Sharps) PPE->Segregate Containerize Step 3: Collect in Compatible, Labeled Container Segregate->Containerize Store Step 4: Store in Satellite Accumulation Area (SAA) Containerize->Store Pickup Step 5: Arrange Pickup via EHS Department Store->Pickup End Compliant Disposal Pickup->End

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.